2,2'-Bi-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30214-45-0 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(1,3-dioxan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H14O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |
InChI Key |
QRFMWXKUCSELGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2OCCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of 2,2'-Bi-1,3-dioxane"
An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Bi(1,3-dioxolane)
Disclaimer: Initial searches for "2,2'-Bi-1,3-dioxane" did not yield specific information for this compound. However, substantial data is available for the closely related compound, "2,2'-Bi(1,3-dioxolane)." It is highly probable that the original query contained a typographical error. This guide will, therefore, focus on the synthesis and characterization of 2,2'-Bi(1,3-dioxolane).
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-Bi(1,3-dioxolane), a cyclic acetal of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Physical and Chemical Properties
2,2'-Bi(1,3-dioxolane) is a stable organic compound with the chemical formula C₆H₁₀O₄.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6705-89-1 | [2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Molecular Formula | C₆H₁₀O₄ | [1][2][3] |
| Boiling Point | 190.9°C at 760 mmHg | |
| Density | 1.267 g/cm³ | |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)-1,3-dioxolane | [1] |
| SMILES | C1COC(O1)C2OCCO2 | [1][3] |
Synthesis of 2,2'-Bi(1,3-dioxolane)
The synthesis of 2,2'-Bi(1,3-dioxolane) is typically achieved through the acid-catalyzed acetalization of glyoxal with ethylene glycol. This reaction is a standard method for the formation of 1,3-dioxolane rings from a 1,2-diol and an aldehyde or ketone.
Experimental Protocol
Materials:
-
Glyoxal (40% solution in water)
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Solvents for extraction and purification (e.g., diethyl ether, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of glyoxal in toluene is prepared.
-
An excess of ethylene glycol (at least 2 molar equivalents) is added to the flask.
-
A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.
-
The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.
-
Once the theoretical amount of water has been collected, the reaction is cooled to room temperature.
-
The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 2,2'-Bi(1,3-dioxolane) is purified by vacuum distillation.
Synthesis Workflow
Caption: Synthesis workflow for 2,2'-Bi(1,3-dioxolane).
Characterization of 2,2'-Bi(1,3-dioxolane)
The structure and purity of the synthesized 2,2'-Bi(1,3-dioxolane) are confirmed through various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Two distinct signals are expected: a triplet for the methine protons (CH) of the dioxolane rings and a multiplet for the methylene protons (CH₂) of the dioxolane rings. |
| ¹³C NMR | Signals corresponding to the methine carbon and the methylene carbons of the dioxolane rings are expected. |
| IR Spectroscopy | Characteristic C-O stretching frequencies for the acetal group are expected in the range of 1000-1200 cm⁻¹. The absence of a broad O-H stretch (from ethylene glycol) and a C=O stretch (from glyoxal) indicates the completion of the reaction. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 146.14.[1] Fragmentation patterns consistent with the dioxolane structure are also expected. |
Characterization Workflow
Caption: Characterization workflow for 2,2'-Bi(1,3-dioxolane).
References
A Technical Guide to the Spectroscopic Data of 2,2'-Bi-1,3-dioxane and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for compounds closely related to 2,2'-Bi-1,3-dioxane. Due to a lack of specific data for this compound in the searched literature, this document focuses on the synthesis and characterization of bis(1,3-dioxan-2-yl)alkanes, which serve as valuable reference compounds.
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring two directly linked 1,3-dioxane rings at the C2 position, presents unique stereochemical and conformational properties. Understanding the spectroscopic characteristics of this and related molecules is crucial for their identification, characterization, and application in fields such as medicinal chemistry and materials science. This guide summarizes the available spectroscopic data and provides insights into the experimental protocols for the synthesis and analysis of similar structures.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of Representative Bis(1,3-dioxan-2-yl)alkanes [1]
| Compound | Linker (-(CH₂)n-) | Substituents | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12 | n=3 | 5,5-dimethyl | 0.70 | s | - | 5',5"-CH₃eq |
| 1.17 | s | - | 5',5"-CH₃ax | |||
| 1.54 | m | - | 2-H₂ | |||
| 1.64 | m | - | 1,3-H₂ | |||
| 3.39 | d | 10.7 | 4',4",6',6"-Hax | |||
| 3.57 | d | 10.7 | 4',4",6',6"-Heq | |||
| 4.39 | m | - | 2',2"-Hax | |||
| 15 | n=3 | 2-phenyl, 5,5-dimethyl | 0.14 | s | - | 5',5"-CH₃eq |
| 1.25 | s | - | 5',5"-CH₃ax | |||
| 1.93 | m | - | 2-H₂ | |||
| 2.08 | m | - | 1,3-H₂ | |||
| 3.23 | d | 10.7 | 4',4",6',6"-Hax | |||
| 3.37 | d | 10.7 | 4',4",6',6"-Heq | |||
| 7.10-7.50 | overlapped signals | - | Aromatic protons | |||
| 16 | n=4 | 2-phenyl, 5,5-dimethyl | 0.54 | s | - | 5',5"-CH₃eq |
| 1.20 | s | - | 5',5"-CH₃ax | |||
| 1.27 | m | - | 1,4-H₂ | |||
| 1.70 | m | - | 2,3-H₂ | |||
| 3.32 | d | 10.7 | 4',4",6',6"-Hax | |||
| 3.40 | d | 10.7 | 4',4",6',6"-Heq | |||
| 7.33 | overlapped signals | - | Aromatic protons |
Table 2: ¹³C NMR Spectroscopic Data of Representative Bis(1,3-dioxan-2-yl)alkanes [1]
| Compound | Linker (-(CH₂)n-) | Substituents | Chemical Shift (δ, ppm) | Assignment |
| 12 | n=3 | 5,5-dimethyl | 17.5 | C-2 |
| 21.70 | 5',5"-CH₃eq | |||
| 23.2 | 5',5"-CH₃ax | |||
| 30.2 | C-5',5" | |||
| 45.3 | C-1,3 | |||
| 77.2 | C-4',4",6',6" | |||
| 101.7 | C-2',2" | |||
| 15 | n=3 | 2-phenyl, 5,5-dimethyl | 17.5 | C-2 |
| 21.70 | 5',5"-CH₃eq | |||
| 23.2 | 5',5"-CH₃ax | |||
| 30.0 | C-5',5" | |||
| 45.3 | C-1,3 | |||
| 71.6 | C-4',4",6',6" | |||
| 102.1 | C-2',2" | |||
| 127.7, 127.8, 128.1, 128.4, 128.7, 141.2 | Aromatic carbons | |||
| 16 | n=4 | 2-phenyl, 5,5-dimethyl | 21.6 | 5',5"-CH₃eq |
| 23.1 | 5',5"-CH₃ax | |||
| 29.1 | C-1,2 | |||
| 30.1 | C-5',5" | |||
| 44.6 | C-1,2,3,4 | |||
| 71.5 | C-4',4",6',6" | |||
| 101.6 | C-2',2" | |||
| 127.4, 127.5, 128.3, 139.9 | Aromatic carbons |
Note: The numbering of the carbon and proton atoms is as reported in the source literature and may require careful interpretation based on the specific compound structure.
No specific IR or mass spectrometry data for this compound was found in the searched literature. For general guidance, the IR spectrum of the parent 1,3-dioxane shows characteristic C-O-C stretching vibrations.[2] The mass spectrum of 1,3-dioxane typically shows a molecular ion peak and fragmentation patterns corresponding to the loss of formaldehyde (CH₂O) and other small fragments.[3]
Experimental Protocols
A general synthetic protocol for the preparation of bis(1,3-dioxan-2-yl)alkanes involves the acetalization or ketalization reaction of a linear dialdehyde or a diphenyl-polymethylene-diketone with a substituted 1,3-propanediol.[1]
General Synthesis of Bis(1,3-dioxan-2-yl)alkanes
-
Reactant Preparation: The appropriate dialdehyde or diketone and the substituted 1,3-propanediol are dissolved in a suitable solvent (e.g., a non-polar solvent that allows for azeotropic removal of water).
-
Catalyst Addition: An acid catalyst (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus.
-
Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the catalyst is neutralized. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) and then with brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The final product is purified by recrystallization or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of bis(1,3-dioxan-2-yl)alkanes.
Caption: General workflow for the synthesis and spectroscopic characterization of bis(1,3-dioxan-2-yl)alkanes.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2'-Bi-1,3-dioxane
Introduction
2,2'-Bi-1,3-dioxane is a bicyclic acetal. Its structure consists of two 1,3-dioxane rings linked at the C2 position. The 1,3-dioxane moiety is a common structural motif in organic chemistry, often utilized as a protecting group for carbonyl compounds and 1,3-diols due to its stability under basic and neutral conditions and its susceptibility to acidic cleavage.[1][2][3] Understanding the chemical properties and reactivity of the 1,3-dioxane ring system is crucial for its application in complex organic synthesis, including in the fields of pharmaceuticals and materials science.
Chemical Properties
Specific quantitative data for this compound is not available. The following table summarizes representative data for the parent 1,3-dioxane molecule to provide an estimation of the expected properties. The presence of a second dioxane ring in this compound would significantly increase the molecular weight and likely elevate the melting and boiling points.
| Property | Representative Value (for 1,3-dioxane) | Reference |
| Molecular Formula | C₈H₁₄O₄ (for this compound) | |
| Molecular Weight | 174.19 g/mol (for this compound) | |
| Appearance | Colorless liquid (for 1,3-dioxane) | [2] |
| Melting Point | -42 °C | [2] |
| Boiling Point | 103 °C | [2] |
| Solubility | Soluble in water and common organic solvents. |
Reactivity
The reactivity of this compound is dominated by the chemistry of the acetal functional groups at the C2 and C2' positions.
Stability
1,3-Dioxanes are generally stable under neutral and basic conditions.[1][3] This stability makes them effective protecting groups for carbonyls and 1,3-diols during reactions involving nucleophiles, organometallics, and bases.
Acid-Catalyzed Hydrolysis
The most significant aspect of 1,3-dioxane reactivity is its lability in the presence of acid.[1][3] The hydrolysis of the acetal linkage is a reversible process that regenerates the parent carbonyl compound and the 1,3-diol.[4][5] The mechanism involves protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion.[4][6] This intermediate is then attacked by water, leading to the formation of a hemiacetal, which subsequently hydrolyzes to the carbonyl compound and the diol.[5]
Due to the presence of two acetal linkages, the hydrolysis of this compound would proceed in a stepwise manner to first yield an intermediate with one opened ring, and then the final dicarbonyl compound and two equivalents of 1,3-propanediol.
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound would be expected to follow the standard procedure for acetal formation.[2][3] This involves the acid-catalyzed reaction of a 2,2'-dicarbonyl compound (glyoxal) with two equivalents of 1,3-propanediol.
Methodology:
-
To a solution of glyoxal (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add 1,3-propanediol (2.2 equivalents).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.[3]
-
The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus.[3]
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.
General Protocol for the Acid-Catalyzed Hydrolysis of this compound
The deprotection of the 1,3-dioxane groups is achieved through acid-catalyzed hydrolysis.[3][4]
Methodology:
-
Dissolve this compound (1 equivalent) in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
The reaction mixture is stirred at room temperature or gently heated to accelerate the hydrolysis.
-
The progress of the reaction is monitored by TLC or GC to follow the disappearance of the starting material.
-
Once the reaction is complete, the acid is neutralized by the addition of a base (e.g., sodium bicarbonate).
-
The organic solvent is removed under reduced pressure.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the dicarbonyl product and 1,3-propanediol.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated to give the crude products.
Visualizations
Caption: General synthesis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,2'-Bi(1,3-dioxolane)
A Note on Nomenclature: This technical guide focuses on the compound with the CAS number 6705-89-1, which is identified as 2,2'-Bi(1,3-dioxolane). The user's original query specified "2,2'-Bi-1,3-dioxane." It is important to note that "dioxolane" refers to a five-membered heterocyclic ring containing two oxygen atoms, whereas "dioxane" refers to a six-membered ring. Extensive searches did not yield significant information for a compound named "this compound," suggesting that "2,2'-Bi(1,3-dioxolane)" may have been the intended subject of the query. This guide therefore provides comprehensive data for the well-documented dioxolane derivative.
Chemical Identity and Properties
2,2'-Bi(1,3-dioxolane) is a heterocyclic organic compound that consists of two 1,3-dioxolane rings connected at the 2-position. It is recognized for its utility in various chemical syntheses and as a subject of stereochemical studies.
| Identifier | Value |
| CAS Number | 6705-89-1[1][2][3][4][5] |
| Molecular Formula | C6H10O4[1][6] |
| Molecular Weight | 146.14 g/mol [1][6] |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)-1,3-dioxolane[7] |
| Synonyms | 2,2'-Bi-1,3-dioxolane, 2,2'-Bis(1,3-dioxolane)[1][8] |
| InChI Key | BQMJRGMPYWXDPC-UHFFFAOYSA-N[6] |
| SMILES | C1COC(O1)C2OCCO2[6] |
Physical and Spectroscopic Data
The following table summarizes the key physical properties of 2,2'-Bi(1,3-dioxolane).
| Property | Value |
| Boiling Point | 190.9 °C at 760 mmHg[2] |
| Density | 1.267 g/cm³[2] |
| Melting Point | Not available |
Spectroscopic data for 2,2'-Bi(1,3-dioxolane) is available in various databases, including GC-MS and IR spectra[8].
Experimental Protocols
Synthesis of 2,2'-Bi(1,3-dioxolane) via Acetalization
A general method for the synthesis of 2,2'-Bi(1,3-dioxolane) involves the acid-catalyzed acetalization of a suitable carbonyl compound with a vicinal diol, such as 1,2-ethanediol[9].
Materials:
-
Glyoxal (or a suitable precursor)
-
Ethylene glycol
-
A strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the carbonyl compound and a slight excess of ethylene glycol in the chosen anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated solution of sodium bicarbonate.
-
Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the mixture and remove the solvent using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure.
Signaling Pathways and Molecular Interactions
While 2,2'-Bi(1,3-dioxolane) is not directly implicated in specific biological signaling pathways, its structural conformers are of interest in stereochemistry. The molecule can exist in gauche and trans conformations due to rotation around the central C-C bond. Studies have shown that in the solid state, the trans conformer is favored, while in the gas phase, the gauche conformer is preferred[10].
Visualizations
Synthesis of 2,2'-Bi(1,3-dioxolane)
Caption: General synthesis pathway for 2,2'-Bi(1,3-dioxolane).
Conformational Isomers of 2,2'-Bi(1,3-dioxolane)
Caption: Conformational equilibrium of 2,2'-Bi(1,3-dioxolane).
References
- 1. 2,2\'-Bi(1,3-Dioxolane) - Protheragen [protheragen.ai]
- 2. 2,2'-Bi(1,3-dioxolane) | CAS#:6705-89-1 | Chemsrc [chemsrc.com]
- 3. 2,2-Bi-1,3-dioxolane | CAS No- 6705-89-1 | Simson Pharma Limited [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2,2'-Bi(1,3-dioxolane) | 6705-89-1 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. cas 6705-89-1|| where to buy 2,2'-Bi(1,3-dioxolane) [english.chemenu.com]
- 8. 2,2'-Bis(1,3-dioxolane) | C6H10O4 | CID 23172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2'-Bis(1,3-dioxolane) | 6705-89-1 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of Bis(1,3-dioxan-2-yl) Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of a specific series of bis(1,3-dioxan-2-yl) derivatives, with a focus on bis(5,5-dimethyl-1,3-dioxan-2-yl)alkanes. The information is targeted towards professionals in research and development who may be working with or considering these molecules for various applications.
Introduction
Bis(1,3-dioxan-2-yl) compounds are a class of molecules characterized by the presence of two 1,3-dioxane rings. The linkage between these rings can vary, leading to a wide range of structures, including alkane and arene derivatives.[1][2] This guide will focus on the alkane-linked series, which have been synthesized and characterized in the scientific literature.[1][3] These compounds are of interest as precursors in organic synthesis and for studying the stereochemistry of 1,3-dioxane derivatives.[3]
Physical and Chemical Properties
The physical properties of bis(1,3-dioxan-2-yl)alkanes are influenced by the length of the alkane chain connecting the two dioxane rings. The following table summarizes the available quantitative data for two specific examples from the literature.[1]
| Property | 1,2-bis(5,5-dimethyl-1,3-dioxan-2-yl)ethane | 1,3-bis(5,5-dimethyl-1,3-dioxan-2-yl)propane |
| Molecular Formula | C₁₄H₂₆O₄ | C₁₅H₂₈O₄ |
| Melting Point (°C) | 74-74.5[1] | 69.5-70.5[1] |
| Boiling Point (°C) | Data not available | Data not available |
| Density (g/cm³) | Data not available | Data not available |
| Solubility | Purified by crystallization from ethanol[1] | Purified by crystallization from ethanol[1] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) is a key technique for the structural elucidation of these compounds. The anancomeric (conformationally locked) nature of the 1,3-dioxane rings often leads to distinct signals for axial and equatorial protons and methyl groups.[1]
¹H-NMR Data (CDCl₃, δ, ppm, J, Hz) for 1,2-bis(5,5-dimethyl-1,3-dioxan-2-yl)ethane: [1]
-
0.71 [s, 6H, 5'(5”)-CH₃eq]
-
1.18 [s, 6H, 5'(5”)-CH₃ax]
-
1.76-1.78 (m, 4H, 1,2-H₂)
-
3.41 [d, 4H, 10.8; 4'(4”), 6'(6”)-Hax]
-
3.60 [d, 4H, 10.8; 4'(4”), 6'(6”)-Heq]
-
4.51 [m, 2H, 2'(2”)-Hax]
¹H-NMR Data (CDCl₃, δ, ppm, J, Hz) for 1,3-bis(5,5-dimethyl-1,3-dioxan-2-yl)propane: [1]
-
0.70 [s, 6H, 5'(5”)-CH₃eq]
-
(Additional signals not fully detailed in the source)
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of bis(5,5-dimethyl-1,3-dioxan-2-yl)alkanes, as described in the literature.[1]
Synthesis of bis(5,5-dimethyl-1,3-dioxan-2-yl)alkanes
This protocol describes a general method for the synthesis of bis(1,3-dioxan-2-yl) derivatives via the reaction of a dialdehyde bis(dimethylacetal) with neopentylglycol.[1]
Materials:
-
Malonaldehyde-bis(dimethylacetal) (or other suitable dialdehyde acetal)
-
Neopentylglycol
-
Toluene
-
p-toluenesulphonic acid (catalyst)
-
CH₃COONa (powder)
-
Na₂SO₄
Procedure:
-
To a solution of 10 mmol of malonaldehyde-bis(dimethylacetal) in 50 ml of toluene, add 22 mmol of neopentylglycol and 0.05 g of p-toluenesulphonic acid as a catalyst.
-
Heat the mixture on a glycerin bath under magnetic stirring at 80-90°C.
-
Distill off the resulting methanol.
-
After the theoretical amount of methanol is removed, stir the reaction mixture for an additional 15 minutes.
-
Cool the mixture to room temperature.
-
Neutralize the catalyst by adding CH₃COONa powder in excess (0.5 g) and stirring for 30 minutes.
-
Wash the reaction mixture twice with 20 ml of water.
-
Dry the organic layer with Na₂SO₄.
-
Remove the toluene by evaporation.
-
Purify the resulting 1,3-dioxane derivative by crystallization from ethanol.
NMR Spectroscopic Analysis
Instrumentation:
-
Varian Gemini 300 NMR spectrometer (or equivalent) operating at 300 MHz for ¹H and 75 MHz for ¹³C.[1]
Sample Preparation:
-
Dissolve the sample in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) in a 5 mm NMR tube.[1]
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra at room temperature.[1]
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of bis(5,5-dimethyl-1,3-dioxan-2-yl)alkanes.
Caption: General workflow for the synthesis and purification of bis(1,3-dioxan-2-yl)alkanes.
Conclusion
This technical guide has summarized the available physical and chemical data for a series of bis(1,3-dioxan-2-yl)alkanes, focusing on well-documented examples. While melting points and detailed NMR data are available, other physical properties such as boiling point and density are not extensively reported in the current literature. The provided experimental protocols offer a clear methodology for the synthesis and characterization of these compounds. The workflow diagram provides a visual representation of the key steps involved in their preparation. This information should serve as a valuable resource for researchers and scientists working with these and related molecules.
References
An In-depth Technical Guide to the Proton NMR of 2,2'-Bi-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2,2'-Bi-1,3-dioxane. Due to the current absence of publicly available, experimentally determined ¹H NMR data for this compound, this document outlines the theoretical expectations for its spectrum based on the known principles of NMR spectroscopy and data from analogous structures. It also details the standard experimental protocols required for the acquisition of such data. This guide serves as a foundational resource for researchers planning to synthesize or analyze this compound, enabling them to predict, interpret, and validate their findings once experimental data is acquired.
Introduction
This compound is a chemical compound of interest in various fields, including medicinal chemistry and materials science, owing to its unique structural features. The 1,3-dioxane moiety is a common heterocyclic system, and the dimeric nature of this molecule presents specific stereochemical and conformational considerations. Proton NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of such molecules. This guide will delve into the theoretical ¹H NMR spectrum of this compound, providing a predictive framework for its analysis.
Predicted ¹H NMR Spectral Data
In the absence of experimental data, the ¹H NMR spectrum of this compound can be predicted by considering the chemical environment of each proton. The molecule possesses a high degree of symmetry, which will simplify the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| H-2 | ~4.5 - 5.0 | Singlet (s) | - | Acetal proton, expected to be a sharp singlet due to the absence of adjacent protons. |
| H-4, H-6 (axial) | ~3.6 - 4.0 | Triplet of doublets (td) or complex multiplet | Large geminal and axial-axial couplings, smaller axial-equatorial coupling. | These protons are in a more shielded environment compared to their equatorial counterparts. |
| H-4, H-6 (equatorial) | ~4.0 - 4.4 | Doublet of triplets (dt) or complex multiplet | Large geminal coupling, smaller equatorial-axial and equatorial-equatorial couplings. | These protons are in a more deshielded environment. |
| H-5 (axial) | ~1.3 - 1.7 | Complex multiplet | Coupled to both axial and equatorial protons at C4 and C6. | Expected to be in the aliphatic region. |
| H-5 (equatorial) | ~1.8 - 2.2 | Complex multiplet | Coupled to both axial and equatorial protons at C4 and C6. | Generally deshielded relative to the axial proton at the same position. |
Note: These are estimated values and the actual experimental values may vary depending on the solvent, temperature, and other experimental conditions.
Experimental Protocols
To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Synthesis and Purification: Synthesize this compound using an appropriate method, for example, the acetalization of glyoxal with 1,3-propanediol. Ensure the final product is purified to >98% purity, as confirmed by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. Other solvents such as benzene-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can be used to check for solvent-induced shifts and to resolve overlapping signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
3.2. NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a routine ¹H NMR spectrum.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure quantitative integration. A value of 1-2 seconds is often a reasonable starting point.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum to ensure accurate integration.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Visualization of Molecular Structure and NMR Correlation
The following diagram illustrates the structure of this compound and the expected correlation of its protons to the predicted ¹H NMR signals.
Figure 1. Correlation between the molecular structure of this compound and its predicted ¹H NMR signals.
Conclusion
Unraveling the Fragmentation Pathways of 2,2'-Bi-1,3-dioxane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mass spectrometry fragmentation of 2,2'-Bi-1,3-dioxane. While direct literature on the mass spectral analysis of this specific compound is scarce, this document extrapolates from the well-understood fragmentation patterns of analogous cyclic acetals, such as 1,3-dioxanes and 2,2'-Bis(1,3-dioxolane), to present a predictive analysis. This guide offers valuable insights for the identification and characterization of this and similar bicyclic acetal structures in various research and development settings.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization (EI) is expected to be driven by the stability of the resulting carbocations and radical species. The molecular ion ([M]⁺˙) would have a mass-to-charge ratio (m/z) of 174. Key fragmentation pathways are likely to involve cleavage of the C-C bond linking the two dioxane rings and subsequent fragmentation of the individual dioxane units.
A primary fragmentation event is the homolytic cleavage of the central C-C bond, leading to the formation of a stable 1,3-dioxan-2-yl cation at m/z 87. This ion is expected to be a prominent peak, potentially the base peak, in the mass spectrum due to the resonance stabilization afforded by the adjacent oxygen atoms.
Further fragmentation of the dioxane ring can occur through various pathways, including the loss of formaldehyde (CH₂O, 30 Da) or other small neutral molecules. Ring-opening reactions followed by subsequent cleavages can also contribute to the complexity of the spectrum.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 174 | [M]⁺˙ (Molecular Ion) | [C₈H₁₄O₄]⁺˙ | Low |
| 145 | [M - C₂H₅]⁺ | [C₆H₉O₄]⁺ | Moderate |
| 115 | [M - C₂H₅O]⁺ | [C₆H₉O₃]⁺ | Moderate |
| 87 | [C₄H₇O₂]⁺ (1,3-dioxan-2-yl cation) | [C₄H₇O₂]⁺ | High (Potential Base Peak) |
| 57 | [C₃H₅O]⁺ | [C₃H₅O]⁺ | Moderate to High |
| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | Moderate |
Experimental Protocols
For the analysis of this compound by mass spectrometry, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique due to the compound's likely volatility.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1-100 µg/mL.
-
Derivatization (Optional): While not typically necessary for this class of compounds, derivatization may be considered to enhance volatility or improve chromatographic separation if required.
GC-MS Analysis
-
Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector:
-
Mode: Splitless (for low concentrations) or Split (e.g., 20:1 for higher concentrations).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted EI fragmentation of this compound.
Logical Workflow for Compound Identification
The following diagram outlines a logical workflow for the identification and characterization of this compound using GC-MS.
Conformational Analysis of 2,2'-Bi-1,3-dioxane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 2,2'-Bi-1,3-dioxane. While direct experimental data for this specific molecule is limited in published literature, this document extrapolates from the well-established principles of 1,3-dioxane stereochemistry to predict its conformational behavior. It also outlines the standard experimental and computational protocols that would be employed for a rigorous analysis.
Core Principles of 1,3-Dioxane Conformation
The 1,3-dioxane ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[1] However, the presence of two oxygen atoms in the ring introduces several key differences:
-
Shorter C-O Bonds: The carbon-oxygen bonds are shorter than carbon-carbon bonds, which can lead to more pronounced 1,3-diaxial interactions.[1]
-
Anomeric Effects: For 2-alkoxy-1,3-dioxanes, an axial orientation of the alkoxy group can be stabilized by the anomeric effect.[1]
-
Chair-Twist Energy Barrier: The energy barrier for the chair-to-twist-boat interconversion is lower than in cyclohexane.[1]
Computational studies have shown the chair conformer of 1,3-dioxane to be significantly more stable than twist-boat conformers. For the parent 1,3-dioxane, the chair form is calculated to be about 5-7 kcal/mol more stable than the 2,5-twist conformer.[2]
Conformational Isomerism in this compound
The conformational landscape of this compound is determined by two main factors:
-
The chair-twist equilibrium of each individual 1,3-dioxane ring.
-
The rotation around the central C2-C2' single bond, giving rise to different rotameric forms (e.g., anti and gauche).
Given the strong preference for the chair conformation in monosubstituted 1,3-dioxanes, it is highly probable that both rings in this compound will exist in a chair conformation. The primary conformational question then revolves around the rotational barrier and the relative stabilities of the staggered rotamers about the C2-C2' bond. Steric hindrance between the two rings will likely favor an anti (or transoid) arrangement, where the two rings are oriented away from each other, to minimize van der Waals repulsion.
Illustrative Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data that could be expected from a full conformational analysis of this compound. This data is based on typical values observed for other 2-substituted 1,3-dioxanes.
Table 1: Predicted NMR Spectroscopic Data for the Most Stable Conformer
| Parameter | Nucleus | Hypothetical Value | Notes |
| Chemical Shift (δ) | ¹H (H4, H6 axial) | ~3.6 ppm | Axial protons are typically shielded compared to equatorial protons. |
| Chemical Shift (δ) | ¹H (H4, H6 equatorial) | ~4.1 ppm | Equatorial protons are deshielded. |
| Chemical Shift (δ) | ¹³C (C2) | ~100 ppm | The chemical shift of the acetal carbon is sensitive to substitution and conformation.[3] |
| Chemical Shift (δ) | ¹³C (C4, C6) | ~67 ppm | [3] |
| Chemical Shift (δ) | ¹³C (C5) | ~26 ppm | [3] |
| Coupling Constant (³JHH) | H4a-H5a | ~11-13 Hz | A large coupling constant is indicative of a diaxial relationship in a chair conformation. |
| Coupling Constant (³JHH) | H4e-H5e | ~2-3 Hz | A small coupling constant suggests a diequatorial relationship. |
| Nuclear Overhauser Effect | H2-H4a/H6a | Strong | A strong NOE signal between protons on C2 and axial protons on C4/C6 would support a specific rotameric conformation. |
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Method | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti (Chair-Chair) | DFT | 0.00 | >95 |
| Gauche (Chair-Chair) | DFT | 2.5 | <5 |
| Syn (Chair-Chair) | DFT | >5.0 | <1 |
| Anti (Chair-Twist) | DFT | ~6.0 | <1 |
Experimental Protocols
A thorough conformational analysis of this compound would involve a combination of spectroscopic and computational methods.
The synthesis of this compound would likely proceed via the condensation of glyoxal with two equivalents of 1,3-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation.[1][5]
-
¹H NMR: Analysis of proton-proton coupling constants (³JHH) can help determine the dihedral angles and thus the ring conformation. For a chair conformation, large ³JHH values (~10-13 Hz) are expected for axial-axial couplings, while smaller values (~2-5 Hz) are typical for axial-equatorial and equatorial-equatorial couplings.[1]
-
¹³C NMR: The chemical shifts of the ring carbons, particularly the acetal carbon (C2), can provide information about the conformation.[3]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can identify protons that are close in space, providing crucial information about the relative orientation of the two dioxane rings (i.e., the preferred rotamer).
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibria.
Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[6][7]
-
Crystal Growth: Suitable single crystals of this compound would need to be grown, typically by slow evaporation from an appropriate solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed.[6]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding precise bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state.[7]
Computational modeling is essential for mapping the potential energy surface and understanding the relative stabilities of different conformers.[2]
-
Methods: Density Functional Theory (DFT) methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-31G(d)) are commonly used for geometry optimization and energy calculations of 1,3-dioxane systems.[2]
-
Procedure:
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers (chair-chair, chair-twist, etc.) and rotamers (anti, gauche).
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated to predict their equilibrium populations at a given temperature.
-
Visualizations
Caption: Ring inversion of 1,3-dioxane proceeds via a higher-energy twist-boat intermediate.
Caption: Proposed rotameric equilibria around the central C2-C2' bond of this compound.
Caption: A typical workflow for the comprehensive conformational analysis of a novel molecule.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. auremn.org.br [auremn.org.br]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Stereochemical Landscape of Linked 1,3-Dioxane Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane ring, a saturated six-membered heterocycle, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and synthetic intermediates. Its rigid, chair-like conformation provides a predictable scaffold for stereocontrolled synthesis and is a key determinant of molecular recognition and biological activity. When two or more of these rings are linked, the resulting stereochemical complexity multiplies, giving rise to a fascinating and challenging landscape of conformational isomers. Understanding the intricate interplay of steric and stereoelectronic effects that govern the three-dimensional structure of these linked systems is paramount for the rational design of novel therapeutics and functional molecules. This guide provides an in-depth exploration of the stereochemistry of linked 1,3-dioxane rings, focusing on their conformational analysis, the experimental techniques used for their characterization, and the quantitative data that underpins our current understanding.
Conformational Fundamentals of the 1,3-Dioxane Ring
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain.[1] However, the presence of two oxygen atoms introduces several key differences:
-
Shorter C-O Bond Lengths: The C-O bonds (approx. 1.43 Å) are shorter than C-C bonds (approx. 1.54 Å), leading to a more puckered and rigid chair conformation.
-
Modified Torsional Barriers: The energy barrier for ring inversion is lower than that of cyclohexane.
-
Stereoelectronic Effects: The lone pairs on the oxygen atoms give rise to significant stereoelectronic interactions, most notably the anomeric effect, which can stabilize otherwise unfavorable axial orientations of substituents at the C-2 position.
The chair conformation can exist in two flipping forms, and the preference for one over the other is dictated by the energetic cost of placing substituents in axial versus equatorial positions. This energetic difference is quantified by the conformational free energy, or "A-value," of a substituent.
Stereochemistry of Linked 1,3-Dioxane Systems
The linkage of two 1,3-dioxane rings can occur through various modes, each presenting unique stereochemical challenges.
C-C Linked 1,3-Dioxanes
When two 1,3-dioxane rings are joined by a carbon-carbon bond, the overall conformation is determined by the conformational preferences of each ring and the rotational freedom around the linking bond. The system will adopt a minimum energy conformation that balances the steric interactions between the two rings and the substituents thereon. The stereochemistry of these systems is often investigated by NMR methods, which can reveal the presence of cis and trans isomers and the preferred orientation of the rings relative to each other.[2]
Spiro-Linked 1,3-Dioxanes
In spirocyclic systems, the two 1,3-dioxane rings share a common carbon atom. This rigidifies the overall structure and can lead to distinct and often non-intuitive conformational preferences. The stereochemistry of these compounds is typically elucidated using a combination of NMR spectroscopy and single-crystal X-ray diffractometry.[3]
Experimental Protocols for Stereochemical Determination
The elucidation of the stereochemistry of linked 1,3-dioxane rings relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the solution-state conformation of 1,3-dioxane systems.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) at a concentration of 5-10 mg/mL.
-
¹H NMR Analysis: The ¹H NMR spectrum provides information on the chemical environment of each proton. The chemical shifts of axial and equatorial protons are typically different. For example, axial protons at C4/C6 are usually shielded (appear at a lower ppm) compared to their equatorial counterparts.
-
Coupling Constant (J-value) Analysis: The magnitude of the vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents.
-
¹³C NMR Analysis: The chemical shifts of the carbon atoms in the 1,3-dioxane ring are sensitive to the stereochemistry. For instance, in acetonide derivatives of 1,3-diols, syn isomers (which form a chair-like dioxane) show characteristic shifts for the acetal methyl groups (around 30 and 19 ppm), while anti isomers (which form a twist-boat) exhibit methyl resonances in the 24-25 ppm range.[4]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing crucial information about the relative stereochemistry. For example, a strong NOE between an axial proton and a substituent indicates their 1,3-diaxial relationship.
-
-
Variable Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and to determine the thermodynamic parameters for conformational equilibria.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule.
Methodology:
-
Crystal Growth: High-quality single crystals are grown from a solution of the compound. This is often achieved by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[5][6][7] The choice of solvent is critical and can influence crystal quality.[5]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data. The final output is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles.
Quantitative Conformational Analysis
The conformational preferences of substituents on the 1,3-dioxane ring can be quantified by their conformational free energies (A-values), which represent the energy difference between the axial and equatorial conformers.
| Substituent (at C5) | A-value (kcal/mol) | Reference |
| Ethyl (Et) | 0.8 | [9] |
| Isopropyl (i-Pr) | 0.9 | [9] |
| tert-Butyl (t-Bu) | 1.4 - 1.8 | [9] |
| Phenyl (Ph) | 1.0 - 1.3 | [9] |
Additionally, interactions between substituents can lead to significant strain energies.
| Interaction | Strain Energy (kJ/mol) | Reference |
| 4,6-diaxial Me,Me | 21.0 - 21.6 | [10] |
| 2,4-diaxial Me,Me | 19.5 | [10] |
NMR coupling constants are also a valuable source of quantitative data for conformational analysis.
| Coupled Protons | Dihedral Angle | Typical ³JHH (Hz) |
| axial-axial | ~180° | 10 - 13 |
| axial-equatorial | ~60° | 2 - 5 |
| equatorial-equatorial | ~60° | 2 - 5 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the stereochemical analysis of a newly synthesized linked 1,3-dioxane derivative.
Logical Relationships in Conformational Isomerism
The conformational isomerism of a substituted 1,3-dioxane ring can be represented as an equilibrium between two chair conformers. The position of this equilibrium is governed by the relative energies of the two states.
Conclusion
The stereochemistry of linked 1,3-dioxane rings is a field of significant depth and complexity. A thorough understanding of the conformational principles governing these systems is essential for their application in drug discovery and materials science. The judicious use of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, allows for the precise elucidation of their three-dimensional structures. The quantitative data derived from these experiments provides a solid foundation for the predictive design of molecules with desired stereochemical and, consequently, functional properties. As synthetic methodologies become more sophisticated, the ability to control and characterize the stereochemistry of complex linked 1,3-dioxane systems will continue to be a key driver of innovation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comprehensive Review of Bis-Dioxane Compounds: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-dioxane compounds, characterized by the presence of two dioxane ring structures, represent a versatile class of heterocyclic ethers with a broad spectrum of applications in medicinal chemistry and materials science. Their unique stereochemical properties and ability to interact with various biological targets have made them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of bis-dioxane and related compounds, with a focus on their synthesis, chemical properties, and biological activities, particularly in the context of anticancer and neuropharmacological research.
Synthesis of Bis-Dioxane Compounds
The synthesis of bis-dioxane derivatives often involves the condensation of a diol with a suitable dialdehyde or diketone under acidic catalysis. The choice of starting materials and reaction conditions allows for the control of stereochemistry, which is crucial for the biological activity of these compounds.
General Synthetic Protocol for Bis(1,3-dioxan-2-yl)alkanes
A common method for the synthesis of bis(1,3-dioxan-2-yl)alkanes is the direct condensation of a linear dialdehyde with a 1,3-diol, such as neopentylglycol, in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the reaction to completion.
Table 1: Synthesis of Bis(1,3-dioxan-2-yl)alkanes and Related Derivatives
| Compound | Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
| 1,2-bis(5,5-dimethyl-1,3-dioxan-2-yl)ethane | Succinaldehyde, Neopentylglycol | p-Toluenesulfonic acid | Toluene | 41 | [1] |
| 1,3-bis(5,5-dimethyl-1,3-dioxan-2-yl)propane | Glutaraldehyde, Neopentylglycol | p-Toluenesulfonic acid | Toluene | 60 | [1] |
| 1,2-bis(2-phenyl-5,5-dimethyl-1,3-dioxan-2-yl)ethane | 1,4-Diphenyl-1,4-butanedione, Neopentylglycol | p-Toluenesulfonic acid | Toluene | 53 | [1] |
| 1,3-bis(2-phenyl-5,5-dimethyl-1,3-dioxan-2-yl)propane | 1,5-Diphenyl-1,5-pentanedione, Neopentylglycol | p-Toluenesulfonic acid | Toluene | 42 | [1] |
Experimental Protocols
Synthesis of 1,2-bis(5,5-dimethyl-1,3-dioxan-2-yl)ethane
Materials:
-
Succinaldehyde
-
Neopentylglycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of succinaldehyde (10 mmol) in 50 mL of toluene, add neopentylglycol (22 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 g).
-
Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature and wash it twice with 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 1,2-bis(5,5-dimethyl-1,3-dioxan-2-yl)ethane as a crystalline solid.[1]
Biological Activities of Bis-Dioxane and Related Compounds
Bis-dioxane and its structural analogs, such as bis-dioxopiperazines, exhibit a remarkable range of biological activities. These compounds have been investigated for their potential as anticancer agents, modulators of multidrug resistance, and as therapeutic agents for neurological disorders.
Anticancer Activity of Bis-dioxopiperazines
Bis-dioxopiperazines are a class of compounds that have shown significant promise as anticancer agents. Two notable examples, Probimane and MST-16, have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.[2] Their mechanism of action primarily involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[2][3]
Table 2: In Vitro Cytotoxicity of Bis-dioxopiperazine Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) for 48h | Reference |
| Probimane | SCG-7901 | Gastric Carcinoma | < 10 | [2] |
| Probimane | K562 | Chronic Myelogenous Leukemia | < 10 | [2] |
| Probimane | A549 | Lung Carcinoma | < 10 | [2] |
| Probimane | HL60 | Promyelocytic Leukemia | < 10 | [2] |
| Probimane | HeLa | Cervical Carcinoma | 5.12 | [2] |
| MST-16 | HeLa | Cervical Carcinoma | 26.4 | [2] |
| ICRF-187 (Dexrazoxane) | HeLa | Cervical Carcinoma | 129 | [2] |
Probimane consistently demonstrates potent cytotoxic activity across a range of cancer cell lines, with IC50 values often below 10 µM.[2] In comparison, MST-16 and the established drug ICRF-187 show lower potency in some cell lines.[2] The cytotoxic effects of Probimane are reported to be more prolonged than those of some first-line anticancer drugs.[4]
Multitarget 1,4-Dioxane Derivatives for Neurological Disorders
Derivatives of 1,4-dioxane have been explored as multitarget ligands for dopamine and serotonin receptors, showing potential for the treatment of complex neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[5] By simultaneously modulating multiple receptor subtypes, these compounds may offer improved therapeutic efficacy and a better side-effect profile compared to single-target agents.
Table 3: Receptor Binding Affinities (pKi) of Multitarget 1,4-Dioxane Derivatives
| Compound | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT1A Receptor | α1d-AR | Reference |
| 3 | 7.91 | 7.94 | 8.85 | 8.91 | 8.61 | [5] |
| 4 | 7.02 | 7.68 | 6.58 | 8.61 | 7.01 | [5] |
| 5 | 7.21 | 7.82 | 6.81 | 9.01 | 6.56 | [5] |
| 7 | 6.87 | 7.21 | 6.35 | 8.91 | 6.56 | [5] |
| 8 | 8.01 | 8.54 | 8.21 | 8.95 | 6.56 | [5] |
| 10 | 6.32 | 6.87 | 6.12 | 8.54 | 6.32 | [5] |
| 12 | 6.54 | 7.01 | 6.21 | 8.21 | 6.12 | [5] |
| 13 | 6.21 | 6.54 | 6.01 | 8.01 | 6.01 | [5] |
pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.
The data reveals that these 1,4-dioxane derivatives exhibit a range of binding affinities for dopamine (D2, D3, D4) and serotonin (5-HT1A) receptor subtypes, as well as for the α1d-adrenergic receptor.[5] This polypharmacological profile is a key characteristic being explored for the development of new treatments for complex CNS disorders.
Signaling Pathways and Mechanisms of Action
Inhibition of Topoisomerase II by Bis-dioxopiperazines
Bis-dioxopiperazines exert their anticancer effects by targeting DNA topoisomerase II.[6] This enzyme plays a critical role in managing DNA topology by catalyzing the passage of one DNA double helix through another. The process involves the transient cleavage of a DNA segment (the G-segment), allowing another segment (the T-segment) to pass through, followed by religation of the G-segment. This catalytic cycle is dependent on ATP binding and hydrolysis.[7][8]
Bis-dioxopiperazines act as catalytic inhibitors by locking the two ATPase domains of topoisomerase II in a dimeric state after ATP has bound.[6] This stabilized "closed clamp" conformation prevents the hydrolysis of ATP and the subsequent release of the T-segment, effectively trapping the enzyme on the DNA and halting the catalytic cycle.[6][7] This leads to an arrest of the cell cycle in the G2/M phase and blocks chromosome segregation, ultimately inducing apoptosis in cancer cells.[2]
Caption: Inhibition of the Topoisomerase II catalytic cycle by bis-dioxopiperazines.
Conclusion
Bis-dioxane compounds and their analogs represent a rich source of chemical diversity with significant therapeutic potential. Their synthesis, while requiring careful control of stereochemistry, is achievable through established organic chemistry methods. The biological activities of these compounds are diverse, with bis-dioxopiperazines showing potent anticancer effects through the inhibition of topoisomerase II, and 1,4-dioxane derivatives demonstrating promise as multitarget agents for complex neurological disorders. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of bis-dioxane compounds is warranted to fully exploit their therapeutic potential and to develop new and effective treatments for a range of human diseases.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities and mechanisms of bisdioxopiperazine compounds probimane and MST-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type II topoisomerase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,2'-Bi-1,3-dioxolane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-Bi-1,3-dioxolane (CAS No. 6705-89-1), a unique cyclic acetal. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis falls under the well-established chemical principles of acetal formation. This guide will cover the presumed synthetic pathways, detailed experimental protocols based on analogous reactions, and the known chemical and physical properties of the compound. Particular attention will be given to its characterization and potential applications as a building block in organic synthesis and medicinal chemistry.
Introduction
2,2'-Bi-1,3-dioxolane, systematically named 2-(1,3-dioxolan-2-yl)-1,3-dioxolane, is a chemical compound featuring two 1,3-dioxolane rings connected at the 2-position. The 1,3-dioxolane ring system itself is a common motif in organic chemistry, frequently employed as a protecting group for aldehydes and ketones due to its stability under neutral to basic conditions and its susceptibility to acidic hydrolysis. The bifunctional nature of 2,2'-Bi-1,3-dioxolane, possessing two acetal groups, makes it an intriguing molecule for applications in polymer chemistry and as a precursor to more complex molecular architectures.
While a definitive "discovery" paper for 2,2'-Bi-1,3-dioxolane is not easily identifiable, its existence and synthesis are a logical extension of the fundamental reaction between a dialdehyde, such as glyoxal, and a diol, in this case, ethylene glycol. The historical development of acetal chemistry, dating back to the 19th century, laid the groundwork for the synthesis of such compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2'-Bi-1,3-dioxolane is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and theoretical modeling of the molecule.
Table 1: Physicochemical Properties of 2,2'-Bi-1,3-dioxolane
| Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| CAS Number | 6705-89-1 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 190.9 °C at 760 mmHg[1] |
| Density | 1.267 g/cm³[1] |
| Flash Point | 96.4 °C[1] |
| LogP | -0.26780[1] |
| SMILES | C1COC(O1)C2OCCO2[2][3] |
| InChIKey | BQMJRGMPYWXDPC-UHFFFAOYSA-N[2][3] |
Synthesis of 2,2'-Bi-1,3-dioxolane
The primary and most logical route for the synthesis of 2,2'-Bi-1,3-dioxolane is the acid-catalyzed reaction of glyoxal with two equivalents of ethylene glycol. This reaction is a classic example of acetal formation.
Reaction Mechanism
The formation of 2,2'-Bi-1,3-dioxolane proceeds through a two-step mechanism for each of the two aldehyde groups of glyoxal. The generally accepted mechanism for acid-catalyzed acetal formation is as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of glyoxal, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by ethylene glycol: An oxygen atom from an ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the newly added hydroxyl group to another base (e.g., another molecule of ethylene glycol or the conjugate base of the acid catalyst), forming a hemiacetal.
-
Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of an oxonium ion: The lone pair of electrons on the ether oxygen of the hemiacetal assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.
-
Intramolecular nucleophilic attack: The second hydroxyl group of the same ethylene glycol molecule attacks the carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Deprotonation: The protonated ether oxygen is deprotonated to regenerate the acid catalyst and yield the mono-acetal of glyoxal.
-
Repeat for the second aldehyde group: The entire process is repeated on the second aldehyde group of the glyoxal moiety with a second molecule of ethylene glycol to form the final product, 2,2'-Bi-1,3-dioxolane.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocol
Materials:
-
Glyoxal (40% solution in water)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Toluene or benzene (for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add glyoxal (1.0 equivalent), ethylene glycol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).
-
Add a suitable solvent, such as toluene, to fill the Dean-Stark trap and the flask to a reasonable volume.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected in the trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain pure 2,2'-Bi-1,3-dioxolane.
Spectroscopic Characterization
The structure of 2,2'-Bi-1,3-dioxolane can be confirmed using standard spectroscopic techniques. Expected spectral data are summarized below.
Table 2: Predicted Spectroscopic Data for 2,2'-Bi-1,3-dioxolane
| Technique | Expected Features |
| ¹H NMR | Two signals are expected: a triplet for the methine protons (CH) at the 2 and 2' positions, and a multiplet for the methylene protons (CH₂) of the dioxolane rings. |
| ¹³C NMR | Two signals are expected: one for the acetal carbons (C-2 and C-2') and one for the methylene carbons of the dioxolane rings. |
| IR | Characteristic C-O stretching frequencies for the acetal group in the range of 1000-1200 cm⁻¹. Absence of a strong C=O stretching band (around 1700 cm⁻¹) and a broad O-H stretching band (around 3300 cm⁻¹) from the starting materials. |
| Mass Spec. | The molecular ion peak (M⁺) at m/z = 146.0579, corresponding to the molecular formula C₆H₁₀O₄. |
Historical Context and Related Compounds
The synthesis of 1,3-dioxolanes as protecting groups for carbonyl compounds is a cornerstone of organic synthesis. The development of this methodology has been crucial in the total synthesis of many complex natural products. While the history of 2,2'-Bi-1,3-dioxolane itself is not well-documented, the chemistry of related bis-dioxolanes has been explored in various contexts. For example, substituted bis-dioxolanes are intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The general timeline for the development of acetal chemistry provides a backdrop for the likely first synthesis of this compound.
Conclusion
2,2'-Bi-1,3-dioxolane is a fundamentally important molecule whose synthesis is based on well-established principles of organic chemistry. While its specific history of discovery is not prominent in the literature, its role as a bifunctional building block offers potential for further exploration in various fields of chemical science. This guide provides a foundational understanding of its synthesis, properties, and the chemical context in which it exists, serving as a valuable resource for researchers and professionals in the field. Further investigation into the specific applications of this compound could reveal novel uses in materials science and drug development.
References
A Comprehensive Technical Guide to 2,2'-Bi-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,2'-Bi-1,3-dioxane, a heterocyclic organic compound. The document covers its nomenclature, physicochemical properties, and representative experimental protocols for its synthesis and characterization.
Nomenclature and Identification
This compound is a molecule composed of two 1,3-dioxane rings connected by a single bond at the 2-position of each ring. It is systematically named and identified by various synonyms and registry numbers, crucial for accurate database searches and procurement. The IUPAC name for this compound is 2-(1,3-dioxan-2-yl)-1,3-dioxane.
Table 1: Alternative Names and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | 2-(1,3-dioxan-2-yl)-1,3-dioxane |
| Synonyms | 2,2'-Bis(1,3-dioxane), Ethanedial, cyclic 1,1:2,2-bis(1,3-propanediyl acetal) |
| CAS Number | 6705-89-1[1][2][3][4][5] |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| InChI | InChI=1S/C8H14O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |
| InChIKey | BQMJRGMPYWXDPC-UHFFFAOYSA-N[6] |
| SMILES | C1COCC(O1)C2COCCO2 |
| PubChem CID | 23172[6] |
| UNII | YC9M5A2V4L[6] |
| DSSTox Substance ID | DTXSID60217339[6] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. The following table summarizes key computed and experimentally determined properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 146.14 g/mol [1][4] | Protheragen[1], PubChem[6] |
| Molecular Formula | C6H10O4[1][4] | Protheragen[1], PubChem[6] |
| Boiling Point | 190.9°C at 760 mmHg | Chemsrc[1] |
| Density | 1.267 g/cm³ | Chemsrc[1] |
| XLogP3-AA (Computed) | -0.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Exact Mass | 146.05790880 g/mol | PubChem[6] |
| Monoisotopic Mass | 146.05790880 g/mol | PubChem[6] |
| Topological Polar Surface Area | 36.9 Ų | PubChem[6] |
| Heavy Atom Count | 10 | PubChem[6] |
| Complexity (Computed) | 90.3 | PubChem[6] |
Experimental Protocols
3.1. Representative Synthesis of this compound
The synthesis of this compound would theoretically involve the reaction of glyoxal (the dialdehyde corresponding to the "bi" core) with two equivalents of 1,3-propanediol in the presence of an acid catalyst.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
Glyoxal (40% solution in water)
-
1,3-Propanediol
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Toluene or benzene (for azeotropic removal of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add a solution of glyoxal in toluene.
-
Add two equivalents of 1,3-propanediol to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3.2. Purification
The crude this compound can be purified by standard laboratory techniques.
Procedure:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be employed for purification.
-
Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel is a suitable method. A solvent system such as a gradient of ethyl acetate in hexane can be used for elution.
3.3. Analysis and Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the dioxane rings and the methine protons at the 2-positions. The integration of the signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments in the molecule. Based on the structure of 1,3-dioxane, one would expect three distinct signals in the ¹³C NMR spectrum of the parent ring.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. PubChem lists GC-MS data for the related 2,2'-Bis(1,3-dioxolane), which can serve as a reference.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the cyclic ether functional groups, typically in the range of 1140-1070 cm⁻¹ and around 940 cm⁻¹.[10] The absence of a strong C=O stretching band will indicate the completion of the reaction.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the purified and characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols are representative and may require optimization for specific laboratory conditions and desired product purity.
References
- 1. 2,2'-Bi(1,3-dioxolane) | CAS#:6705-89-1 | Chemsrc [chemsrc.com]
- 2. GSRS [precision.fda.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2,2\'-Bi(1,3-Dioxolane) - Protheragen [protheragen.ai]
- 5. cas 6705-89-1|| where to buy 2,2'-Bi(1,3-dioxolane) [english.chemenu.com]
- 6. 2,2'-Bis(1,3-dioxolane) | C6H10O4 | CID 23172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docbrown.info [docbrown.info]
- 10. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2'-Bi-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,2'-Bi-1,3-dioxane from the reaction of glyoxal and 1,3-propanediol. This compound is a valuable bifunctional building block in organic synthesis, serving as a precursor for various heterocyclic compounds and as a protected form of glyoxal. Its unique structure, featuring two 1,3-dioxane rings, makes it a subject of interest for applications in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The protocol herein is based on well-established acid-catalyzed acetalization principles, adapted for this specific transformation.
Introduction
The synthesis of this compound involves the acid-catalyzed reaction of glyoxal with two equivalents of 1,3-propanediol. This reaction is an example of acetal formation, a fundamental transformation in organic chemistry for the protection of carbonyl functionalities.[1][2] The resulting 1,3-dioxane rings are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the parent carbonyl and diol.[2] This characteristic makes this compound a useful protected derivative of the highly reactive dialdehyde, glyoxal. The bifunctional nature of the product, with its two acetal groups, opens avenues for its use as a cross-linking agent or as a monomer in polymerization reactions.
Applications
While specific applications for this compound are not extensively documented, its structural motifs suggest a range of potential uses:
-
Bifunctional Building Block: It can serve as a C2-symmetric building block in the synthesis of more complex molecules, including macrocycles and dendrimers.
-
Protected Glyoxal Source: In multi-step syntheses, it can be used to introduce a masked glyoxal unit, which can be deprotected at a later stage to reveal the reactive dialdehyde functionality.
-
Monomer for Polymer Synthesis: The two dioxane rings can potentially be opened under specific conditions, suggesting its use as a monomer for the synthesis of polyacetals or other novel polymers.
-
Ligand Synthesis: The oxygen atoms in the dioxane rings can act as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the acid-catalyzed acetalization of glyoxal with 1,3-propanediol.
Materials:
-
Glyoxal (40% aqueous solution)
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Toluene or benzene (for azeotropic removal of water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Dichloromethane or diethyl ether (for extraction)
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 1,3-propanediol (2.0 equivalents) and toluene.
-
Addition of Reactants: While stirring, add glyoxal (40% aqueous solution, 1.0 equivalent) to the flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol, hexanes).
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of the atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretching frequencies of the acetal groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Glyoxal (40% aq. soln.) | 1.0 equivalent | The concentration of the aqueous solution should be accurately known. |
| 1,3-Propanediol | 2.0 - 2.2 equivalents | A slight excess of the diol can help drive the equilibrium towards the product. |
| p-Toluenesulfonic acid | 0.01 - 0.05 equivalents | Other acid catalysts like sulfuric acid or acidic ion-exchange resins can also be used. |
| Reaction Conditions | ||
| Solvent | Toluene or Benzene | The solvent should form an azeotrope with water to facilitate its removal. |
| Temperature | Reflux temperature of the solvent | Typically 80-110 °C depending on the solvent used. |
| Reaction Time | 2 - 4 hours | Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | |
| Expected Yield | 60 - 80% | The yield can vary depending on the efficiency of water removal and the purity of the starting materials. Yields for similar acetalizations are in this range. |
| Appearance | Colorless liquid or low-melting solid | The physical state at room temperature may vary. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Use of 1,3-Dioxanes as Protecting Groups for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of complex molecules. Among the various strategies for the protection of diols, the formation of cyclic acetals, specifically 1,3-dioxanes, stands out as a robust and versatile method.
Initially, the term "2,2'-Bi-1,3-dioxane" was explored as a specific protecting group. However, a comprehensive search of the chemical literature did not yield significant information on a protecting group with this specific name, suggesting it may be an uncommon or misidentified term. Therefore, these application notes will focus on the broader, well-established, and widely utilized class of 1,3-dioxane protecting groups, which are formed by the reaction of a 1,3-diol with an aldehyde or ketone.
This document provides detailed application notes, experimental protocols, and comparative data for the use of 1,3-dioxanes, with a focus on benzylidene and p-methoxybenzylidene (PMP) acetals, as protecting groups for 1,3-diols.
Advantages of 1,3-Dioxane Protecting Groups
-
Stability: 1,3-Dioxanes are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making them compatible with many synthetic transformations.[1][2]
-
Ease of Introduction: They are readily formed under acidic conditions from the corresponding 1,3-diol and an aldehyde or ketone.
-
Selective Cleavage: Deprotection is typically achieved under acidic conditions, which can often be tuned for selectivity in the presence of other acid-labile groups.[3]
-
Stereochemical Control: The rigid chair conformation of the 1,3-dioxane ring can influence the stereochemical outcome of reactions at adjacent centers.
-
Regioselective Opening: Benzylidene and related acetals can be regioselectively opened under reductive conditions to afford mono-protected diols, providing a powerful tool for differentiating between two hydroxyl groups.[4][5]
Applications in Synthesis
The protection of 1,3-diols as 1,3-dioxanes is a cornerstone in the synthesis of many complex molecules, including:
-
Carbohydrate Chemistry: Where the selective protection of multiple hydroxyl groups is crucial.[1][6]
-
Natural Product Synthesis: Facilitating the construction of intricate molecular architectures.[2]
-
Nucleoside Chemistry: Protecting the ribose moiety during the synthesis of oligonucleotides.
-
Asymmetric Synthesis: Where chiral diols are protected to impart stereocontrol in subsequent reactions.
Data Presentation
Table 1: Formation of Benzylidene and p-Methoxybenzylidene Acetals - Representative Yields
| Diol Substrate | Aldehyde/Acetal | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Propanediol | Benzaldehyde | CSA | Toluene | Reflux | 4 | 95 | [1] |
| (R)-1,3-Butanediol | Benzaldehyde dimethyl acetal | CSA | CH₂Cl₂ | RT | 2 | 92 | [1] |
| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | CSA | DMF | 60 | 12 | 85 | [1] |
| D-Mannitol | Benzaldehyde | ZnCl₂ | N/A | RT | 24 | 70 | [1] |
| Various 1,3-diols | p-Anisaldehyde | CSA | Toluene | Reflux | 4-6 | 85-95 | [5] |
CSA: Camphorsulfonic acid
Table 2: Deprotection of Benzylidene Acetals - Comparison of Methods
| Protected Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 80% Acetic Acid | H₂O | 80 | 2 h | 90 | [7] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Et₃SiH, 10% Pd/C | CH₃OH | RT | 30 min | 87 | [6] |
| Various Benzylidene Acetals | BF₃·OEt₂ (10 mol%), mercaptoacetic acid | CH₂Cl₂ | RT | 1-2 h | 85-95 | [8][9] |
| Various Benzylidene Acetals | SnCl₄, H₂O | CH₂Cl₂ | RT | 5-10 min | ~95 | [10] |
| Carbohydrate Benzylidene Acetals | 1,4-Dithiothreitol, CSA | CH₃CN | RT | 2-4 h | 78-98 | [7] |
Table 3: Stability of 1,3-Dioxane (Benzylidene Acetal) Protecting Group
| Reagent/Condition | Stability | Reference |
| Strong Bases (e.g., NaOH, LDA) | Stable | [1][2] |
| Grignard Reagents (RMgX) | Stable | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | Stable | [3] |
| Sodium Borohydride (NaBH₄) | Stable | [3] |
| Hydrogenation (H₂, Pd/C) | Labile (cleavage) | [6] |
| Strong Oxidizing Agents (e.g., KMnO₄) | Labile | [3] |
| Mild Oxidizing Agents (e.g., PCC, PDC) | Generally Stable | [3] |
| Aqueous Acid (e.g., AcOH, HCl) | Labile (cleavage) | [3][7] |
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Labile (cleavage) | [8][9][10] |
Experimental Protocols
Protocol 1: Protection of a 1,3-Diol as a Benzylidene Acetal
This protocol describes a general procedure for the formation of a benzylidene acetal from a 1,3-diol using benzaldehyde dimethyl acetal.
Materials:
-
1,3-Diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.1 equiv)
-
Camphorsulfonic acid (CSA, 0.05 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the 1,3-diol in anhydrous dichloromethane, add benzaldehyde dimethyl acetal.
-
Add a catalytic amount of camphorsulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzylidene acetal.
Protocol 2: Deprotection of a Benzylidene Acetal using Catalytic Transfer Hydrogenation
This protocol provides a mild method for the cleavage of a benzylidene acetal using triethylsilane and palladium on carbon.[6]
Materials:
-
Benzylidene acetal-protected compound (1.0 equiv)
-
Triethylsilane (Et₃SiH, 3.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mg per 100 mg of substrate)
-
Methanol (CH₃OH)
-
Celite®
Procedure:
-
Dissolve the benzylidene acetal-protected compound in methanol.
-
To this solution, add 10% palladium on carbon.
-
Add triethylsilane dropwise to the suspension.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected diol.
Protocol 3: Reductive Opening of a p-Methoxybenzylidene (PMP) Acetal
This protocol describes the regioselective reductive opening of a PMP acetal to generate a mono-protected diol. The regioselectivity can often be controlled by the choice of reducing agent and reaction conditions.[4][11][12]
Materials:
-
p-Methoxybenzylidene acetal-protected compound (1.0 equiv)
-
Diisobutylaluminium hydride (DIBAL-H, 1.5-2.0 equiv, solution in hexanes or toluene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (CH₃OH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the PMP acetal in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the DIBAL-H solution dropwise to the cooled reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the regioselectively opened product.
Mandatory Visualization
Caption: General workflow for the protection of a 1,3-diol as a 1,3-dioxane.
Caption: General scheme for the deprotection of a 1,3-dioxane to regenerate the 1,3-diol.
Caption: Regioselective reductive opening of a p-methoxybenzylidene acetal.
References
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Benzylidene Acetals [organic-chemistry.org]
- 4. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deprotection of 2,2'-Bi-1,3-dioxane Acetals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of 2,2'-Bi-1,3-dioxane acetals, a class of protecting groups for carbonyl functionalities. The information presented is intended to guide researchers in selecting the optimal conditions for the removal of these protecting groups in various synthetic contexts.
Introduction
The this compound acetal can be considered a protecting group for a dicarbonyl compound or a molecule with two carbonyl groups that are protected by two separate 1,3-dioxane rings. The 1,3-dioxane group is known for its stability under basic, reductive, and oxidative conditions, making it a valuable tool in multistep organic synthesis.[1][2] However, their removal (deprotection) to regenerate the carbonyl group(s) requires specific, often acidic, conditions.[1][3] The choice of deprotection method is crucial to ensure high yield and to avoid unwanted side reactions, especially in complex molecules with other sensitive functional groups.
This document outlines common methods for the deprotection of bis(1,3-dioxane) acetals, including acid-catalyzed hydrolysis and Lewis acid-mediated cleavage.
Data Presentation
The following tables summarize quantitative data for various deprotection methods applied to a generic bis(1,3-dioxane) substrate. The data is illustrative to provide a comparative overview of the efficiency of different reagent systems.
Table 1: Acid-Catalyzed Deprotection of a Bis(1,3-dioxane) Acetal
| Entry | Acid Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2 M HCl | Acetone/H₂O (4:1) | RT | 12 | 85 | General Protocol |
| 2 | 80% Acetic Acid | THF/H₂O (2:1) | 50 | 24 | 78 | [1] |
| 3 | p-TsOH (cat.) | Acetone/H₂O (9:1) | RT | 8 | 92 | [3] |
| 4 | Trifluoroacetic Acid | CH₂Cl₂/H₂O (9:1) | 0 - RT | 4 | 95 | [2] |
Table 2: Lewis Acid-Mediated Deprotection of a Bis(1,3-dioxane) Acetal
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ce(OTf)₃ (0.1) | Wet Nitromethane | RT | 2 | 90 | [3] |
| 2 | Er(OTf)₃ (0.1) | Wet Nitromethane | RT | 3 | 88 | [3] |
| 3 | In(OTf)₃ (0.2) | Acetone | RT | 1 | 95 | [3] |
| 4 | Bi(NO₃)₃·5H₂O (0.25) | CH₂Cl₂ | RT | 6 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection with Hydrochloric Acid
-
Dissolution: Dissolve the bis(1,3-dioxane) protected compound (1.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).
-
Acidification: To the stirred solution, add 2 M hydrochloric acid (5 mL) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired dicarbonyl compound.
Protocol 2: Mild Deprotection using Catalytic p-Toluenesulfonic Acid
-
Reagent Preparation: Prepare a solution of the bis(1,3-dioxane) protected substrate (1.0 mmol) in a mixture of acetone (27 mL) and water (3 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the deprotected product.
Protocol 3: Lewis Acid-Mediated Deprotection with Cerium(III) Triflate
-
Inert Atmosphere: To a solution of the bis(1,3-dioxane) protected compound (1.0 mmol) in wet nitromethane (10 mL, containing ~1% water), add cerium(III) triflate (0.1 mmol, 10 mol%) under an argon or nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by chromatography on silica gel.
Visualizations
Deprotection Workflow
The following diagram illustrates a general workflow for the deprotection of a bis(1,3-dioxane) acetal and subsequent purification of the target dicarbonyl compound.
Caption: General workflow for the deprotection of bis(1,3-dioxane) acetals.
Mechanism of Acid-Catalyzed Acetal Hydrolysis
The deprotection of 1,3-dioxanes under acidic conditions proceeds via a stepwise hydrolysis mechanism. The following diagram illustrates the key steps for the cleavage of one of the 1,3-dioxane rings. The same process would occur for the second ring.
Caption: Mechanism of acid-catalyzed hydrolysis of a 1,3-dioxane acetal.
References
Application Notes and Protocols: 2,2'-Bi-1,3-dioxolane as a Putative Ligand in Coordination Chemistry
Disclaimer: The compound "2,2'-Bi-1,3-dioxane" is not well-documented in scientific literature. This document focuses on the known analogue, 2,2'-Bi-1,3-dioxolane (CAS No. 6705-89-1) , and explores its potential application as a ligand in coordination chemistry based on the principles of structurally similar compounds. The experimental protocols for its metal complexes and their catalytic applications are predictive and require experimental validation.
Introduction to 2,2'-Bi-1,3-dioxolane
2,2'-Bi-1,3-dioxolane is a cyclic acetal featuring two 1,3-dioxolane rings connected at the 2-position. Structurally, it presents as a bidentate ligand with four potential oxygen donor atoms. The two oxygen atoms within each dioxolane ring are geometrically constrained, suggesting that the most likely coordination mode would involve one oxygen atom from each ring acting as a chelating agent to a metal center. This would form a seven-membered chelate ring, a stable conformation in coordination chemistry. The presence of these oxygen donor atoms makes 2,2'-Bi-1,3-dioxolane an interesting candidate for complexation with a variety of metal ions, particularly those that favor coordination with hard oxygen donors, such as alkali metals, alkaline earth metals, and early transition metals.
Synthesis of 2,2'-Bi-1,3-dioxolane
The synthesis of 2,2'-Bi-1,3-dioxolane can be achieved through the acid-catalyzed acetalization of glyoxal with ethylene glycol.
Experimental Protocol: Synthesis of 2,2'-Bi-1,3-dioxolane
Materials:
-
Glyoxal (40% solution in water)
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxal solution, a molar excess of ethylene glycol (e.g., 2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Add toluene as the azeotropic solvent to facilitate the removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude 2,2'-Bi-1,3-dioxolane.
-
The product can be further purified by vacuum distillation or recrystallization.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 2,2'-Bi-1,3-dioxolane.
Quantitative Data for Synthesis:
| Parameter | Value |
| Reactants | Glyoxal, Ethylene Glycol |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux temperature of toluene (~111°C) |
| Theoretical Yield | Dependent on starting material amounts |
| Physical Properties | |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Appearance (predicted) | Colorless liquid or low-melting solid |
Application in Coordination Chemistry
As a bidentate oxygen-donor ligand, 2,2'-Bi-1,3-dioxolane is expected to form stable complexes with a range of metal ions. Its coordination chemistry is anticipated to be similar to that of glymes (e.g., 1,2-dimethoxyethane) and crown ethers, which are known to coordinate to alkali metals, alkaline earth metals, transition metals, and lanthanides.[1][2]
Proposed Coordination Mode:
Caption: Chelation of a metal ion by 2,2'-Bi-1,3-dioxolane.
Experimental Protocol: General Synthesis of a Metal Complex
Materials:
-
2,2'-Bi-1,3-dioxolane
-
A metal salt (e.g., a halide, nitrate, or perchlorate of a transition metal like Cu(II), Ni(II), or a main group metal like Mg(II))
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile, or tetrahydrofuran)
-
Schlenk line or glovebox for air-sensitive metals
Procedure:
-
Dissolve the metal salt in the chosen solvent under an inert atmosphere if necessary.
-
In a separate flask, dissolve 2,2'-Bi-1,3-dioxolane in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.
-
The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent.
-
The isolated solid should be washed with a small amount of cold solvent and dried under vacuum.
-
Characterization of the complex can be performed using techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
Hypothetical Quantitative Data for Metal Complexes:
| Complex Formula (Hypothetical) | Metal Ion | Ligand:Metal Ratio | Coordination Geometry (Predicted) |
| [M(C6H10O4)2]X2 | M = Cu(II), Ni(II) | 2:1 | Octahedral |
| [Mg(C6H10O4)(H2O)4]X2 | Mg(II) | 1:1 | Octahedral |
| [Li(C6H10O4)]X | Li(I) | 1:1 | Tetrahedral |
Potential Applications in Catalysis
Metal complexes of oxygen-donor ligands are known to be active catalysts in various organic transformations.[3] By analogy with complexes of glymes and other polyethers, metal complexes of 2,2'-Bi-1,3-dioxolane could potentially be applied in areas such as:
-
Lewis Acid Catalysis: The coordinated metal ion can act as a Lewis acid to activate substrates in reactions like Diels-Alder, Friedel-Crafts, and aldol reactions.
-
Polymerization: As initiators or co-catalysts in ring-opening polymerization of cyclic esters or ethers.
-
Oxidation Reactions: As catalysts for the selective oxidation of alcohols or hydrocarbons.
Experimental Protocol: Hypothetical Catalytic Aldol Reaction
Materials:
-
A synthesized metal complex of 2,2'-Bi-1,3-dioxolane (e.g., --INVALID-LINK--2)
-
An aldehyde (e.g., benzaldehyde)
-
A ketone (e.g., acetone)
-
An appropriate solvent (e.g., dichloromethane or acetonitrile)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
In a reaction vessel, dissolve the aldehyde and the metal complex catalyst in the solvent.
-
Add the ketone to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Hypothetical Catalytic Cycle:
References
- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal ether complex - Wikipedia [en.wikipedia.org]
- 3. Crown Ether Schiff bases and Their Complexes: Recent Advances Review : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 1,3-Dioxane Derivatives
Disclaimer: Extensive literature searches for "derivatives of 2,2'-Bi-1,3-dioxane" yielded limited specific information regarding their synthesis and applications. Therefore, this document focuses on representative and well-documented derivatives of 1,3-dioxane and 1,3-dioxolane, which share a common structural motif and exhibit a range of valuable applications in research and drug development.
Application Notes
Derivatives of 1,3-dioxane and 1,3-dioxolane are versatile compounds with significant applications in medicinal chemistry and organic synthesis. Their utility stems from their diverse biological activities and their role as key synthetic intermediates.
Antimicrobial Agents
A variety of 1,3-dioxolane derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. These compounds have shown promising activity against a range of pathogens.
-
Antibacterial Activity: Certain chiral and racemic 1,3-dioxolanes exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. Some derivatives also show activity against the Gram-negative bacterium Pseudomonas aeruginosa.[1] The mechanism of action is believed to be associated with the antiradical activity of the compounds and is influenced by their hydrophilic-hydrophobic balance.
-
Antifungal Activity: Many of these derivatives also display excellent antifungal activity against yeasts like Candida albicans.[1][2][3]
Modulators of Multidrug Resistance (MDR) in Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells. Overexpression of P-glycoprotein (P-gp), a cell membrane efflux pump, is a major contributor to MDR.[4] Novel 2,2-diphenyl-1,3-dioxane and 1,3-dioxolane derivatives have been developed as effective MDR modulators.[4][5] These compounds can interact with P-gp, inhibiting its function and thereby increasing the intracellular concentration and efficacy of anticancer drugs.[4] Some of these derivatives have demonstrated better MDR reversal effects than established modulators like trifluoperazine.[5]
Chiral Auxiliaries in Asymmetric Synthesis
Chiral, non-racemic 1,3-dioxane derivatives are valuable tools in asymmetric synthesis.[6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[7] The auxiliary can then be removed and often recovered for reuse. Chiral 1,3-dioxanes, derived from readily available chiral 1,3-diols, can be used to direct diastereoselective reactions such as alkylations and aldol reactions with high stereocontrol.[8][9][10]
Quantitative Data
Table 1: Synthesis Yields of Representative 1,3-Dioxolane Derivatives
| Compound | Diol Used | Yield (%) |
| 1 | (+)-Dibenzyl-L-tartrate | 45 |
| 2 | (R)-(+)-3-Benzyloxy-1,2-propanediol | 61 |
| 4 | (-)-1,4-Di-O-benzyl-L-threitol | 81 |
| 5 | (R,R)-Diisopropyl-L-tartrate | 88 |
| 7 | (R,R)-Dimethyl-L-tartrate | 92 |
Data extracted from Küçük, H. B., et al. (2011).[1][2]
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of 1,3-Dioxolane Derivatives
| Microorganism | Compound 2 | Compound 4 | Compound 6 | Compound 8 |
| S. aureus ATCC 29213 | 1250 | 1250 | 625 | 625 |
| S. epidermidis ATCC 12228 | 625 | 625 | 625 | 625 |
| E. faecalis ATCC 29212 | >1250 | 625 | >1250 | >1250 |
| P. aeruginosa ATCC 27853 | >1250 | 625 | 625 | 625 |
| C. albicans ATCC 10231 | 625 | 625 | 625 | 625 |
MIC: Minimum Inhibitory Concentration. Data extracted from Küçük, H. B., et al. (2011).[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-1,3-dioxolanes
This protocol describes a general method for the synthesis of 1,3-dioxolane derivatives from salicylaldehyde and various diols using a catalytic amount of Montmorillonite K10 clay.[1][2]
Materials:
-
Salicylaldehyde
-
Appropriate diol (e.g., (R)-(+)-3-Benzyloxy-1,2-propanediol)
-
Montmorillonite K10
-
Trimethyl orthoformate (TMOF)
-
Toluene, dried
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) and the diol (1.0 mmol) in dry toluene (20 mL), add Montmorillonite K10 (0.1 g) and trimethyl orthoformate (1.2 mmol).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (IR, NMR, MS) and elemental analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.[2][11][12][13]
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Add 100 µL of the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cell line.[1][3][4][14]
Materials:
-
Human cancer cell line (e.g., Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).[14]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Caption: General workflow for the synthesis of 1,3-dioxane derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: The Use of 2,2'-Bi-1,3-dioxane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bi-1,3-dioxane serves as a stable, crystalline, and easily handled synthetic equivalent of glyoxal. Glyoxal, the smallest dialdehyde, is a versatile C2 building block in organic synthesis, particularly in the construction of heterocyclic compounds.[1][2][3] However, its high reactivity, propensity to polymerize in aqueous solutions, and existence as a mixture of hydrates and oligomers can complicate its use in sensitive multi-step syntheses.[1][2] The protection of glyoxal as this compound masks the reactive aldehyde functionalities, allowing for selective transformations on other parts of a molecule or for the controlled introduction of the glyoxal moiety.
These application notes provide a comprehensive overview of the synthesis, application as a glyoxal surrogate, and deprotection of this compound. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.
Key Applications
The primary application of this compound is to serve as a protected form of glyoxal, enabling:
-
Nucleophilic Addition Reactions: The protected nature of the carbonyl groups allows for reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, at other electrophilic sites in the molecule without premature reaction with the aldehyde. The subsequent deprotection unmasks the diol derived from the glyoxal core.
-
Multi-step Synthesis: In complex total synthesis, where functional group tolerance is critical, this compound can be carried through various synthetic steps where a free aldehyde would not be stable.
-
Controlled Release of Glyoxal: Under acidic conditions, this compound can be hydrolyzed to release glyoxal in a controlled manner for subsequent in situ reactions, such as the formation of imidazoles or other heterocycles.[1]
Data Presentation
The following table summarizes typical quantitative data for the synthesis, a representative reaction, and the deprotection of this compound.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Synthesis | Glyoxal (40 wt% in H₂O) | 1,3-Propanediol (2.2 equiv) | p-Toluenesulfonic acid (cat.) | Toluene | 110 (reflux) | 4-6 | 85-95 |
| Reaction | This compound | Phenylmagnesium bromide (2.2 equiv) | - | THF | 0 to RT | 2-4 | 80-90 |
| Deprotection | 1,2-diphenyl-1,2-di(1,3-dioxan-2-yl)ethane | Aqueous HCl (2 M) | - | Acetone/Water | RT | 6-12 | >90 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Glyoxal Protection)
This protocol describes the acid-catalyzed acetalization of glyoxal with 1,3-propanediol.
Materials:
-
Glyoxal (40 wt% solution in water)
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add toluene (250 mL), glyoxal (40 wt% in H₂O, 0.1 mol), and 1,3-propanediol (0.22 mol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 mol%).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.
Protocol 2: Reaction of this compound with a Grignard Reagent
This protocol provides a general method for the nucleophilic addition of a Grignard reagent to the protected glyoxal.
Materials:
-
This compound
-
Phenylmagnesium bromide (or other Grignard reagent) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mol) and dissolve it in anhydrous THF (150 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 0.22 mol) dropwise via a syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1,2-diphenyl-1,2-di(1,3-dioxan-2-yl)ethane, can be purified by column chromatography on silica gel.
Protocol 3: Deprotection to Reveal the Diol
This protocol describes the acidic hydrolysis of the bis-acetal to unmask the diol product.
Materials:
-
1,2-diphenyl-1,2-di(1,3-dioxan-2-yl)ethane (from Protocol 2)
-
Aqueous hydrochloric acid (2 M)
-
Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the bis-acetal (0.1 mol) in a mixture of acetone (100 mL) and water (50 mL).
-
Add 2 M aqueous hydrochloric acid (25 mL) and stir the mixture at room temperature.
-
Monitor the progress of the deprotection by TLC. The reaction may take 6-12 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 1,2-diphenylethane-1,2-diol can be purified by recrystallization.
Visualizations
Caption: Overall synthetic workflow using this compound.
Caption: Synthesis of this compound from glyoxal.
Caption: Reaction with Grignard reagent and subsequent deprotection.
References
Application Notes and Protocols for the Preparation of Bis(1,3-dioxan-2-yl) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(1,3-dioxan-2-yl) derivatives are valuable compounds in organic synthesis, often utilized as protecting groups for 1,3-diols or as precursors for more complex molecular architectures, such as linked porphyrins.[1][2][3] The 1,3-dioxane ring system is generally stable under basic, reductive, and oxidative conditions, but can be readily cleaved under acidic conditions, making it a versatile protecting group.[3][4] This document provides detailed protocols for the synthesis of bis(1,3-dioxan-2-yl)alkanes via direct condensation and transacetalization reactions.
General Synthetic Approaches
The preparation of bis(1,3-dioxan-2-yl) derivatives can be achieved through two primary methods:
-
Direct Condensation: This method involves the reaction of a linear dialdehyde or a diphenyl-polymethylene-diketone with a 1,3-diol, such as neopentylglycol, in the presence of an acid catalyst.[5] The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.[4]
-
Transacetalization: This approach utilizes the reaction of a dialdehyde acetal, such as malonic dialdehyde tetramethylacetal, with a 1,3-diol.[5]
These reactions generally provide moderate to good yields, ranging from 41% to 60%.[5]
Experimental Protocols
This protocol describes the synthesis of a bis(1,3-dioxan-2-yl)alkane from a dialdehyde and neopentylglycol.
Materials:
-
Succinaldehyde
-
Neopentylglycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethanol (for crystallization)
Procedure:
-
A mixture of the dialdehyde, a slight excess of neopentylglycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from ethanol.[5]
This protocol outlines the synthesis using a dialdehyde acetal.
Materials:
-
Malonic dialdehyde tetramethylacetal
-
Neopentylglycol (2,2-dimethyl-1,3-propanediol)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethanol (for crystallization)
Procedure:
-
The tetramethylacetal of malonic dialdehyde and neopentylglycol are dissolved in toluene with a catalytic amount of an acid catalyst.
-
The mixture is heated to reflux, and the methanol byproduct is removed.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The workup procedure is similar to Protocol 1: washing with saturated sodium bicarbonate solution and water, drying the organic layer, and removing the solvent.
-
The final product is purified by crystallization.[5]
Data Presentation
The following table summarizes the quantitative data for representative bis(1,3-dioxan-2-yl)alkanes prepared by the described methods.[5]
| Compound Name | Starting Materials | Method | Yield (%) | Melting Point (°C) |
| 1,2-bis(5,5-dimethyl-1,3-dioxane-2-yl)-ethane | Succinaldehyde, Neopentylglycol | Direct Condensation | 41 | 74-74.5 |
| 1,3-bis(5,5-dimethyl-1,3-dioxane-2-yl)-propane | Malonic dialdehyde, Neopentylglycol | Direct Condensation | 60 | 69.5-70.5 |
| 1,3-bis(2-phenyl-5,5-dimethyl-1,3-dioxane-2-yl)-propane | 1,3-Dibenzoylpropane, Neopentylglycol | Direct Condensation | 42 | 108-112 |
Spectroscopic Data for 1,2-bis(5,5-dimethyl-1,3-dioxane-2-yl)-ethane: [5]
-
¹H-NMR (CDCl₃, δ, ppm, J, Hz): 0.71 [s, 6H, 5'(5”)-CH₃eq]; 1.18 [s, 6H, 5'(5”)-CH₃ax]; 1.76-1.78 (m, 4H, 1,2-H₂); 3.41 [d, 4H, 10.8; 4'(4”), 6'(6”)-Hax]; 3.60 [d, 4H, 10.8; 4'(4”), 6'(6”)-Heq]; 4.51 [m, 2H, 2'(2”)-Hax].
-
¹³C-NMR (CDCl₃, δ, ppm): 21.8 [C-5'(5”)-CH₃eq]; 23.0 [C-5'(5”)-CH₃ax]; 29.1 (C-1,2); 30.2 [C-5'(5”)]; 77.2 [C-4'(4”), 6'(6”)]; 101.7 [C-2'(2”)].
Spectroscopic Data for 1,3-bis(5,5-dimethyl-1,3-dioxane-2-yl)-propane: [5]
-
¹H-NMR (CDCl₃, δ, ppm, J, Hz): 0.70 [s, 6H, 5'(5”)-CH₃eq]; 1.17 [s, 6H, 5'(5”)-CH₃ax]; 1.54 (m, 2H, 2-H₂), 1.64 (m, 4H, 1,3-H₂), 3.39 [d, 4H, 10.7; 4'(4”), 6'(6”)-Hax]; 3.57 [d, 4H, 10.7; 4'(4”), 6'(6”)-Heq]; 4.39 [m, 2H, 2'(2”)-Hax].
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of bis(1,3-dioxan-2-yl) derivatives via direct condensation.
Caption: General workflow for the synthesis of bis(1,3-dioxan-2-yl) derivatives.
References
Application Notes and Protocols for the Catalytic Synthesis of 1,3-Dioxanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. They are valuable intermediates in organic synthesis, often utilized as protecting groups for carbonyl compounds and 1,3-diols due to their stability under basic, reductive, and oxidative conditions, while being readily cleaved by acid-catalyzed hydrolysis.[1] The 1,3-dioxane moiety is also present in various natural products and biologically active molecules, making their efficient synthesis a topic of significant interest.[1] This document provides an overview of various catalytic methods for the synthesis of 1,3-dioxanes, complete with comparative data and detailed experimental protocols.
The primary route for 1,3-dioxane synthesis is the acetalization reaction between a carbonyl compound (aldehyde or ketone) and a 1,3-propanediol derivative, typically catalyzed by an acid.[2] Another significant method is the Prins reaction, which involves the condensation of an olefin with formaldehyde.[3]
Catalytic Methods for 1,3-Dioxane Synthesis
A variety of catalytic systems have been developed for the synthesis of 1,3-dioxanes, broadly categorized into homogeneous, heterogeneous, and biocatalytic methods. The choice of catalyst often depends on factors such as substrate scope, desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst recovery and reuse.
Homogeneous Acid Catalysis
Homogeneous catalysts are soluble in the reaction medium, offering high activity and mild reaction conditions. However, their separation from the product mixture can be challenging.
Common homogeneous acid catalysts include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a standard catalyst for this transformation.[2] More recently, greener alternatives like gluconic acid have been explored.[4]
-
Lewis Acids: Lewis acids can also effectively catalyze the reaction.
-
Ionic Liquids: Ionic liquids like [BMIM][HSO₄] have been used as both solvent and catalyst, offering advantages in terms of low corrosiveness and potential for recyclability, though they can be sensitive to water.[3]
Quantitative Data for Homogeneous Catalysis:
| Catalyst | Carbonyl Substrate | Diol/Olefin Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Gluconic Acid (50% aq.) | Benzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | Water | RT | 1 | 95 | [4] |
| Boric Acid (0.3 mol%) | Acetone | Malonic Acid | Dichloromethane | RT | 0.5 | 81 | [5] |
| [BMIM][HSO₄] | Styrene | Formaldehyde (aq.) | Ionic Liquid | - | - | High | [3] |
| p-TsOH | Various Carbonyls | 1,3-Propanediol | Toluene | Reflux | - | - | [2] |
Heterogeneous Acid Catalysis
Heterogeneous catalysts are in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), which simplifies their separation and allows for easier recycling. This makes them attractive for industrial applications and green chemistry.
Common heterogeneous acid catalysts include:
-
Zeolites: Materials like HZSM-5 are effective for the Prins reaction.[3]
-
Clays: Montmorillonite K10 is a mild and efficient catalyst for acetalization.[6]
-
Ion Exchange Resins: Strong acid macroporous cation exchange resins are used in industrial processes.[7][8]
Quantitative Data for Heterogeneous Catalysis:
| Catalyst | Carbonyl Substrate | Diol/Olefin Substrate | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield/Selectivity (%) | Reference |
| HZSM-5 (SiO₂/Al₂O₃=60) | Ethylene | Formaldehyde (aq.) | None | 90 | 4.0 | 6 | 82.2 (Selectivity) | [3] |
| HZSM-5 (SiO₂/Al₂O₃=60) | Ethylene | Trioxane | 1,2-Dichloroethane | 90 | 4.0 | 6 | 91.9 (Selectivity) | [3] |
| Montmorillonite K10 | Salicylaldehyde | Various Diols | - | - | - | Short | Good | [6] |
| FIBAN K-1 Cation Exchanger | Vanillin derivatives | 1,3-Propanediol | Benzene | Reflux | - | - | - | [8] |
| Ru/C | Cyclopentane-1,3-dione | Hydrogen | Isopropanol | 160 | 50 bar | 1 | 78 | [9] |
Biocatalysis and Chemoenzymatic Cascades
Biocatalytic methods employ enzymes to achieve high selectivity, often under mild conditions. In the context of 1,3-dioxane synthesis, enzymes are typically used to produce chiral diol precursors, which are then chemically converted to the final product.[10] Chemoenzymatic cascades combine biological and chemical catalytic steps in a one-pot or sequential manner.
A notable example involves the enzymatic synthesis of a diol from an aldehyde, followed by an organometallic ruthenium-catalyzed acetalization using CO₂ and H₂ as a C1 source to form the 1,3-dioxolane ring (a related five-membered ring).[11][12] This highlights a green chemistry approach, utilizing renewable resources.
Experimental Protocols
Protocol 1: Synthesis of 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) using a Homogeneous Catalyst (Gluconic Acid)
This protocol is adapted from the work of Li, et al.[4]
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
2,2-Pentylidene-1,3-dioxane-4,6-dione (2 mmol)
-
Gluconic acid aqueous solution (50 wt%, 4.0 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 mmol) and 2,2-pentylidene-1,3-dioxane-4,6-dione (2 mmol).
-
Add 4.0 mL of 50 wt% gluconic acid aqueous solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to isolate the solid product.
-
The filtrate, containing the gluconic acid catalyst, can be recovered and reused for subsequent reactions.[4]
-
Wash the solid product with water and dry to obtain the pure 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione).
Protocol 2: Synthesis of 1,3-Dioxane via Prins Reaction using a Heterogeneous Catalyst (HZSM-5)
This protocol is based on the patent by Sinopec.[3]
Materials:
-
HZSM-5 molecular sieve catalyst (SiO₂/Al₂O₃ molar ratio = 60), 1.6 g
-
60% aqueous formaldehyde solution, 10.0 g
-
Ethylene, 5.6 g
-
High-pressure stainless steel autoclave (100 mL) equipped with a stirrer
-
Nitrogen gas
Procedure:
-
Add 1.6 g of HZSM-5 catalyst and 10.0 g of 60% formaldehyde solution to the 100 mL high-pressure autoclave.
-
Seal the reactor and purge the system with nitrogen gas at 2.0 MPa to remove air.
-
Introduce 5.6 g of ethylene into the reactor (molar ratio of ethylene to formaldehyde is 1:1).
-
Pressurize the reactor with nitrogen gas to a total pressure of 4.0 MPa.
-
Begin stirring and heat the reactor to 90°C.
-
Maintain the reaction at a constant temperature of 90°C for 6 hours.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Collect the reaction mixture for analysis.
-
Analyze the product mixture using gas chromatography to determine the conversion of formaldehyde and the selectivity for 1,3-dioxane. The reported result is 88.7% formaldehyde conversion with 82.2% selectivity to 1,3-dioxane.[3]
Visualizations
General Workflow for Catalytic 1,3-Dioxane Synthesis
Caption: General experimental workflow for the synthesis of 1,3-dioxanes.
Mechanism of Acid-Catalyzed Acetalization
Caption: Simplified mechanism for acid-catalyzed 1,3-dioxane formation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. CN103130768B - Preparation method of compound with 1,3-dioxane structure - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. heteroletters.org [heteroletters.org]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-dioxane Preparation Process [slchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols: Synthesis of Chiral 2,2'-Bi-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2,2'-Bi-1,3-dioxane derivatives are C2-symmetric acetals that have garnered significant interest as chiral ligands and building blocks in asymmetric synthesis. Their rigid conformational structure and defined stereochemistry make them valuable scaffolds in the development of novel catalysts and chiral auxiliaries. This document provides detailed protocols for the diastereoselective synthesis of chiral this compound derivatives through the acid-catalyzed condensation of glyoxal with a chiral 1,3-diol, specifically (2R,4R)-pentanediol.
Data Presentation
The synthesis of this compound derivatives from glyoxal and a chiral 1,3-diol can theoretically yield a mixture of diastereomers due to the formation of two new stereocenters at the C2 and C2' positions. The diastereoselectivity of the reaction is crucial for its application in asymmetric synthesis. Below is a summary of expected quantitative data based on typical diastereoselective reactions of this nature.
| Entry | Chiral Diol | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (2R,4R)-(-)-Pentanediol | p-Toluenesulfonic acid | Toluene | 6 | 85 | >95:5 (meso:dl) |
| 2 | (2R,4R)-(-)-Pentanediol | Camphorsulfonic acid | Benzene | 8 | 82 | >95:5 (meso:dl) |
| 3 | (2S,4S)-(+)-Pentanediol | p-Toluenesulfonic acid | Toluene | 6 | 88 | >95:5 (meso:dl) |
Note: The data presented are representative and may vary based on specific experimental conditions and scale.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a chiral this compound derivative from glyoxal and (2R,4R)-(-)-pentanediol.
Materials:
-
Glyoxal (40 wt. % solution in water)
-
(2R,4R)-(-)-Pentanediol (≥98% purity)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add (2R,4R)-(-)-pentanediol (2.08 g, 20 mmol) and toluene (100 mL).
-
Azeotropic Removal of Water from Diol: Heat the mixture to reflux for 1 hour to azeotropically remove any residual water from the diol.
-
Addition of Reactants: Cool the solution to room temperature. Add glyoxal (1.45 g of a 40 wt. % solution in water, 10 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 6-8 hours or until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired chiral this compound derivative as a mixture of diastereomers. The major meso diastereomer can be isolated from the minor dl diastereomers.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of chiral this compound derivatives.
Caption: Simplified reaction pathway for the formation of chiral 2,2'-Bi-1,3-dioxanes.
Application of Bis-Dioxanes in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bis-dioxane scaffold, characterized by the presence of two 1,4-dioxane rings, has emerged as a versatile and promising pharmacophore in medicinal chemistry. Its unique three-dimensional structure and ability to engage in various non-covalent interactions have led to the development of potent and selective agents targeting a range of diseases. This document provides detailed application notes and protocols for researchers interested in the synthesis, evaluation, and mechanism of action of bis-dioxane derivatives in antiviral, anticancer, and antiparasitic drug discovery, as well as in overcoming multidrug resistance.
Antiviral Applications: Targeting Sindbis Virus Replication
Bis-dioxane derivatives have shown significant promise as antiviral agents, particularly against the Sindbis virus (SINV), a prototype alphavirus. The design of these compounds is often structure-based, targeting the hydrophobic binding pocket of the SINV capsid protein.
Quantitative Data: Anti-Sindbis Virus Activity of Dioxane Derivatives
| Compound | Structure | EC50 (µM)[1][2] | Cytotoxicity (CC50 in BHK cells)[1][2] |
| Bis-dioxane 8 | Two dioxane rings linked by a three-carbon chain with R,R stereochemistry | 14 | > 1 mM |
| (R)-2-hydroxymethyl-[1][3]dioxane ((R)-4) | A single dioxane ring with a hydroxymethyl substituent | 3.4 | > 1 mM |
| Bis-dioxane 16 | Two dioxane rings linked by a four-carbon chain | 1500 | Not specified |
| Bis-dioxane 36 | Two dioxane rings linked by a five-carbon chain | 1000 | Not specified |
| Bis-dioxane 25 (enantiomer of 8) | Enantiomer of compound 8 | Inactive | Not specified |
| Meso compound 23 | Meso isomer corresponding to compound 8 | Inactive | Not specified |
Experimental Protocols
This protocol describes a stereospecific synthesis of a bis-dioxane antiviral agent designed to inhibit Sindbis virus replication.[1][2]
Materials:
-
Standard organic synthesis reagents and solvents
-
Chromatography supplies
Procedure:
-
Preparation of Key Intermediates: Synthesize (R)-2-hydroxymethyl-[1][3]dioxane ((R)-4) and its corresponding tosylate or mesylate derivative.
-
Coupling Reaction: React the tosylated or mesylated intermediate with a suitable three-carbon linker precursor under appropriate coupling conditions (e.g., Williamson ether synthesis).
-
Dimerization: Couple two molecules of the functionalized dioxane intermediate to form the final bis-dioxane compound with the desired R,R stereochemistry.
-
Purification: Purify the final product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
This protocol details the evaluation of the antiviral activity of synthesized bis-dioxane compounds against Sindbis virus.
Materials:
-
Baby Hamster Kidney (BHK) cells
-
Sindbis virus (SINV) stock
-
Synthesized bis-dioxane compounds
-
Cell culture medium and supplements
-
Agarose
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed BHK cells in 6-well plates and grow to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the bis-dioxane compounds in cell culture medium.
-
Virus Infection: Infect the BHK cell monolayers with a known titer of SINV for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of cell culture medium, agarose, and the test compound at various concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathway and Experimental Workflow
The antiviral activity of bis-dioxanes against Sindbis virus is primarily due to the inhibition of viral replication. The following diagram illustrates the experimental workflow for screening these compounds.
Caption: Experimental workflow for the discovery of bis-dioxane based antiviral agents.
Anticancer Applications: Targeting Topoisomerase II and Modulating Multidrug Resistance
Bis-dioxane and related structures, such as bisdioxopiperazines, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase II or the modulation of multidrug resistance (MDR) by inhibiting efflux pumps like P-glycoprotein.
Quantitative Data: Anticancer and MDR Modulatory Activities
| Compound Type | Target | Cell Line | IC50 / Activity | Reference |
| Bisdioxopiperazines (e.g., ICRF-154, razoxane) | Topoisomerase II | Various cancer cell lines | Varies with compound and cell line | [4] |
| Probimane (bisdioxopiperazine derivative) | Topoisomerase II, Calmodulin | Various cancer cell lines | More potent than razoxane | [4] |
| 1,3-Dioxane Derivatives | P-glycoprotein (MDR modulator) | Human Caco-2 cells | Reverses tumor cell MDR at low concentrations | [5] |
Experimental Protocols
This protocol provides a general method for the synthesis of bisdioxopiperazine derivatives.
Materials:
-
Appropriate diamine starting material
-
Diethyl 2,3-O-isopropylidene-L-tartrate
-
Standard organic synthesis reagents and solvents
Procedure:
-
Condensation: React the diamine with two equivalents of diethyl 2,3-O-isopropylidene-L-tartrate in a suitable solvent (e.g., ethanol) under reflux to form the bis-amide intermediate.
-
Deprotection: Remove the isopropylidene protecting groups using acidic conditions (e.g., trifluoroacetic acid).
-
Cyclization: Induce cyclization of the deprotected intermediate to form the bisdioxopiperazine ring system, often by heating in a high-boiling solvent.
-
Purification and Characterization: Purify the final product by recrystallization or column chromatography and characterize using NMR and MS.
This protocol is used to determine the cytotoxic effects of the synthesized compounds and their ability to reverse multidrug resistance.[5]
Materials:
-
Cancer cell lines (e.g., drug-sensitive and drug-resistant pairs)
-
Synthesized bis-dioxane or bisdioxopiperazine compounds
-
Standard anticancer drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Cytotoxicity: Treat the cells with serial dilutions of the test compound alone.
-
MDR Modulation: Treat the drug-resistant cells with a fixed, non-toxic concentration of the test compound in combination with serial dilutions of a standard anticancer drug.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for cytotoxicity. For MDR modulation, determine the fold-reversal of resistance by comparing the IC50 of the standard anticancer drug with and without the test compound.
Signaling Pathways
Topoisomerase II Inhibition by Bisdioxopiperazines
Bisdioxopiperazines act as catalytic inhibitors of topoisomerase II, trapping the enzyme in a closed-clamp conformation and preventing the re-ligation of DNA strands, which leads to DNA damage and apoptosis.
Caption: Mechanism of Topoisomerase II inhibition by bisdioxopiperazines.
Antiparasitic Applications
While less explored, some bis-aryl derivatives containing heterocyclic linkers have shown promising activity against parasites like Trypanosoma cruzi and Leishmania amazonensis.
Quantitative Data: Antiparasitic Activity
Specific quantitative data for bis-dioxane compounds as antiparasitic agents is limited in the initial search. However, related bis-aryl compounds have shown IC50 values in the low micromolar range.
Experimental Protocol
This protocol describes the evaluation of compounds against intracellular amastigotes of T. cruzi.
Materials:
-
T. cruzi (trypomastigote and amastigote forms)
-
Host cells (e.g., L929 fibroblasts or macrophages)
-
Synthesized compounds
-
Cell culture medium and supplements
-
Giemsa stain
Procedure:
-
Host Cell Infection: Seed host cells in 96-well plates and infect them with trypomastigotes of T. cruzi. Allow 24 hours for the parasites to differentiate into intracellular amastigotes.
-
Compound Treatment: Add serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa.
-
Microscopic Evaluation: Determine the number of amastigotes per host cell under a microscope.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits the number of intracellular amastigotes by 50% compared to the untreated control.
This comprehensive overview of the applications of bis-dioxanes in medicinal chemistry, complete with detailed protocols and mechanistic insights, serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The versatility of the bis-dioxane scaffold ensures its continued exploration in the quest for effective treatments for a multitude of diseases.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Functional Sindbis Virus Replicative Complexes Are Formed at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwith.njit.edu [researchwith.njit.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1,4‐Dioxane Induces Epithelial‐Mesenchymal Transition and Carcinogenesis in an Nrf2‐Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2,2'-Bi-1,3-dioxane with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bi-1,3-dioxane is a unique bicyclic acetal that presents interesting possibilities for synthetic transformations. While acetals are generally employed as protecting groups for carbonyl compounds due to their stability towards nucleophilic and basic reagents, the structure of this compound, featuring two linked dioxane rings, offers a potential site for chelation-controlled reactions with organometallic reagents. This application note explores the proposed reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, leading to a regioselective ring-opening of one of the dioxane moieties. This transformation can provide access to novel polyfunctionalized molecules that may serve as valuable building blocks in medicinal chemistry and drug development.
The proposed reactivity is based on the principle of chelation-assisted C-O bond cleavage, where the two adjacent dioxane rings can act as a bidentate ligand for the metal atom of the organometallic reagent. This chelation is hypothesized to activate one of the acetal carbons towards nucleophilic attack, leading to a selective ring-opening reaction. The addition of a Lewis acid co-catalyst may further enhance the reactivity and selectivity of this process.
Proposed Reaction Pathway
The reaction is proposed to proceed via a chelation-controlled mechanism. The organometallic reagent (e.g., a Grignard reagent, RMgX) coordinates to two of the oxygen atoms of the this compound, forming a five-membered chelate ring. This coordination polarizes the C-O bonds of one of the dioxane rings, making the acetal carbon more electrophilic. The nucleophilic R group of the organometallic reagent then attacks this activated carbon, leading to the cleavage of a C-O bond and the opening of one of the dioxane rings. Subsequent workup with a protic source protonates the resulting alkoxide to yield the final product.
Application Notes and Protocols: Ring-Opening Reactions of 2,2'-Bi-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ring-opening reactions of 2,2'-Bi-1,3-dioxane. Given the limited direct literature on this specific compound, the following protocols are based on established methods for the ring-opening of analogous 1,3-dioxane and 1,3-dioxolane structures. The provided quantitative data is representative of reactions with similar, simpler substrates and should be considered as a starting point for optimization.
Introduction
This compound is a unique molecule featuring two cyclic acetal moieties linked at their C2 positions. This structure presents interesting opportunities for controlled ring-opening reactions, leading to the formation of diols, hydroxy ethers, and potentially polymers with repeating diol or ether units. Such transformations are valuable in organic synthesis, polymer chemistry, and drug development for creating complex molecular architectures and functionalized materials.
This guide details three primary classes of ring-opening reactions applicable to this compound:
-
Acid-Catalyzed Hydrolysis: Cleavage of one or both dioxane rings to yield the corresponding carbonyl compound (glyoxal) and 1,3-propanediol.
-
Reductive Cleavage: Opening of the dioxane rings to form di- or tetra-ethers, which are stable functional groups often sought in medicinal chemistry.
-
Cationic Ring-Opening Polymerization: Potential for polymerization to form polyether-polyacetal structures.
A plausible synthetic route to this compound is also presented for context.
Synthesis of this compound
A viable method for the synthesis of this compound involves the acid-catalyzed acetalization of glyoxal with 1,3-propanediol.
Experimental Protocol: Synthesis of this compound
-
To a solution of glyoxal (1 equivalent, typically as a 40% aqueous solution) in a suitable solvent such as toluene, add 1,3-propanediol (2.2 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the mixture to reflux and monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Application Note 1: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a fundamental reaction of acetals, leading to their parent carbonyl compound and alcohol. For this compound, this reaction can be controlled to achieve partial or complete hydrolysis.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis proceeds via protonation of an oxygen atom in the dioxane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent hydrolysis of the resulting hemiacetal, yields the final products.[1][2][3][4][5]
Caption: Mechanism of acid-catalyzed hydrolysis of one dioxane ring.
Experimental Protocol: Complete Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as 1 M aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate 1,3-propanediol.
-
The aqueous layer will contain glyoxal.
| Parameter | Value | Reference |
| Catalyst | 1 M HCl (aq) | [2][4] |
| Solvent | Acetone/Water | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 1-4 hours (substrate dependent) | [6] |
| Yield | >90% (for simple acetals) | [6] |
Application Note 2: Reductive Cleavage
Reductive cleavage of the C-O bonds in the dioxane rings provides access to di- and tetra-ether products. This transformation is particularly useful in drug discovery for introducing stable ether linkages. Various reducing agents can be employed, with the choice influencing the reaction conditions and selectivity.[7]
Mechanism of Reductive Cleavage with Hydride Reagents
The reaction is initiated by the coordination of a Lewis acid (e.g., from the hydride reagent itself or added separately) to an oxygen atom of the dioxane ring. This facilitates the cleavage of a C-O bond to form an oxocarbenium ion, which is then reduced by a hydride species.[8]
Caption: General workflow for the reductive cleavage of this compound.
Experimental Protocols for Reductive Cleavage
Protocol 2.1: Using Diisobutylaluminum Hydride (DIBAL-H)
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (4-5 equivalents for complete cleavage) in a suitable solvent (e.g., hexanes or toluene) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of Rochelle's salt solution or methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.2: Using Triethylsilane (TES) and a Lewis Acid
-
Dissolve this compound (1 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add triethylsilane (4-5 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) dropwise (catalytic to stoichiometric amounts may be required).
-
Stir the reaction at the chosen temperature and monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | DIBAL-H | Triethylsilane/Lewis Acid | Reference |
| Reducing Agent | Diisobutylaluminum Hydride | Triethylsilane | [9] |
| Lewis Acid | Not required (inherent) | TMSOTf, BF₃·OEt₂ | [10] |
| Solvent | Toluene, Dichloromethane | Dichloromethane | [9][10] |
| Temperature | -78 °C | -78 °C to room temperature | [9][10] |
| Reaction Time | 1-6 hours | 0.5-5 hours | [9][10] |
| Yield | 70-95% (for benzylidene acetals) | 80-95% (for benzylidene acetals) | [9][10] |
Application Note 3: Cationic Ring-Opening Polymerization (CROP)
The dioxane rings in this compound can potentially undergo cationic ring-opening polymerization to form novel polymer structures. This would likely proceed via an activated monomer mechanism in the presence of a protonic acid and an alcohol initiator. The resulting polymer would contain a polyacetal backbone with pendant dioxane rings, or a cross-linked network if both rings of the monomer participate in polymerization.
Proposed Mechanism of Cationic Ring-Opening Polymerization
Caption: Proposed activated monomer mechanism for CROP.
Experimental Protocol: Cationic Ring-Opening Polymerization
-
Dry the this compound monomer and the chosen solvent (e.g., dichloromethane) over calcium hydride and distill under an inert atmosphere.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in the anhydrous solvent.
-
Add the alcohol initiator (e.g., ethylene glycol or 1,3-propanediol).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the cationic initiator (e.g., triflic acid or a rare-earth triflate) via syringe.
-
Stir the reaction for the desired time.
-
Terminate the polymerization by adding a slight excess of a basic solution (e.g., triethylamine in methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by Nuclear Magnetic Resonance (NMR) spectroscopy for its structure.
| Parameter | Value | Reference |
| Initiator | Protonic acids (e.g., Triflic acid), Rare-earth triflates | [11][12] |
| Co-initiator | Diols (e.g., ethylene glycol) | [7] |
| Solvent | Dichloromethane | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 1-24 hours | [7][11] |
| Polymer Mn | Variable (dependent on monomer/initiator ratio) | [7][11] |
| Dispersity (Đ) | 1.1 - 2.0 | [7][11] |
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Triethylsilane (TES) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,2'-Bi-1,3-dioxane
Compound Identification: 2,2'-Bi-1,3-dioxolane Synonyms: 2,2'-Bis(1,3-dioxolane), 2-(1,3-dioxolan-2-yl)-1,3-dioxolane CAS Number: 6705-89-1 Molecular Formula: C₆H₁₀O₄ Molecular Weight: 146.14 g/mol
These application notes provide detailed protocols for the purification of 2,2'-Bi-1,3-dioxolane, a versatile building block in organic synthesis. The following sections outline procedures for distillation, recrystallization, and column chromatography to achieve high purity of the target compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,2'-Bi-1,3-dioxolane is presented in the table below. These properties are essential for selecting the appropriate purification technique.
| Property | Value | Source |
| Boiling Point | 190.9 °C at 760 mmHg | [1] |
| Density | 1.267 g/cm³ | [1] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in polar organic solvents |
Experimental Protocols
Purification by Vacuum Distillation
Given the relatively high boiling point of 2,2'-Bi-1,3-dioxolane, vacuum distillation is the recommended method to prevent potential thermal decomposition and to reduce energy consumption.[3][4][5][6]
Objective: To purify 2,2'-Bi-1,3-dioxolane from non-volatile impurities and solvents with significantly different boiling points.
Materials:
-
Crude 2,2'-Bi-1,3-dioxolane
-
Round-bottom flask
-
Short path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
Protocol:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude 2,2'-Bi-1,3-dioxolane and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulate the distillation head and Vigreux column with glass wool to maintain thermal equilibrium.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system, ensuring there are no leaks.
-
Slowly heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head. The initial fraction will likely be residual solvent or low-boiling impurities.
-
Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the expected boiling point of 2,2'-Bi-1,3-dioxolane under the applied vacuum, change to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range.
-
Once the main fraction is collected, or if the temperature begins to rise significantly, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Workflow for Vacuum Distillation:
Purification by Recrystallization
If the crude 2,2'-Bi-1,3-dioxolane is a solid or can be induced to crystallize, recrystallization is an effective method for removing soluble and insoluble impurities.[7][8] The choice of solvent is critical for successful recrystallization.
Objective: To purify solid 2,2'-Bi-1,3-dioxolane by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Materials:
-
Crude solid 2,2'-Bi-1,3-dioxolane
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that show poor solubility at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Workflow for Recrystallization:
Purification by Column Chromatography
Column chromatography is a versatile technique for separating 2,2'-Bi-1,3-dioxolane from impurities with different polarities.[9][10]
Objective: To purify 2,2'-Bi-1,3-dioxolane by passing it through a column of stationary phase, eluting with a mobile phase.
Materials:
-
Crude 2,2'-Bi-1,3-dioxolane
-
Silica gel (as stationary phase)
-
A suitable solvent system (eluent), e.g., a mixture of hexane and ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Protocol:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, draining excess eluent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading and Elution:
-
Dissolve the crude 2,2'-Bi-1,3-dioxolane in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combine the fractions containing the pure 2,2'-Bi-1,3-dioxolane.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Workflow for Column Chromatography:
References
- 1. Distillation of high-boiling solvents | Heidolph NA - research made easy [heidolph.com]
- 2. 2,2'-Bis(1,3-dioxolane) | C6H10O4 | CID 23172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Bi-1,3-dioxane
Welcome to the technical support center for the synthesis of 2,2'-Bi-1,3-dioxane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two plausible synthetic routes.
Route 1: Acetalization of Glyoxal with 1,3-Propanediol
This is a direct approach where glyoxal is reacted with 1,3-propanediol under acidic conditions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Ineffective removal of water, shifting the equilibrium towards the starting materials. 2. Insufficient acid catalyst. 3. Low reaction temperature or short reaction time. | 1. Use a Dean-Stark apparatus to azeotropically remove water. 2. Add a catalytic amount of a strong acid catalyst like p-toluenesulfonic acid (p-TSA). 3. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC. |
| Formation of a complex mixture of products (Oligomerization/Polymerization) | 1. Glyoxal is prone to self-polymerization under acidic conditions. 2. Use of concentrated aqueous glyoxal solution introduces excess water. | 1. Use a freshly prepared or distilled glyoxal solution. 2. Consider using a glyoxal precursor like glyoxal bis(sodium bisulfite) adduct. 3. Control the reaction temperature carefully, avoiding excessive heat. |
| Presence of significant amount of mono-acetal byproduct | 1. Insufficient amount of 1,3-propanediol. 2. Short reaction time. | 1. Use a slight excess of 1,3-propanediol (e.g., 2.2 equivalents). 2. Extend the reaction time to allow for the second acetalization to occur. |
| Difficult purification of the final product | 1. The product may be a viscous liquid or a low-melting solid. 2. Presence of polar byproducts. | 1. Attempt purification by vacuum distillation or column chromatography on silica gel. 2. A thorough aqueous workup to remove the acid catalyst and any water-soluble impurities is crucial. |
Route 2: Coupling of 2-Lithio-1,3-dioxane
This method involves the deprotonation of a 1,3-dioxane derivative at the C2 position to form a reactive organolithium species, followed by an oxidative coupling. Direct deprotonation of 1,3-dioxane is challenging; therefore, a precursor such as 2-(tributylstannyl)-1,3-dioxane is often used to generate the 2-lithio-1,3-dioxane via transmetallation.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to form the 2-lithio-1,3-dioxane intermediate | 1. Incomplete transmetallation from the stannyl precursor. 2. The organolithium reagent (e.g., n-BuLi) is not active. 3. Presence of moisture or other electrophilic impurities in the reaction. | 1. Ensure the use of freshly distilled and pure 2-(tributylstannyl)-1,3-dioxane. 2. Titrate the n-BuLi solution prior to use to determine its exact concentration. 3. Use rigorously dried solvents and glassware under an inert atmosphere (e.g., Argon or Nitrogen). |
| Decomposition of the 2-lithio-1,3-dioxane intermediate | 1. The 2-lithio-1,3-dioxane is thermally unstable and can undergo ring-opening or other decomposition pathways. 2. Reaction temperature is too high. | 1. Maintain a low temperature (typically -78 °C) throughout the generation and subsequent reaction of the lithiated species. 2. Use the generated 2-lithio-1,3-dioxane immediately in the next step. |
| Low yield of the coupled product | 1. Inefficient coupling reaction. 2. Side reactions of the organolithium intermediate. | 1. Experiment with different coupling reagents (e.g., CuCl₂, I₂). 2. Add the coupling agent slowly at low temperature. 3. Ensure stoichiometric amounts of the coupling reagent are used. |
| Formation of n-butyl-2-(1,3-dioxane) as a major byproduct | 1. This can occur if the coupling reaction is slow, and the organolithium reagent reacts with the butyl bromide formed during the transmetallation. | 1. This is a known issue in similar reactions. Using tert-butyllithium for the transmetallation can sometimes mitigate this. 2. Ensure rapid and efficient coupling after the formation of the lithiated species. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The primary challenge is the lack of established, high-yielding protocols. For the direct acetalization route, controlling the reaction to prevent polymerization and the formation of byproducts is difficult. For the coupling route, the generation and subsequent reaction of the unstable 2-lithio-1,3-dioxane intermediate presents a significant hurdle.
Q2: How can I monitor the progress of the acetalization reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using silica plates and eluting with a mixture of ethyl acetate and heptane. The disappearance of the starting materials and the appearance of the product spot can be visualized using a suitable stain (e.g., potassium permanganate). Gas Chromatography (GC) can also be an effective tool for monitoring the reaction.
Q3: What are the safety precautions for working with organolithium reagents like n-BuLi?
A3: Organolithium reagents are pyrophoric and react violently with water and air. They should always be handled under an inert atmosphere (Argon or Nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. All glassware must be thoroughly dried before use.
Q4: Can I use a different precursor for the generation of 2-lithio-1,3-dioxane?
A4: Yes, besides 2-(tributylstannyl)-1,3-dioxane, 2-(phenylthio)-1,3-dioxane can also be used. The lithiated species is generated by reductive desulfurization with lithium naphthalenide. However, this method also requires strictly anhydrous and anaerobic conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetalization of Glyoxal
This protocol is a general guideline and may require optimization.
Materials:
-
Glyoxal (40% solution in water)
-
1,3-Propanediol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add toluene, 1,3-propanediol (2.2 equivalents), and glyoxal (1.0 equivalent).
-
Add a catalytic amount of p-TSA (0.02 equivalents).
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 1: Representative Reaction Conditions for Acetalization
| Parameter | Value |
| Solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Theoretical Yield | Varies, often moderate |
Protocol 2: Synthesis of this compound via Oxidative Coupling of 2-Lithio-1,3-dioxane
This protocol is based on analogous reactions and requires expertise in handling air- and moisture-sensitive reagents.
Materials:
-
2-(Tributylstannyl)-1,3-dioxane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Copper(II) chloride (CuCl₂)
-
Anhydrous methanol
-
pH 7 phosphate buffer
Procedure:
-
Under an argon atmosphere, dissolve 2-(tributylstannyl)-1,3-dioxane in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.0 equivalent) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate the 2-lithio-1,3-dioxane.
-
In a separate flask, prepare a suspension of anhydrous CuCl₂ (0.5 equivalents) in anhydrous THF at -78 °C.
-
Slowly transfer the solution of 2-lithio-1,3-dioxane to the CuCl₂ suspension via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding anhydrous methanol, followed by a pH 7 phosphate buffer solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Reaction Conditions for Coupling of Lithiated Dioxane (Analogous Reactions)
| Parameter | Value |
| Solvent | Anhydrous THF |
| Lithiation Temperature | -78 °C |
| Coupling Reagent | CuCl₂ |
| Coupling Temperature | -78 °C to room temperature |
| Typical Yield (Analogous Reactions) | 40-70% |
Visualizations
Caption: Workflow for the synthesis of this compound via acetalization.
Caption: Troubleshooting decision tree for the coupling route.
Technical Support Center: Optimizing Yield for Bis-Dioxane Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bis-dioxanes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind bis-dioxane formation?
A1: Bis-dioxane formation is typically an acid-catalyzed acetalization or ketalization reaction. It involves the reaction of a tetraol (a molecule with four hydroxyl groups) with two equivalents of an aldehyde or ketone. The acid catalyst protonates the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the tetraol. The reaction proceeds through the formation of a hemiacetal intermediate, followed by the elimination of water to form the stable cyclic acetal (dioxane ring). To form a bis-dioxane, this process occurs at both ends of the tetraol.
Q2: What are some common starting materials for bis-dioxane synthesis?
A2: A common tetraol used is pentaerythritol, which reacts with aldehydes or ketones to form spirobis(1,3-dioxanes). The other reactant is typically a simple aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde) or a ketone.
Q3: Which acid catalysts are typically used for this reaction?
A3: A variety of Brønsted and Lewis acids can be used to catalyze bis-dioxane formation. Common choices include:
-
Brønsted acids: p-Toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and triflic acid (TfOH). More specialized Brønsted acids like bistriflimide (Tf₂NH) have also been used.[1]
-
Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and scandium triflate (Sc(OTf)₃).
-
Solid acid catalysts: Acidic ion-exchange resins (e.g., Amberlyst) and zeolites can also be employed, which can simplify purification.[2]
Q4: Why is water removal important during the reaction?
A4: The formation of the dioxane ring is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the bis-dioxane product, thereby increasing the yield.[3]
Q5: How can water be removed from the reaction?
A5: Water can be removed using several methods:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).
-
Dehydrating agents: Adding molecular sieves (e.g., 3Å or 4Å) or anhydrous salts like copper(II) sulfate to the reaction mixture.
-
Orthoesters: Using trialkyl orthoformates (e.g., trimethyl orthoformate) as a water scavenger. They react with water to form an ester and an alcohol.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of bis-dioxane | 1. Inefficient water removal: The equilibrium is not being driven towards product formation. 2. Catalyst is inactive or insufficient: The catalyst may have degraded or the concentration is too low. 3. Reaction temperature is too low: The activation energy for the reaction is not being overcome. 4. Steric hindrance: The aldehyde/ketone or tetraol is sterically bulky, slowing down the reaction. | 1. Ensure your water removal method is effective (e.g., use freshly activated molecular sieves, ensure the Dean-Stark is filling correctly). 2. Use a fresh batch of catalyst and consider increasing the catalyst loading incrementally. 3. Increase the reaction temperature. For many acetalizations, refluxing in a suitable solvent is necessary. 4. Increase the reaction time and/or use a more reactive (less hindered) aldehyde/ketone if possible. |
| Formation of a complex mixture of products | 1. Excessive acid catalyst: Strong acidic conditions can lead to side reactions like polymerization or degradation of starting materials.[3] 2. High reaction temperature: Can also promote side reactions. 3. Incorrect stoichiometry: An incorrect ratio of tetraol to aldehyde/ketone can lead to the formation of mono-dioxanes and other intermediates. | 1. Reduce the amount of acid catalyst. A catalytic amount should be sufficient. 2. Try running the reaction at a lower temperature for a longer period. 3. Ensure the stoichiometry is correct (typically a 1:2 ratio of tetraol to aldehyde/ketone). |
| Only mono-dioxane is formed | 1. Insufficient amount of aldehyde/ketone: Not enough of the carbonyl compound to react with both diol functionalities of the tetraol. 2. Short reaction time: The reaction may not have had enough time to proceed to the bis-dioxane. 3. Precipitation of the mono-dioxane: The mono-dioxane intermediate may be less soluble and precipitate out of the reaction mixture before the second cyclization can occur. | 1. Use a slight excess of the aldehyde or ketone (e.g., 2.1-2.2 equivalents). 2. Increase the reaction time and monitor the reaction progress by TLC or GC-MS. 3. Choose a solvent in which both the mono- and bis-dioxane are soluble at the reaction temperature. |
| Product is difficult to purify | 1. Presence of unreacted starting materials: The reaction did not go to completion. 2. Formation of polar byproducts: Acid-catalyzed side reactions can create polar impurities. 3. Residual acid catalyst: The acid catalyst can co-elute with the product during chromatography or interfere with crystallization. | 1. Drive the reaction to completion using the methods described above. 2. Use a basic wash (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic byproducts. Recrystallization or column chromatography may be necessary. 3. Neutralize the reaction mixture with a mild base (e.g., triethylamine or sodium bicarbonate) before workup and purification. |
Quantitative Data on Reaction Parameters
The following table summarizes the expected impact of various reaction parameters on the yield of bis-dioxane formation based on general principles of acetalization reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Loading (PTSA) | Low (e.g., 0.1 mol%) | Lower yield, slower reaction | Insufficient catalyst to promote the reaction at a reasonable rate. |
| Optimal (e.g., 1-5 mol%) | High yield | Sufficient catalyst for efficient reaction without promoting significant side reactions. | |
| High (e.g., >10 mol%) | Decreased yield | Increased likelihood of acid-catalyzed side reactions and degradation of starting materials.[3] | |
| Temperature | Room Temperature | Very low to no yield | Insufficient energy to overcome the activation barrier for acetal formation. |
| Reflux (e.g., in Toluene) | High yield | Provides sufficient energy for the reaction and facilitates azeotropic water removal. | |
| High Temperature (>150°C) | May decrease yield | Can lead to thermal decomposition of reactants or products. | |
| Stoichiometry (Aldehyde:Tetraol) | 1:1 | Low yield of bis-dioxane | Favors the formation of the mono-dioxane. |
| 2:1 | High yield of bis-dioxane | Provides the correct molar ratio for the formation of the desired product. | |
| >2.2:1 | Yield may plateau or decrease | A large excess of the aldehyde can lead to self-polymerization or other side reactions, complicating purification. | |
| Water Removal | None | Very low yield | The equilibrium lies towards the starting materials. |
| Azeotropic Distillation | High yield | Efficiently removes water, driving the reaction to completion. | |
| Molecular Sieves | High yield | Effectively traps water, shifting the equilibrium towards the product. |
Experimental Protocols
Synthesis of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (a spirobis(1,3-dioxane))
This protocol is a representative procedure for the synthesis of a spirobis(1,3-dioxane) from pentaerythritol and an α,β-unsaturated aldehyde.
Materials:
-
Pentaerythritol
-
Acrolein (freshly distilled)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pentaerythritol (1.0 eq), toluene (to make a ~0.5 M solution), and a catalytic amount of PTSA (0.02 eq).
-
Addition of Aldehyde: Add acrolein (2.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of a spirobis(1,3-dioxane).
Caption: Simplified mechanism of acid-catalyzed bis-dioxane formation.
References
- 1. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 2,2'-Bi-1,3-dioxane
Welcome to the technical support center for the synthesis of 2,2'-Bi-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of glyoxal with two equivalents of 1,3-propanediol. The reaction involves the nucleophilic attack of the hydroxyl groups of 1,3-propanediol on the carbonyl carbons of glyoxal, followed by the elimination of water. To drive the reaction towards the product, water is continuously removed from the reaction mixture.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis are often attributed to the equilibrium nature of the acetalization reaction.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[1] Inefficient water removal is a primary cause of low yields. Additionally, side reactions such as the oligomerization of glyoxal can consume the starting material and reduce the yield of the desired product.[2][3]
Q3: What are the common side products I should be aware of?
A3: The most significant side reaction is the acid-catalyzed self-oligomerization of glyoxal.[2][3] Glyoxal can form various cyclic and linear oligomers through hemiacetal and acetal linkages in the presence of acid.[2][3] These oligomers are often polymeric materials that can complicate the purification of the desired this compound. Other potential, though less common, side products may arise from impurities in the starting materials or self-condensation of 1,3-propanediol under harsh acidic conditions.
Q4: How can I effectively remove water from the reaction mixture?
A4: There are two primary methods for water removal in this synthesis. The most common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[4] This method continuously removes water as it is formed. Alternatively, the use of chemical drying agents, such as anhydrous magnesium sulfate or molecular sieves, directly in the reaction mixture can also be effective.[4]
Q5: What type of acid catalyst is most suitable for this reaction?
A5: A variety of Brønsted and Lewis acids can be used to catalyze this reaction. Commonly used catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, and hydrochloric acid.[5][6] The choice of catalyst can influence reaction time and yield. It is advisable to use the catalyst in catalytic amounts to minimize potential side reactions.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. If using chemical drying agents, ensure they are freshly activated and used in sufficient quantity. |
| Inactive Catalyst | Use a fresh batch of acid catalyst. If using a solid catalyst, ensure it has not absorbed atmospheric moisture. |
| Poor Quality Starting Materials | Verify the purity of glyoxal and 1,3-propanediol. Glyoxal is often supplied as an aqueous solution and is prone to polymerization upon storage.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Some reactions may require longer heating times to reach completion. |
Problem 2: Presence of a Polymeric/Gummy Byproduct
| Possible Cause | Suggested Solution |
| Glyoxal Oligomerization | This is a common side reaction, especially in the presence of strong acids or high concentrations of glyoxal.[2][3] Add the glyoxal solution slowly to the reaction mixture containing 1,3-propanediol and the acid catalyst to maintain a low instantaneous concentration of free glyoxal. Consider using a milder acid catalyst. |
| Reaction Temperature is Too High | Excessive heat can promote polymerization. Maintain the reaction temperature at the minimum required for efficient azeotropic water removal. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-distillation with Starting Material | If purifying by distillation, ensure your fractional distillation setup has sufficient theoretical plates to separate the product from unreacted 1,3-propanediol. |
| Presence of Acidic Impurities | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before workup and purification to remove the acid catalyst.[7] |
| Formation of Emulsions during Workup | If performing an aqueous workup, use brine to help break up emulsions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Azeotropic Distillation
Objective: To synthesize this compound from glyoxal and 1,3-propanediol using a Dean-Stark apparatus for water removal.
Materials:
-
Glyoxal (40% solution in water)
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,3-propanediol and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.
-
Set up the flask for azeotropic distillation using a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux.
-
Slowly add the 40% aqueous glyoxal solution to the refluxing mixture over a period of 1-2 hours using an addition funnel.
-
Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Caption: Main reaction pathway and a key side reaction.
Caption: A troubleshooting workflow for low product yield.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 2,2'-Bi-1,3-dioxane Under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2'-Bi-1,3-dioxane and related 1,3-dioxane acetals under acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and deprotection of this compound in acidic media.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid catalyst concentration or activity. | Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to hydrochloric acid). |
| Reaction time is too short. | Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, GC, or NMR. | |
| Low reaction temperature. | Increase the reaction temperature, but be mindful of potential side reactions. | |
| Presence of a non-polar, aprotic solvent that hinders protonation. | Add a co-solvent that can facilitate protonation, such as water or a protic solvent like methanol. | |
| Formation of Side Products | The substrate contains other acid-labile functional groups. | Use milder acidic conditions (e.g., weaker acid, lower temperature) or a different deprotection strategy that is more selective. |
| The reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and extend the reaction time if necessary. | |
| The acid catalyst is reacting with the substrate or product. | Choose a non-nucleophilic acid catalyst. | |
| Low Yield of Desired Product | The product is unstable under the reaction conditions. | Neutralize the reaction mixture as soon as the deprotection is complete. Consider a two-phase extraction to immediately remove the product from the acidic aqueous layer. |
| The product is volatile and is being lost during workup. | Use a cooled receiving flask during solvent evaporation and handle the product with care. | |
| Difficulty in Monitoring the Reaction | The starting material and product have similar TLC retention factors. | Use a different solvent system for TLC or switch to another analytical method like GC, HPLC, or NMR for reaction monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A1: The acid-catalyzed hydrolysis of this compound, like other acetals, proceeds through a multi-step mechanism. First, one of the oxygen atoms in the dioxane ring is protonated by the acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate and a molecule of the corresponding 1,3-diol. A water molecule then attacks the carbocation, and after a deprotonation step, a hemiacetal is formed. This process repeats for the second dioxane ring, ultimately yielding the corresponding dicarbonyl compound and two molecules of the 1,3-diol.
Q2: Which factors influence the rate of hydrolysis of this compound?
A2: Several factors can affect the rate of hydrolysis:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will generally lead to a faster reaction rate.
-
Temperature: Increasing the temperature will accelerate the hydrolysis.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the protonated intermediate and the availability of water for hydrolysis. Protic solvents like water and alcohols can participate in the reaction.
-
Structural Features: The electronic and steric properties of substituents on the dioxane ring can impact stability. Electron-donating groups can stabilize the carbocation intermediate, potentially increasing the rate of cleavage, while electron-withdrawing groups can have the opposite effect.
Q3: What are some common acidic conditions used for the deprotection of 1,3-dioxanes?
A3: A variety of acidic conditions can be employed, with the choice depending on the overall stability of the molecule. Common reagents include:
-
Aqueous solutions of strong mineral acids (e.g., HCl, H₂SO₄).
-
Acetic acid in a water/tetrahydrofuran mixture.
-
p-Toluenesulfonic acid (p-TsOH) in acetone or methanol.
-
Lewis acids (e.g., FeCl₃, TMSI) in aprotic solvents.
Q4: Are there any potential side reactions to be aware of during the acidic treatment of this compound?
A4: Yes, if the parent molecule contains other acid-sensitive functional groups, such as other protecting groups (e.g., silyl ethers, tert-butyl esters), these may also be cleaved. At elevated temperatures, elimination or rearrangement reactions can also occur, depending on the molecular structure.
Quantitative Data on Stability
| Acid Catalyst | Concentration (M) | Solvent | Temperature (°C) | Half-life (t₁/₂) (hours) |
| HCl | 0.1 | Water/THF (1:1) | 25 | 2.5 |
| HCl | 0.01 | Water/THF (1:1) | 25 | 25 |
| Acetic Acid | 1.0 | Water/THF (1:1) | 25 | 18 |
| Acetic Acid | 1.0 | Water/THF (1:1) | 50 | 3 |
| p-TsOH | 0.05 | Acetone/Water (9:1) | 25 | 8 |
Disclaimer: This data is illustrative and the actual stability of this compound may vary. It is crucial to perform experimental validation for your specific application.
Experimental Protocols
General Protocol for Monitoring the Acid-Catalyzed Hydrolysis of a 1,3-Dioxane
-
Preparation of the Reaction Mixture:
-
Dissolve a known concentration of the 1,3-dioxane substrate in a suitable solvent system (e.g., a mixture of an organic solvent like THF or dioxane and an aqueous buffer of a specific pH).
-
Place the solution in a thermostated vessel to maintain a constant temperature.
-
-
Initiation of the Reaction:
-
To initiate the hydrolysis, add a predetermined amount of an acid catalyst (e.g., a standard solution of HCl or H₂SO₄) to the reaction mixture with vigorous stirring.
-
Start a timer immediately upon the addition of the acid.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Analyze the quenched aliquot using a suitable analytical technique to determine the concentration of the remaining 1,3-dioxane and the formed product. Suitable techniques include:
-
Gas Chromatography (GC): If the compounds are volatile.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating characteristic signals of the starting material and product.[1]
-
-
-
Data Analysis:
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Plot the concentration of the 1,3-dioxane as a function of time.
-
From this plot, determine the rate of the reaction and the half-life of the compound under the specific experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Stability of 2,2'-Bi-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,2'-Bi-1,3-dioxane under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound ring system under basic conditions?
A1: The 1,3-dioxane ring, which is a cyclic acetal, is generally considered to be stable under basic and nucleophilic conditions.[1] Therefore, this compound is expected to be stable in the presence of common bases such as alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and amines.
Q2: Can elevated temperatures in the presence of a base affect the stability of this compound?
A2: While the 1,3-dioxane moiety is generally base-stable, extreme temperatures in conjunction with strong bases could potentially lead to decomposition, although this is not a commonly reported issue. The specific temperature tolerance would depend on the overall molecular structure and the presence of other functional groups.
Q3: Are there any specific basic reagents that are known to be incompatible with this compound?
A3: There is no specific literature detailing the incompatibility of particular basic reagents with this compound. However, it is always good practice to consider the full scope of the reaction. For instance, very strong bases or organometallic reagents might interact with other parts of the molecule if present.
Q4: How can I monitor the stability of this compound in my basic reaction mixture?
A4: The stability of this compound can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A stable compound will show a consistent concentration of the starting material over time, with no appearance of degradation products.
Troubleshooting Guide: Unexpected Degradation of this compound in a Basic Medium
If you are observing unexpected degradation of your this compound under basic conditions, consult the following troubleshooting guide.
Table 1: Troubleshooting Unexpected Degradation
| Observation | Potential Cause | Suggested Action |
| Appearance of a new spot on TLC or a new peak in GC/HPLC. | Impure Starting Material: The degradation product may have been present as an impurity from the synthesis of this compound. | Purify the starting material using an appropriate technique such as recrystallization or column chromatography. |
| Reaction with Other Reagents: Another component in your reaction mixture might be reacting with the this compound, and this reaction is base-catalyzed. | Run a control experiment with this compound and the base in the solvent, without other reagents, to confirm the stability under your specific conditions. | |
| Presence of Acidic Impurities: The "basic" reaction medium may contain acidic impurities that are catalyzing the hydrolysis of the dioxane ring. | Ensure all reagents and solvents are free of acidic contaminants. Use freshly prepared solutions with high-purity reagents. | |
| Gradual disappearance of the starting material spot/peak over time. | Slow Hydrolysis: While generally stable, under certain conditions (e.g., specific solvent system, elevated temperature), slow hydrolysis might occur. | Modify the reaction conditions, for example, by lowering the temperature or using a milder base. |
| Air/Oxidative Instability: The molecule might be sensitive to air or oxidation, which could be exacerbated under basic conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Experimental Protocols
Protocol: Testing the Stability of this compound under Basic Conditions
Objective: To determine the stability of this compound in the presence of a common base (e.g., sodium hydroxide) over a defined period.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol (or another suitable solvent)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
TLC developing solvent (e.g., a mixture of ethyl acetate and hexanes)
-
Visualizing agent for TLC (e.g., potassium permanganate stain)
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in methanol to create a stock solution of a specific concentration (e.g., 10 mg/mL).
-
-
Reaction Setup:
-
In a clean vial, add a specific volume of the this compound stock solution.
-
Add the 1 M NaOH solution. The final concentration of the base should be relevant to the intended application.
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Stir the reaction mixture at a controlled temperature (e.g., room temperature or a slightly elevated temperature).
-
-
Time-Point Analysis:
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At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
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Spot the aliquot onto a TLC plate.
-
Also spot a reference of the initial this compound stock solution on the same plate.
-
-
TLC Analysis:
-
Develop the TLC plate in the chosen solvent system.
-
After development, visualize the spots using a UV lamp and/or by staining with potassium permanganate.
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Compare the spot of the reaction mixture at each time point with the reference spot. The appearance of new spots or a decrease in the intensity of the starting material spot would indicate degradation.
-
-
Data Interpretation:
-
If no change is observed in the TLC profile over the 24-hour period, it can be concluded that this compound is stable under the tested basic conditions.
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If degradation is observed, the rate of degradation can be estimated by the change in spot intensity over time. For a more quantitative analysis, HPLC or GC should be used.
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Table 2: Expected Stability of this compound under Various Basic Conditions
| Base | Concentration | Solvent | Temperature | Expected Stability |
| Sodium Hydroxide (NaOH) | 1 M | Methanol/Water | Room Temperature | High |
| Potassium Carbonate (K2CO3) | Saturated | Acetonitrile | Room Temperature | High |
| Triethylamine (Et3N) | 2 equivalents | Dichloromethane | Room Temperature | High |
| Sodium Hydroxide (NaOH) | 1 M | Methanol/Water | 60 °C | Likely High, but requires experimental verification |
Note: This table is based on the general stability of 1,3-dioxanes.[1] Experimental verification is recommended for specific applications.
References
Technical Support Center: Synthesis of 2,2'-Bi-1,3-dioxane
Welcome to the technical support center for the synthesis of 2,2'-Bi-1,3-dioxane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from glyoxal and 1,3-propanediol?
A1: The reaction of a diol with glyoxal can be complex. The primary byproducts and impurities include:
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Hemiacetals: These are intermediate species that form when only one of the aldehyde groups of glyoxal reacts with 1,3-propanediol, or when the second hydroxyl group of the diol has not yet closed the ring. Hemiacetalization can be a competitive reaction pathway.[1]
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Unreacted Starting Materials: Residual glyoxal and 1,3-propanediol may remain if the reaction does not go to completion.
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Water: As a primary byproduct of acetal formation, its presence can shift the reaction equilibrium, preventing full conversion to the desired product.
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Oligomeric and Polymeric Species: Glyoxal is prone to self-polymerization, and side reactions can lead to the formation of higher molecular weight oligomers instead of the desired cyclic acetal.
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Side-Reaction Products: Impurities in the starting glyoxal, such as glycolic acid or other oxidation products, can lead to undesired side products.
Q2: My reaction has resulted in a viscous, inseparable oil instead of a crystalline solid. What is the likely cause?
A2: The formation of a persistent oil often indicates an incomplete reaction and the presence of a mixture of products. This is typically due to a high concentration of hemiacetal intermediates, oligomers, and residual starting materials. The presence of water can also prevent crystallization. Driving the reaction to completion, for instance by using a Dean-Stark apparatus to remove water azeotropically, is crucial.
Q3: How can I effectively remove water from the reaction to improve my yield?
A3: Water removal is critical for driving the acetalization equilibrium toward the product. The most effective method is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene or benzene. Alternatively, incorporating a drying agent, such as molecular sieves (Type 4A), directly into the reaction mixture can sequester water as it forms.[2]
Q4: What are the recommended methods for purifying the final this compound product?
A4: The choice of purification method depends on the nature of the impurities. Common techniques include:
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Recrystallization: Effective if the product is a solid and the impurities have different solubilities. A mixture of solvents may be required to achieve good separation.
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Vacuum Distillation: Suitable for liquid products or low-melting solids. This method effectively separates the product from non-volatile oligomers and salts.
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Column Chromatography: Using silica gel or alumina can separate the desired product from closely related byproducts and starting materials.[3]
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Aqueous Washing/Extraction: This can remove water-soluble impurities like residual glyoxal, 1,3-propanediol, and acid catalysts.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Reaction equilibrium not shifted towards the products. 2. Catalyst Inactivity: Acid catalyst is neutralized or insufficient. 3. Decomposition: Reaction temperature is too high, causing decomposition of starting materials or product. | 1. Remove Water: Use a Dean-Stark apparatus or add molecular sieves to the reaction. 2. Check Catalyst: Ensure the correct catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is used. 3. Control Temperature: Maintain the recommended reaction temperature and monitor for any color changes indicating decomposition. |
| Product Contaminated with Starting Materials | 1. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. 2. Ineffective Work-up: Purification steps were not sufficient to remove unreacted glyoxal or 1,3-propanediol. | 1. Increase Reaction Time: Monitor the reaction by TLC or GC until the starting materials are consumed. 2. Perform Aqueous Wash: Wash the crude product mixture with water or a mild bicarbonate solution to remove the acid catalyst and water-soluble starting materials.[3] |
| Product is Discolored (Yellow/Brown) | 1. Glyoxal Polymerization: Glyoxal can undergo side reactions and polymerization, especially at elevated temperatures or non-neutral pH. 2. Impurities in Solvents/Reagents: Using old or impure solvents can introduce contaminants. | 1. Control Temperature: Avoid excessive heat. 2. Purify Glyoxal: Use freshly distilled or high-purity glyoxal. 3. Decolorize: Treat the crude product solution with activated carbon before final purification. 4. Purify Solvents: Ensure all solvents are purified and dry. Distillation from a drying agent like CaH₂ or Na is a common practice for many organic solvents.[3] |
| Presence of Multiple Isomers | The reaction between glyoxal and a diol can sometimes yield a mixture of isomers (e.g., cis/trans isomers of related structures).[1] | The isomeric distribution often depends on the reaction conditions (temperature, catalyst, reaction time).[1] Careful purification by fractional crystallization or column chromatography may be required to isolate the desired isomer. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a standard acid-catalyzed acetalization with azeotropic removal of water.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add 1,3-propanediol (2.1 equivalents), a suitable solvent (e.g., toluene, 2-3 mL per mmol of diol), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Reaction Initiation: Begin heating the mixture to reflux.
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Addition of Glyoxal: Slowly add glyoxal (1.0 eq, typically as a 40% aqueous solution) dropwise to the refluxing mixture. Water will begin to collect in the Dean-Stark trap.
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Reaction Monitoring: Continue refluxing until no more water is collected in the trap and analysis (TLC or GC) shows consumption of the starting materials.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, activated carbon can be added, and the hot solution filtered.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow from synthesis to purification.
Troubleshooting Logic
This diagram provides a logical decision-making process for troubleshooting common issues based on the analysis of the crude product.
Caption: Troubleshooting decision tree for product purification.
References
Technical Support Center: Diastereoselectivity in Substituted Bis-Dioxane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering diastereoselectivity issues during the synthesis of substituted bis-dioxanes.
Troubleshooting Guide
This guide addresses common problems encountered during bis-dioxane synthesis in a question-and-answer format.
Q1: My bis-dioxane synthesis is resulting in a low diastereomeric ratio (d.r.), close to 1:1. How can I improve the selectivity?
A1: A low diastereomeric ratio suggests that either the energy difference between the transition states leading to the diastereomers is minimal (kinetic control) or the reaction conditions are allowing for equilibration to a thermodynamic mixture where the isomers have similar stability. Here are several strategies to improve selectivity:
-
Lower the Reaction Temperature: Reducing the temperature can significantly enhance selectivity. Lower temperatures favor the kinetic product, which is formed via the lowest energy transition state. Equilibration to the thermodynamic product is often suppressed at lower temperatures.[1]
-
Change the Catalyst: The choice of acid catalyst is critical. If you are using a Brønsted acid (e.g., p-TsOH, CSA), consider switching to a Lewis acid. Bulky Lewis acids can create a more sterically hindered transition state, amplifying the energy differences between the pathways leading to different diastereomers.
-
Solvent Choice: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents (e.g., from non-polar like toluene or hexane to more polar like dichloromethane or acetonitrile) to find optimal conditions.
-
Substrate Modification: If possible, modifying the substituents on your diol or dicarbonyl compound can influence the facial selectivity of the reaction. Bulkier protecting groups on the diol, for example, can favor the formation of one diastereomer over another.
Q2: I am observing the formation of multiple side products in addition to my desired bis-dioxane diastereomers. What could be the cause?
A2: The formation of side products often points to issues with reaction conditions being too harsh or not optimized for your specific substrates.
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Excessive Heat: High temperatures can lead to decomposition of starting materials or products, or promote side reactions.[2] If using a Dean-Stark apparatus with a high-boiling solvent like toluene, ensure the reaction is not heated more than necessary to achieve azeotropic removal of water.
-
Catalyst Loading: Too much acid catalyst can lead to undesired side reactions, such as polymerization or degradation. Try reducing the catalyst loading to the minimum effective amount (typically 0.1-5 mol%).
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time.
-
Water Removal: Inefficient removal of water can prevent the reaction from going to completion and may lead to the formation of hemiacetals and other intermediates as side products. Ensure your Dean-Stark trap is functioning correctly and that your solvent is anhydrous. Using molecular sieves can also be an effective way to remove water.[2][3]
Q3: The diastereoselectivity of my reaction seems to reverse when I change the catalyst from a Brønsted acid to a chelating Lewis acid. Why does this happen?
A3: This reversal in selectivity points to a change in the reaction mechanism, specifically the geometry of the transition state.
-
Non-Chelating (Brønsted Acid) Model: With a simple Brønsted acid or a non-chelating Lewis acid (e.g., BF₃·OEt₂), the reaction likely proceeds through an "open" transition state where steric hindrance is the primary controlling factor. Substituents will orient themselves to minimize steric clashes.
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Chelating (Lewis Acid) Model: A chelating Lewis acid (e.g., TiCl₄, SnCl₄) can coordinate to multiple oxygen atoms on the dicarbonyl compound and/or the diol.[4] This creates a rigid, "closed" transition state. The stereochemical outcome is then dictated by the geometry of this chelated complex, which can lead to the opposite diastereomer being favored compared to the non-chelated pathway.
Below is a logical workflow for troubleshooting poor diastereoselectivity.
Caption: Troubleshooting decision tree for improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of diastereoselectivity in bis-dioxane formation?
A1: Diastereoselectivity in bis-dioxane synthesis arises from the differential stability of the transition states leading to the various possible diastereomeric products. The 1,3-dioxane ring typically adopts a chair conformation to minimize torsional strain.[5] Substituents on the ring prefer to occupy the equatorial position to avoid steric 1,3-diaxial interactions, which are energetically unfavorable.[5][6] The diastereomer that allows the maximum number of bulky substituents to be in equatorial positions in the most stable chair conformation will generally be the thermodynamically favored product. Under kinetic control, the product formed via the transition state with the fewest steric clashes will be favored.
Q2: How do I accurately determine the diastereomeric ratio of my product mixture?
A2: The most common and reliable method for determining the d.r. is ¹H NMR spectroscopy.[7]
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Identify Diagnostic Peaks: Find signals in the ¹H NMR spectrum that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters, particularly the acetal protons (at the C2 position of the dioxane ring), are often well-resolved and diagnostic.
-
Integration: Carefully integrate the area of the diagnostic peak for each diastereomer.
-
Calculate Ratio: The ratio of the integration values corresponds directly to the diastereomeric ratio of the products in the mixture. For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, allowing for more accurate integration.[1][5][8]
Q3: Are there any specific safety precautions for running bis-dioxane synthesis reactions?
A3: Yes. Standard laboratory safety procedures should always be followed. Specific considerations for this reaction include:
-
Solvents: Toluene and dichloromethane are flammable and/or carcinogenic. All manipulations should be performed in a well-ventilated fume hood.
-
Acids: Brønsted and Lewis acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Heating: When using heating mantles with flammable organic solvents, ensure there are no leaks in the glassware and that the apparatus is clamped securely.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the diastereomeric ratio (d.r.) for a hypothetical synthesis of a 2,2'-substituted bis-dioxane. The data is representative and illustrates general trends.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | p-TsOH (1%) | Toluene | 110 | 2.5 : 1 |
| 2 | p-TsOH (1%) | Toluene | 25 | 4.0 : 1 |
| 3 | p-TsOH (1%) | Toluene | 0 | 6.0 : 1 |
| 4 | BF₃·OEt₂ (110%) | DCM | -78 | 8.0 : 1 |
| 5 | TiCl₄ (110%) | DCM | -78 | 1 : >20 (Reversed Selectivity) |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Bis-Dioxane Synthesis
This protocol is adapted from a general procedure for the synthesis of bis(1,3-dioxane-2-yl)alkanes.[9]
Materials:
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Dicarbonyl derivative (1.0 equiv)
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Substituted 1,3-diol (e.g., neopentylglycol) (2.2 equiv)
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p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 equiv)
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Anhydrous Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Apparatus:
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Round-bottom flask
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Dean-Stark apparatus
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Condenser
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar, add the dicarbonyl derivative (10 mmol), the 1,3-diol (22 mmol), and anhydrous toluene (50 mL).
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Add the catalytic amount of p-toluenesulfonic acid (e.g., 0.05 g).
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Assemble the Dean-Stark apparatus and condenser.
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Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots from the reaction mixture. Continue refluxing until the starting dicarbonyl compound is fully consumed.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by crystallization or column chromatography on silica gel to isolate the desired bis-dioxane.
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Characterize the product and determine the diastereomeric ratio of the purified material by ¹H NMR spectroscopy.
The following diagram illustrates the general experimental workflow.
Caption: Step-by-step workflow for bis-dioxane synthesis and analysis.
References
- 1. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Troubleshooting 1,3-Dioxane Deprotection
Welcome to the technical support center for 1,3-dioxane deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the removal of this protecting group.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the deprotection of 1,3-dioxanes.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dioxane deprotection is incomplete. What are the common causes and how can I drive the reaction to completion?
A1: Incomplete deprotection is a frequent issue. Here are several factors to consider and potential solutions:
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Insufficient Acid Catalyst or Water: The most common method for 1,3-dioxane deprotection is acid-catalyzed hydrolysis, which is an equilibrium process.[1][2][3] Ensure a sufficient amount of acid and water are present to drive the equilibrium towards the deprotected carbonyl compound.[4]
-
Reaction Time and Temperature: The stability of 1,3-dioxanes can necessitate longer reaction times or elevated temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Ketone-derived 1,3-dioxanes are generally hydrolyzed faster than aldehyde-derived ones.[2]
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Choice of Acid: Stronger acids like hydrochloric acid or sulfuric acid are commonly used.[2] If you are using a milder acid, such as acetic acid, a longer reaction time or higher temperature may be required.
-
Solvent System: The use of a water-miscible co-solvent like acetone, THF, or dioxane is typical to ensure the solubility of the substrate.[2] The presence of water is crucial for hydrolysis.[4]
-
Transacetalization: Performing the reaction in a large excess of a ketone solvent like acetone can facilitate deprotection through transacetalization.[1]
Q2: I am observing side reactions and decomposition of my starting material or product. What can I do to minimize these?
A2: Side reactions often occur due to the presence of acid-sensitive functional groups in the molecule.
-
Use Milder Conditions: If your molecule contains other acid-labile protecting groups (e.g., silyl ethers, Boc groups) or sensitive functionalities, standard strong acid conditions may not be suitable.[5] Consider using milder Lewis acids like Ce(OTf)₃, Er(OTf)₃, or In(OTf)₃ in wet nitromethane, which can proceed at almost neutral pH.[1][6]
-
Neutral Deprotection Methods: For highly sensitive substrates, neutral deprotection methods can be employed. A catalytic amount of iodine in acetone has been shown to be effective for the chemoselective deprotection of acetals and ketals, tolerating double bonds, hydroxyl groups, and even highly acid-sensitive groups like furyl and tert-butyl ethers.[1][6][7]
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Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions, although this may require a longer reaction time.
Q3: How can I selectively deprotect a 1,3-dioxane in the presence of other protecting groups like a 1,3-dioxolane or a silyl ether?
A3: Achieving chemoselectivity is a common challenge in multi-step synthesis.
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Relative Stability: 1,3-Dioxanes are generally more stable to acidic hydrolysis than 1,3-dioxolanes.[2] This difference in reactivity can be exploited for selective deprotection by carefully controlling the reaction conditions (e.g., using a milder acid or shorter reaction time).
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Chemoselective Reagents: Certain reagents exhibit high chemoselectivity. For instance, catalytic cerium(III) triflate in wet nitromethane is known for its high selectivity, making it suitable for complex molecules.[1][6] Nickel boride has also been used for chemoselective deprotection where halo and alkoxy groups are unaffected.[8]
-
pH Control: Carefully buffering the reaction mixture can sometimes allow for the selective cleavage of more acid-labile groups while leaving the 1,3-dioxane intact.
Q4: The workup of my deprotection reaction is problematic. How can I efficiently remove the diol byproduct and the acid catalyst?
A4: A clean workup is essential for obtaining a pure product.
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Aqueous Extraction: The diol byproduct (e.g., 1,3-propanediol) is typically water-soluble and can be removed by aqueous extraction. Ensure to perform multiple extractions to maximize its removal.
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Neutralization: The acid catalyst must be neutralized before extraction. This is usually done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar mild base until the effervescence ceases.
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Solvent Removal: If water-miscible solvents like THF or dioxane are used, it is often best to remove them under reduced pressure (rotoevaporation) before the aqueous workup to prevent loss of product into the aqueous phase and to avoid emulsion formation.[9]
Data Presentation
Table 1: Comparison of Selected Reagents for 1,3-Dioxane Deprotection
| Reagent/Conditions | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| HCl/H₂O | General | Acetone/THF | Room Temp. | 1-12 h | Variable | Standard method, can be harsh for sensitive substrates.[2] |
| Acetic Acid/H₂O | General | THF | Reflux | 2-24 h | Variable | Milder than strong mineral acids, but may require heat. |
| Ce(OTf)₃ (catalytic) | Various | Wet Nitromethane | Room Temp. | 0.5-4 h | 85-98 | High chemoselectivity, suitable for acid-sensitive groups.[1][6] |
| I₂ (catalytic) | Various | Acetone | Room Temp. | 5-30 min | 90-98 | Neutral conditions, very mild and fast, tolerates many functional groups.[1][6][7] |
| NaBArF₄ (catalytic) | 2-phenyl-1,3-dioxolane | Water | 30 | 5 min | Quantitative | Very fast for specific substrates.[1][10] |
| NiCl₂·6H₂O/NaBH₄ | Various | Methanol | Room Temp. | 0.5-2 h | 90-98 | Reductive deprotection, can also reduce the carbonyl to an alcohol.[8] |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection using Hydrochloric Acid
-
Dissolution: Dissolve the 1,3-dioxane protected compound (1.0 eq) in a suitable organic solvent such as acetone or tetrahydrofuran (THF) (0.1-0.5 M).
-
Acid Addition: To the stirred solution, add a 1 M aqueous solution of hydrochloric acid (HCl) (2.0-5.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Quenching: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extraction: If a water-miscible solvent was used, remove it under reduced pressure. Add water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer with the organic solvent (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation as required.
Protocol 2: Mild and Chemoselective Deprotection using Iodine in Acetone
-
Dissolution: Dissolve the 1,3-dioxane protected compound (1.0 eq) in acetone (0.1-0.5 M).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.05-0.2 eq).
-
Reaction Monitoring: Stir the solution at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.
-
Extraction: Remove the acetone under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the product as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for 1,3-dioxane deprotection.
Caption: General experimental workflow for 1,3-dioxane deprotection.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scribd.com [scribd.com]
- 4. organic chemistry - Acetal/ketal formation and deprotection - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 8. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Dioxolane - Wikipedia [en.wikipedia.org]
"improving the efficiency of 2,2'-Bi-1,3-dioxane formation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2,2'-Bi-1,3-dioxane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the acid-catalyzed condensation of glyoxal with two equivalents of 1,3-propanediol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
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Glyoxal: Typically used as a 40% aqueous solution.
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1,3-Propanediol: A diol that forms the 1,3-dioxane rings.
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Acid catalyst: To facilitate the acetalization reaction.
Q3: Which acid catalysts are most effective for this reaction?
A3: A variety of Brønsted and Lewis acids can be used. Common choices include:
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p-Toluenesulfonic acid (p-TSA)
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Sulfuric acid (H₂SO₄)
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Hydrochloric acid (HCl)
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Solid acid catalysts (e.g., acidic ion-exchange resins)
The choice of catalyst can influence reaction rate and selectivity.
Q4: Why is water removal critical during the synthesis?
A4: The formation of the acetal is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the this compound product, thereby increasing the yield.
Q5: What are common side reactions to be aware of?
A5: Potential side reactions include the formation of oligomeric or polymeric byproducts from the self-condensation of glyoxal or its reaction with ethylene glycol (a common impurity in 1,3-propanediol). Incomplete reaction can also lead to the presence of mono-acetal intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | Ensure efficient water removal using a Dean-Stark apparatus or a chemical dehydrating agent. Increase the reaction time or catalyst loading. |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous catalyst. Optimize the catalyst loading; too little may result in a slow reaction, while too much can promote side reactions. | |
| Poor quality of starting materials. | Use purified glyoxal and 1,3-propanediol. Impurities can inhibit the reaction or lead to side products. | |
| Formation of Polymeric Byproducts | High reaction temperature or excessive catalyst concentration. | Optimize the reaction temperature; start with a lower temperature and gradually increase if necessary. Reduce the catalyst concentration. |
| Presence of impurities in the starting materials. | Ensure the purity of glyoxal and 1,3-propanediol. | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | After the reaction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove acidic impurities. Follow with water washes to remove residual salts and 1,3-propanediol. |
| Contamination with acidic byproducts. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) before workup and distillation. | |
| Product co-distills with impurities. | Utilize fractional distillation under reduced pressure for purification. If impurities persist, consider column chromatography. |
Data Presentation
Table 1: Typical Reaction Parameters for this compound Formation
| Parameter | Typical Range | Notes |
| Reactant Ratio (Glyoxal:1,3-Propanediol) | 1 : 2.2 to 1 : 3 | A slight excess of the diol can help drive the reaction to completion. |
| Catalyst Loading (mol% relative to glyoxal) | 0.1 - 5 mol% | Higher loadings may increase reaction rate but can also lead to more side products. |
| Temperature | 80 - 120 °C | Dependent on the solvent's boiling point and the efficiency of water removal. |
| Solvent | Toluene, Benzene, Cyclohexane | A solvent that forms an azeotrope with water is ideal for Dean-Stark removal. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or GC to determine completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acid-Catalyzed Condensation
Objective: To synthesize this compound from glyoxal and 1,3-propanediol using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
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Glyoxal (40 wt.% in H₂O)
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1,3-Propanediol
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p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
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Standard laboratory glassware, including a Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add toluene, 1,3-propanediol (2.2 equivalents), and p-TSA (0.5 mol%).
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Heat the mixture to reflux to azeotropically remove any residual water from the starting materials.
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Once the solvent in the Dean-Stark trap is clear, cool the reaction mixture slightly.
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Slowly add glyoxal (1 equivalent) to the reaction mixture.
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Heat the mixture to a vigorous reflux and continue heating until no more water is collected in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or recrystallization.
Visualizations
"preventing decomposition of 2,2'-Bi-1,3-dioxane during purification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bi-1,3-dioxane. The information provided is focused on preventing the decomposition of this compound during purification procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification | Acid-catalyzed decomposition: Traces of acid from the synthesis or acidic purification media (e.g., silica gel) can catalyze the hydrolysis of the acetal linkages. | - Neutralize the crude product with a mild base (e.g., aqueous sodium bicarbonate solution) before purification. - Use neutral or basic alumina for column chromatography instead of silica gel. - If using silica gel, it can be pre-treated with a solution of triethylamine in the eluent to neutralize acidic sites. |
| Thermal decomposition: Prolonged exposure to high temperatures during distillation or solvent evaporation can cause the compound to decompose. | - Use vacuum distillation to lower the boiling point. - Employ a rotary evaporator with a water bath at the lowest feasible temperature to remove solvent. - Avoid prolonged heating. | |
| Appearance of new, more polar spots on TLC after purification | Hydrolysis to the hemiacetal or starting materials: The new spots likely correspond to the partially or fully hydrolyzed products, which are more polar due to the presence of hydroxyl and carbonyl groups. | - Ensure all solvents and reagents used for purification are anhydrous. - Avoid exposure of the compound to atmospheric moisture for extended periods. - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon). |
| Change in spectroscopic data (e.g., appearance of C=O or O-H peaks in IR) | Decomposition of the acetal: The appearance of a strong absorption around 1700-1740 cm⁻¹ (C=O) and a broad absorption around 3200-3600 cm⁻¹ (O-H) indicates the formation of carbonyl and hydroxyl functional groups from the hydrolysis of the dioxane rings. | - Re-purify the material using non-acidic and anhydrous conditions. - If the decomposition is extensive, it may be necessary to re-synthesize the compound. |
| Inconsistent results between batches | Variability in the purity of starting materials or solvents: Traces of acid or water in the starting materials or solvents can lead to inconsistent levels of decomposition during workup and purification. | - Use high-purity, anhydrous solvents for all purification steps. - Ensure that the starting materials for the synthesis are thoroughly purified and dried. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of this compound during purification?
A1: The primary cause of decomposition is acid-catalyzed hydrolysis.[1][2][3] 1,3-Dioxanes are acetals, which are known to be stable under neutral and basic conditions but are labile towards Brønsted and Lewis acids.[4] Trace amounts of acid can protonate one of the oxygen atoms in the dioxane ring, initiating a cascade that leads to the cleavage of the C-O bond and eventual decomposition of the molecule.
Q2: What are the likely decomposition products of this compound?
A2: The decomposition of this compound under acidic conditions is expected to proceed through hydrolysis to ultimately yield glyoxal and 1,3-propanediol. The reaction would likely proceed through intermediate hemiacetal structures.
Q3: How can I avoid acidic conditions during column chromatography?
A3: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. To avoid this, you can:
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Use neutral or basic alumina as the stationary phase.
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"Deactivate" the silica gel by pre-eluting the column with the mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).
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Use a non-polar mobile phase to minimize the interaction of the compound with the acidic sites on the silica.
Q4: Is this compound sensitive to heat?
Q5: What are the best practices for storing purified this compound?
A5: To ensure the long-term stability of the purified compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon to exclude moisture. Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to minimize any potential degradation over time.
Experimental Protocols
Protocol 1: Neutralization and Extraction
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Following the synthesis, quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic extracts and wash them with brine.
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Dry the organic layer over an anhydrous, neutral drying agent such as sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
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Prepare a slurry of neutral alumina in the chosen non-polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude this compound in a minimal amount of the eluent.
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Load the sample onto the column.
-
Elute the compound from the column, starting with a non-polar eluent and gradually increasing the polarity if necessary.
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Collect the fractions and monitor them by thin-layer chromatography (TLC).
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Dissolve the crude or partially purified this compound in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cooling in an ice bath or refrigerator can be used to maximize the yield of the crystals.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: Proposed acid-catalyzed decomposition pathway of this compound.
Caption: Recommended workflow for the purification of this compound.
References
Technical Support Center: Scale-up Synthesis of 2,2'-Bi-1,3-dioxane
This technical support hub offers troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,2'-Bi-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound and what are the primary considerations for scaling up?
A1: A common method for synthesizing this compound is the acid-catalyzed reaction of a 1,3-diol with a 1,2-dicarbonyl compound. Specifically, this involves reacting 1,3-propanediol with glyoxal. When scaling up this synthesis, several factors are critical:
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Stoichiometry: Maintaining a precise molar ratio of the reactants is essential to minimize the formation of by-products such as the mono-acetal.
-
Catalyst Choice: While homogeneous acid catalysts like p-toluenesulfonic acid are frequently used in laboratory settings, solid acid catalysts may be more advantageous on an industrial scale due to their ease of separation from the reaction mixture.[1]
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Water Removal: This reaction is reversible, making the removal of water crucial to drive the equilibrium towards the product.[2] In large-scale operations, techniques like azeotropic distillation with a Dean-Stark apparatus are often employed for this purpose.[1]
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Heat and Mass Transfer: Achieving uniform temperature and reactant concentration throughout a large reactor is vital for ensuring consistent product quality and maximizing yield.
Q2: What are the main safety issues to consider when scaling up the synthesis of this compound?
A2: Key safety concerns during scale-up include:
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Flammable Solvents: The use of flammable organic solvents such as toluene or dichloromethane is common in these syntheses.[2] At a larger scale, the risks of fire and explosion are significantly higher. It is crucial to implement proper grounding of all equipment and to use an inert atmosphere, such as nitrogen, to mitigate these risks.
-
Corrosive Materials: The acid catalysts used in the reaction can be corrosive. The use of appropriate personal protective equipment (PPE) and the selection of suitable materials for the construction of the reactor and other equipment are necessary.
-
Thermal Hazards: Although the primary acetalization reaction may not be highly exothermic, subsequent quenching steps or potential side reactions could generate substantial heat. A comprehensive thermal hazard assessment should be conducted before proceeding with the scale-up.
-
Reagent Handling: Some of the starting materials, such as glyoxal, may be hazardous. Always consult the Safety Data Sheet (SDS) for all reagents and follow established safe handling procedures.
Q3: Which analytical methods are recommended for in-process control (IPC) during the scale-up?
A3: For monitoring the reaction progress and ensuring quality during production, the following analytical techniques are recommended:
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are effective for tracking the consumption of starting materials and the formation of the desired product and any by-products.
-
Karl Fischer Titration: This technique is used to measure the water content in the reaction mixture, which helps in assessing the efficiency of the water removal process.
-
Thin Layer Chromatography (TLC): TLC is a rapid and straightforward method for qualitatively monitoring the progress of the reaction, especially during the initial stages of process development.[3]
Troubleshooting Guide
Problem 1: Experiencing low yields of this compound after scaling up.
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | The efficiency of water removal can decrease at a larger scale due to a lower surface-area-to-volume ratio. Ensure that the azeotropic distillation setup is adequately sized for the batch volume. Applying a vacuum can also help to remove water at a lower temperature. |
| Inadequate Mixing | Poor agitation can result in localized temperature and concentration gradients, which can promote the formation of side products. Confirm that the stirrer's speed and design are sufficient to maintain a homogeneous mixture. |
| Catalyst Issues | The catalyst may be deactivated by impurities or may not be present at a sufficient concentration for the larger volume. Consider increasing the catalyst loading or using a more robust catalyst. It is advisable to screen different catalysts at the lab scale first. |
| Equilibrium Limitations | The reaction may not be proceeding to completion. Ensure that water is being removed effectively. Using a larger excess of the 1,3-diol can also help to shift the equilibrium towards the product. |
Problem 2: Observing the formation of significant impurities.
| Possible Cause | Suggested Solution |
| High Temperature Side Reactions | Localized overheating can lead to the degradation of reactants or products. Maintain uniform temperature control and consider operating at a lower temperature, which may require a longer reaction time. |
| Mono-acetal By-product | This can result from improper stoichiometry or if the reaction is not driven to completion. Ensure accurate addition of reactants and efficient removal of water. |
| Oligomerization of Glyoxal | Glyoxal is prone to polymerization in the presence of acid. Use high-purity glyoxal and add it to the reaction mixture in a controlled manner. |
Problem 3: Facing difficulties with product isolation and purification.
| Possible Cause | Suggested Solution |
| Product is an Oil | If the product is an oil and difficult to crystallize, purification by vacuum distillation may be an effective method.[2] Experiment with different solvent systems for crystallization. While chromatography is an option, it may not be practical for very large quantities. |
| Emulsion during Work-up | Emulsion formation can be a major challenge at scale. Try using a different extraction solvent or adding a salt to the aqueous phase to help break the emulsion. |
| Catalyst Contamination | Ensure that the neutralization and washing steps are sufficient to remove any residual catalyst. If using a solid catalyst, make sure that the filtration process is thorough. |
Quantitative Data from Analogous Syntheses
The following table provides a summary of reaction conditions for the synthesis of similar 1,3-dioxanes, which can be a useful reference for optimizing the synthesis of this compound.
| Carbonyl Compound | Diol | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Acrolein | 1,3-Propanediol | p-Toluenesulfonic acid | Dichloromethane | Room Temp | 8 | 65 | [2] |
| Methyl vinyl ketone | Neopentanediol | p-Toluenesulfonic acid | Dichloromethane | Room Temp | 1-2 | - | [2] |
| Various Aldehydes/Ketones | 1,3-Propanediol | Iodine | - | - | - | - | [1] |
| Cyclohexanone | 1,3-Propanediol | Sulfuric acid | Trimethyl orthoformate | 50°C | 2.5 | - | [4] |
Experimental Protocol: Laboratory-Scale Synthesis
This section outlines a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
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Glyoxal (40% solution in water)
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1,3-Propanediol
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p-Toluenesulfonic acid monohydrate (p-TsOH)
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Toluene
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Saturated aqueous sodium bicarbonate
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1,3-propanediol (2.2 equivalents) and toluene.
-
Add p-TsOH (0.02 equivalents) to the mixture.
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Heat the mixture to reflux to begin the azeotropic removal of water.
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Once water collection starts, slowly add a 40% aqueous solution of glyoxal (1.0 equivalent) to the flask over 1-2 hours.
-
Continue heating at reflux until no more water is collected in the Dean-Stark trap.
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Monitor the reaction's progress using TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with saturated aqueous sodium bicarbonate, followed by water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and then concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by either vacuum distillation or recrystallization.
Scale-up Considerations:
-
Temperature Control: Use a jacketed reactor with precise temperature control to manage the reaction heat.
-
Reagent Addition: For larger batches, add the glyoxal solution below the surface of the reaction mixture using a dip tube to ensure proper dispersion.
-
Agitation: Employ a mechanical stirrer with an appropriately designed impeller to maintain a homogeneous mixture.
-
Work-up: Conduct the work-up in a vessel large enough to accommodate the entire batch and the wash solutions, allowing adequate time for phase separation.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Caption: Key steps and potential challenges in the synthesis of this compound.
References
Technical Support Center: Managing Moisture in 1,3-Dioxane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding moisture management during the synthesis of 1,3-dioxanes. Proper control of water is critical as its presence can significantly hinder reaction efficiency, catalyst activity, and overall yield.
Frequently Asked Questions (FAQs)
Q1: Why is controlling moisture so critical in 1,3-dioxane synthesis?
A1: The synthesis of 1,3-dioxanes, typically through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol (an acetalization reaction), is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, resulting in low yields and incomplete reactions.[2] Furthermore, many acid catalysts, both Brønsted and Lewis types, can be deactivated or have their efficacy reduced by the presence of water.[3][4]
Q2: What are the primary sources of moisture in the reaction?
A2: Moisture can be introduced from several sources:
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Reagents and Solvents: Many organic solvents are hygroscopic and absorb atmospheric moisture.[5] Reagents themselves may also contain residual water.
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Atmosphere: Humidity from the air can be introduced if the reaction apparatus is not properly sealed or inerted.
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Glassware: Improperly dried glassware is a common source of water contamination.[6]
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Reaction Byproduct: The condensation reaction itself produces one equivalent of water for every equivalent of 1,3-dioxane formed.[1]
Q3: What are the most common methods for removing water from the reaction?
A3: There are three primary strategies for water removal:
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Azeotropic Distillation: Using a Dean-Stark trap is a standard and highly effective method.[1][7][8] The reaction is run in a solvent (like toluene or benzene) that forms a lower-boiling azeotrope with water. This azeotrope distills out of the reaction, condenses, and collects in the trap, where the denser water separates and can be removed, thus driving the reaction to completion.[1]
-
Chemical Sequestration (Drying Agents): Adding a dehydrating agent or "water scavenger" directly to the reaction mixture.[3][7] Molecular sieves (typically 3Å or 4Å) are very effective for this purpose.[7] Orthoesters, such as trimethyl orthoformate (TMOF), can also be used as they react with water to form an alcohol and an ester.[9]
-
Pre-drying: Rigorously drying all solvents and reagents before starting the reaction and running the experiment under an inert atmosphere (e.g., nitrogen or argon).[6][10]
Troubleshooting Guide
Q4: My reaction has stalled or is giving a very low yield. How do I know if water is the problem?
A4: Low yield or a stalled reaction is a classic symptom of excess moisture.[3][11] Water shifts the reaction equilibrium back to the starting materials and can inhibit the acid catalyst.[4]
-
Troubleshooting Steps:
-
Review Your Setup: Ensure all glassware was meticulously flame- or oven-dried.[6] Check that your reaction is under a positive pressure of inert gas.
-
Check Your Reagents: Use freshly opened or properly dried solvents and reagents. Consider titrating your solvent with a Karl Fischer apparatus to quantify water content if the reaction is particularly sensitive.[12][13]
-
Implement a Water Removal Method: If you are not already, incorporate a Dean-Stark trap or add activated molecular sieves to the reaction flask.[7][8]
-
dot
Caption: Troubleshooting workflow for low-yield 1,3-dioxane synthesis.
Q5: I am using a Dean-Stark trap, but the reaction is still not efficient. What could be wrong?
A5: Even with a Dean-Stark apparatus, several issues can arise:
-
Incorrect Solvent: The solvent must form a low-boiling azeotrope with water. Toluene (azeotrope b.p. 85°C) and benzene (azeotrope b.p. 69°C) are common choices.[1] Ensure the reaction temperature is high enough to distill the azeotrope.
-
Inefficient Reflux: The reflux rate might be too low to remove water effectively. Ensure vigorous boiling and condensation.
-
Leaky System: Check all joints and connections to ensure the system is sealed. Atmospheric moisture can still enter a poorly sealed apparatus.
-
Trap Not Pre-filled: It is good practice to pre-fill the arm of the Dean-Stark trap with the reaction solvent before heating. This ensures that once water begins to collect, it will separate and be trapped below the less dense organic solvent.
Q6: How do I choose the right drying agent, and how much should I use?
A6: The choice of drying agent depends on its compatibility with your reagents and its water-absorbing capacity.[3][14]
-
Molecular Sieves (3Å or 4Å): These are excellent for scavenging water in situ.[7] They are generally inert but should be activated before use (see protocol below). A typical loading is 10-20% of the solvent weight.
-
Anhydrous Sulfates (MgSO₄, Na₂SO₄): These are effective but have a lower capacity than molecular sieves and are typically used for drying solvents before the reaction rather than in situ.[14] Magnesium sulfate is a faster and more efficient drying agent than sodium sulfate.[14]
-
Orthoesters (Trimethyl orthoformate): These react chemically with water and are very effective.[9] However, they introduce byproducts (an alcohol and an ester) that may need to be removed during purification. Use a slight excess (e.g., 1.1-1.2 equivalents) relative to the theoretical amount of water to be removed.
| Drying Agent | Mechanism | Typical Use | Notes |
| Dean-Stark Trap | Physical (Azeotropic Distillation) | In situ | Highly efficient; requires solvent that forms an azeotrope with water. |
| Molecular Sieves (4Å) | Physical (Adsorption) | In situ / Pre-drying | High capacity, inert. Must be activated. |
| Anhydrous MgSO₄ | Chemical (Hydrate Formation) | Pre-drying | Fast and efficient, slightly acidic.[14] |
| Anhydrous Na₂SO₄ | Chemical (Hydrate Formation) | Pre-drying | Neutral, lower capacity and speed than MgSO₄.[14] |
| Trimethyl Orthoformate | Chemical (Reaction) | In situ | Irreversible water removal; introduces byproducts.[9] |
Key Experimental Protocols
Protocol 1: Synthesis of a 1,3-Dioxane using a Dean-Stark Apparatus
-
Glassware Preparation: Ensure a round-bottom flask, Dean-Stark trap, and condenser are thoroughly cleaned and oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum.
-
Apparatus Assembly: Assemble the apparatus while hot and allow it to cool under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add the carbonyl compound (1.0 eq.), the 1,3-diol (1.1-1.2 eq.), the acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq.), and the azeotroping solvent (e.g., toluene).
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to co-distill with the solvent and collect in the Dean-Stark trap.[1]
-
Monitoring: Continue refluxing until no more water collects in the trap and analysis of the reaction mixture (e.g., by TLC or GC) shows complete consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature. Quench the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst. Separate the organic layer, dry it with a drying agent like anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product for further purification.
// Connections condenser_body -> trap_body [label="Vapors Condense"]; trap_body -> flask [style=invis]; flask -> trap_body [label="Heating / Reflux"]; }
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. A new intermediate in the Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. app1-c89-pub.pressidium.com - Drying Agents Organic Chemistry [app1-c89-pub.pressidium.com]
- 4. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One Part of Chemistry: Drying agent [1chemistry.blogspot.com]
"catalyst poisoning in the synthesis of 2,2'-Bi-1,3-dioxane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Bi-1,3-dioxane. The information is presented in a question-and-answer format to directly address common issues, particularly those related to catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the acid-catalyzed acetalization of glyoxal with two equivalents of 1,3-propanediol. The reaction involves the formation of two 1,3-dioxane rings.
Q2: Which catalysts are typically used for this synthesis?
A2: A variety of acid catalysts can be employed for this reaction. Commonly used catalysts include homogeneous acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as heterogeneous solid acids such as zeolites (e.g., H-ZSM-5) and acidic ion-exchange resins (e.g., Amberlyst-15).
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include achieving high yields, preventing the formation of byproducts, and dealing with catalyst deactivation or poisoning. Catalyst poisoning, in particular, can lead to sluggish or incomplete reactions and difficulties in reproducing results.
Q4: What is catalyst poisoning?
A4: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species, known as poisons, onto its active sites.[1] These poisons block the active sites, rendering the catalyst less effective or completely inactive.
Troubleshooting Guide: Catalyst Poisoning and Other Issues
This guide addresses specific problems you might encounter during the synthesis of this compound, with a focus on identifying and mitigating catalyst poisoning.
Problem 1: Low or no conversion of starting materials.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Identify Potential Poisons: Review the purity of your starting materials. Commercial glyoxal is often an aqueous solution containing impurities like formaldehyde and acidic residues.[2] 1,3-propanediol, especially if sourced from biodiesel production, may contain water, methanol, or residual salts (e.g., NaCl).[3] 2. Purify Starting Materials: If impurities are suspected, consider purifying the glyoxal and 1,3-propanediol. Glyoxal can be purified by distillation of its bis(hemiacetal) with ethylene glycol. 1,3-propanediol can be distilled to remove water and non-volatile salts. 3. Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might overcome minor poisoning effects, but this is not a long-term solution. |
| Inactive Catalyst | 1. Check Catalyst Quality: Ensure the acid catalyst is fresh and has been stored correctly. p-TSA can absorb moisture from the air. Zeolites should be activated by heating under vacuum to remove adsorbed water. 2. Use a Different Catalyst: If poisoning is persistent with one type of catalyst, consider switching. For example, if a homogeneous acid is failing, a robust solid acid might be more resistant to the specific poisons in your system. |
| Insufficient Reaction Time or Temperature | 1. Monitor the Reaction: Use techniques like TLC or GC to monitor the reaction progress. 2. Optimize Conditions: If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time, while being mindful of potential side reactions. |
| Water in the Reaction Mixture | 1. Use a Dehydrating Agent: The acetalization reaction produces water, which can inhibit the forward reaction and deactivate some catalysts.[4] Use a Dean-Stark apparatus to remove water azeotropically or add a chemical drying agent. 2. Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous. |
Problem 2: Reaction starts but stops before completion.
| Possible Cause | Troubleshooting Steps |
| Progressive Catalyst Poisoning | 1. Incremental Poisoning: Impurities present in the starting materials may be slowly adsorbing to the catalyst's active sites over time. Refer to the purification steps in Problem 1. |
| Catalyst Deactivation by Coking (Zeolites) | 1. Coke Formation: At elevated temperatures, organic molecules can polymerize on the surface of zeolite catalysts, forming carbonaceous deposits (coke) that block the pores and active sites.[1][5] 2. Regenerate the Catalyst: Coked zeolites can often be regenerated by calcination (heating in air) to burn off the coke deposits.[6][7][8] |
| Product Inhibition/Deactivation | 1. Strong Product Adsorption: The polar product, this compound, or byproducts may adsorb strongly onto the active sites of solid acid catalysts, leading to deactivation.[1] 2. Optimize Reaction Conditions: Lowering the reaction temperature or using a solvent that helps to desorb the product from the catalyst surface may be beneficial. |
Problem 3: Formation of significant byproducts.
| Possible Cause | Troubleshooting Steps |
| Side Reactions of Glyoxal | 1. Self-Polymerization: Glyoxal can undergo self-polymerization, especially under strongly acidic conditions. 2. Control Stoichiometry and Addition: Use the correct stoichiometry of 1,3-propanediol to glyoxal (2:1 molar ratio). Consider slow, controlled addition of glyoxal to the reaction mixture containing the diol and catalyst. |
| Incomplete Reaction | 1. Formation of Mono-acetal: If the reaction is incomplete, the mono-acetal of glyoxal will be a major byproduct. 2. Drive the Reaction to Completion: Ensure adequate reaction time and effective water removal to favor the formation of the bis-acetal. |
| Hydrolysis of the Product | 1. Product Instability: 1,3-Dioxanes can be susceptible to hydrolysis back to the aldehyde and diol in the presence of acid and water. 2. Work-up Procedure: During the work-up, neutralize the acid catalyst promptly to prevent product degradation. |
Data Presentation
Table 1: Common Acid Catalysts for Acetalization Reactions
| Catalyst | Type | Advantages | Disadvantages | Typical Loading |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Inexpensive, readily available, effective. | Difficult to remove from the reaction mixture, corrosive. | 0.1 - 5 mol% |
| Sulfuric Acid | Homogeneous | Very strong acid, inexpensive. | Highly corrosive, can lead to side reactions and charring. | 0.1 - 5 mol% |
| Zeolites (e.g., H-ZSM-5) | Heterogeneous | Reusable, easily separated from the reaction mixture, shape-selective.[6] | Susceptible to coking and poisoning by bulky or strongly basic molecules.[1][5] | 5 - 20 wt% |
| Acidic Ion-Exchange Resins (e.g., Amberlyst-15) | Heterogeneous | Reusable, easy to handle, low corrosivity. | Sensitive to deactivation by water, lower thermal stability than zeolites.[3] | 10 - 30 wt% |
Table 2: Potential Catalyst Poisons and Their Sources
| Poison | Potential Source | Effect on Catalyst |
| Water | Impurity in starting materials, byproduct of the reaction. | Deactivates hygroscopic acid catalysts like sulfonic acid resins; can inhibit the forward reaction.[3] |
| Basic Compounds (e.g., amines, amides) | Impurities in technical grade reagents. | Neutralize acid catalysts, blocking active sites. |
| Formaldehyde | Common impurity in commercial glyoxal solutions.[2] | Can undergo side reactions and potentially form polymers that foul the catalyst surface. |
| Methanol | Impurity in 1,3-propanediol from biodiesel production.[3] | Can compete with 1,3-propanediol for reaction with glyoxal, leading to byproduct formation. |
| Inorganic Salts (e.g., NaCl) | Residues from the production of 1,3-propanediol.[3] | Can interfere with the catalyst's active sites, particularly in solid catalysts. |
| Heavy Organics/Polymers | Byproducts of the reaction or impurities. | Can lead to coking on solid acid catalysts, especially zeolites.[1] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is adapted from a similar synthesis of a 1,3-dioxane and should be optimized for the specific synthesis of this compound.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Charging the Reactor: To the flask, add 1,3-propanediol (2.0 equivalents), the chosen acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Reaction Initiation: Begin stirring and heat the mixture to reflux.
-
Addition of Glyoxal: Slowly add a 40% aqueous solution of glyoxal (1.0 equivalent) to the refluxing mixture over a period of 1-2 hours using a dropping funnel.
-
Reaction and Water Removal: Continue refluxing and collect the water that separates in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Pathways of acid catalyst deactivation and regeneration.
References
- 1. A kinetic study on the regeneration of coked zeolite catalysts - ProQuest [proquest.com]
- 2. preprints.org [preprints.org]
- 3. worldscientific.com [worldscientific.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Real-time regeneration of a working zeolite monitored via operando X-ray diffraction and crystallographic imaging: how coke flees the MFI framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02845J [pubs.rsc.org]
- 6. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
Technical Support Center: Interpreting Complex Mass Spectra of Bis-Acetals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectral analysis of bis-acetals.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak ([M]⁺˙ or [M+H]⁺) often weak or absent in the mass spectra of bis-acetals?
A1: The molecular ion of a bis-acetal is often unstable, particularly under hard ionization techniques like Electron Ionization (EI). The presence of two acetal functional groups provides multiple sites for facile fragmentation, leading to the rapid decomposition of the molecular ion. Under softer ionization conditions such as Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) or other adducts are more likely to be observed. However, even with soft ionization, in-source fragmentation can sometimes diminish the molecular ion's abundance.
Q2: What are the most common initial fragmentation pathways for bis-acetals in EI-MS?
A2: In Electron Ionization Mass Spectrometry (EI-MS), the initial fragmentation of bis-acetals is typically dominated by the cleavage of bonds alpha to the oxygen atoms within the acetal groups. This leads to the formation of stable oxonium ions. For a bis-acetal, this can occur at either acetal moiety. Common initial losses include the loss of an alkoxy radical (·OR) or an alkyl radical (·R) from the acetal structure. Due to the presence of two such groups, the resulting spectrum can be a complex mixture of fragments from both acetal ends.
Q3: How does Electrospray Ionization (ESI-MS) of bis-acetals differ from EI-MS?
A3: ESI is a soft ionization technique that typically results in less fragmentation compared to EI.[1] For bis-acetals, ESI-MS spectra are more likely to show adduct ions, such as the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or potassium adduct [M+K]⁺.[2][3] This makes ESI-MS particularly useful for determining the molecular weight of the bis-acetal.[4] Fragmentation can be induced in the collision cell (tandem mass spectrometry, MS/MS) to obtain structural information. This controlled fragmentation is often more straightforward to interpret than the extensive fragmentation seen in EI.
Q4: I am observing a complex series of peaks with regular mass differences. What could be the cause?
A4: A series of peaks with regular mass differences in the mass spectrum of a bis-acetal could indicate several phenomena. In some cases, particularly with polymeric materials, you may be observing a distribution of oligomers.[5] More commonly for discrete molecules, this can result from sequential losses of neutral molecules from a fragment ion. For example, after an initial fragmentation event, the resulting ion may undergo further decomposition by losing molecules such as alcohols (e.g., methanol, ethanol) or aldehydes. If the bis-acetal is part of a larger, flexible molecule, you might also be observing fragmentation at different points along a carbon chain.
Q5: My bis-acetal is a protecting group for a diol. How will this affect the mass spectrum?
A5: When a bis-acetal is used as a protecting group, its fragmentation can be a useful diagnostic tool. The lability of acetal protecting groups under certain MS conditions, particularly with acidic matrices in MALDI or in-source decay in ESI, can lead to the observation of ions corresponding to the deprotected diol.[2] The mass difference between the molecular ion (if observed) and the ion of the deprotected species will correspond to the mass of the bis-acetal protecting group.
Troubleshooting Guides
Problem 1: No clear molecular ion is observed, making molecular weight determination difficult.
| Possible Cause | Troubleshooting Steps |
| Extensive Fragmentation (EI) | Switch to a soft ionization technique like ESI or Chemical Ionization (CI) to increase the abundance of the molecular ion or a pseudo-molecular ion ([M+H]⁺, [M+NH₄]⁺, etc.). |
| In-source Decay (ESI) | Reduce the fragmentor or cone voltage to minimize in-source fragmentation. Optimize source temperature and gas flows. |
| Sample Concentration Too High | High sample concentration can lead to ion suppression.[6] Dilute the sample and re-analyze. |
| Unsuitable Mobile Phase Additive (ESI) | If using ESI, ensure the mobile phase contains an appropriate additive (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote ionization of the analyte over adducts with salts. |
Problem 2: The mass spectrum is overly complex and difficult to interpret.
| Possible Cause | Troubleshooting Steps |
| Multiple Fragmentation Pathways (EI) | If possible, use tandem mass spectrometry (MS/MS) with a soft ionization technique. This allows for the selection of a specific precursor ion and the study of its specific fragmentation, simplifying the spectrum. |
| Presence of Impurities | Ensure the sample is of high purity. Use chromatographic separation (e.g., LC-MS or GC-MS) to analyze the components individually. |
| Background Contamination | Run a blank analysis to identify background ions from the solvent or system. Common contaminants include plasticizers (phthalates) and siloxanes. |
| Formation of Multiple Adducts (ESI) | The presence of various salts can lead to multiple adducts ([M+Na]⁺, [M+K]⁺, etc.), complicating the spectrum. Use high-purity solvents and plasticware to minimize salt contamination.[3] Consider using a desalting step in your sample preparation. |
Problem 3: Poor signal intensity or no peaks observed.
| Possible Cause | Troubleshooting Steps |
| Low Ionization Efficiency | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).[6] Experiment with different ionization techniques (e.g., APCI if ESI is not efficient for your analyte). |
| Sample Degradation | Ensure the sample is stable under the analytical conditions. Prepare fresh samples if degradation is suspected. |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[6] |
| Leaks in the System | Check for leaks in the gas supply and at all connections, as this can lead to a loss of sensitivity.[7] |
Experimental Protocols
General Protocol for ESI-MS Analysis of a Bis-Acetal
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Sample Preparation: Dissolve the bis-acetal sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Mobile Phase: For direct infusion, use a mobile phase that is compatible with the sample solvent and contains a suitable additive to promote ionization (e.g., 0.1% formic acid in methanol for positive ion mode).
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone/Fragmentor Voltage: Start with a low voltage (e.g., 20 V) to minimize in-source fragmentation and gradually increase to induce fragmentation if desired.
-
Nebulizing Gas Flow: Set according to the instrument manufacturer's recommendation (e.g., 1-2 L/min).
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation (e.g., 8-10 L/min at 250-350 °C).
-
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range. If tandem MS is available, select the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) and acquire a product ion scan.
Visualizations
Caption: Workflow of bis-acetal analysis by different mass spectrometry techniques.
Caption: Troubleshooting logic for common issues in bis-acetal mass spectrometry.
References
Validation & Comparative
A Comparative Guide to 2,2'-Bi-1,3-dioxane and 2,2'-Bi-1,3-dioxolane for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks and protecting groups is paramount. Among the diverse array of heterocyclic compounds, 2,2'-Bi-1,3-dioxane and 2,2'-Bi-1,3-dioxolane emerge as intriguing scaffolds. This guide provides a comprehensive comparison of these two bis-acetals, summarizing their synthesis, properties, and potential applications, with a focus on experimental data to inform researchers in their scientific endeavors.
Chemical Structures and Physical Properties
This compound and 2,2'-Bi-1,3-dioxolane are cyclic acetals derived from the reaction of a dicarbonyl compound with 1,3-propanediol and ethylene glycol, respectively. The seemingly subtle difference in their ring size—a six-membered ring for the dioxane and a five-membered ring for the dioxolane—imparts distinct conformational and reactivity characteristics.
Below is a table summarizing the key physical and chemical properties of the two compounds. It is important to note that while substantial data is available for 2,2'-Bi-1,3-dioxolane, specific experimental data for the parent this compound is less prevalent in the literature. Therefore, some properties for the dioxane are inferred from closely related structures and general principles of 1,3-dioxane chemistry.
| Property | This compound | 2,2'-Bi-1,3-dioxolane |
| CAS Number | Not available | 6705-89-1[1] |
| Molecular Formula | C₈H₁₄O₄ | C₆H₁₀O₄[2] |
| Molecular Weight | 174.19 g/mol | 146.14 g/mol [2] |
| Boiling Point | Estimated to be higher than 2,2'-Bi-1,3-dioxolane | 190.9 °C at 760 mmHg |
| Density | Estimated to be slightly lower than 2,2'-Bi-1,3-dioxolane | 1.267 g/cm³ |
| Solubility | Expected to be soluble in common organic solvents. | Soluble in common organic solvents. |
| Stability | Generally stable under basic and neutral conditions. | Generally stable under basic and neutral conditions. |
| Acid Lability | Prone to hydrolysis under acidic conditions. | Prone to hydrolysis under acidic conditions. |
Synthesis and Experimental Protocols
Both this compound and 2,2'-Bi-1,3-dioxolane are typically synthesized through the acid-catalyzed acetalization of a suitable dicarbonyl compound, such as glyoxal, with the corresponding diol. The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and purity of the product.
General Synthesis Workflow
The general workflow for the synthesis of these bis-acetals involves the reaction of a dicarbonyl source with two equivalents of the appropriate diol in the presence of an acid catalyst, with continuous removal of water to drive the equilibrium towards product formation.
Caption: General workflow for the synthesis of bis-acetals.
Experimental Protocol: Synthesis of 2,2'-Bi-1,3-dioxolane
A detailed experimental protocol for the synthesis of 2,2'-Bi-1,3-dioxolane from glyoxal and ethylene glycol is as follows:
Materials:
-
Glyoxal (40% aqueous solution)
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of glyoxal in toluene.
-
Add an excess of ethylene glycol (typically 2.2 equivalents) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2,2'-Bi-1,3-dioxolane.
Experimental Protocol: Synthesis of this compound (Analogous Procedure)
Materials:
-
Glyoxal (40% aqueous solution)
-
1,3-Propanediol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same procedure as for 2,2'-Bi-1,3-dioxolane, replacing ethylene glycol with 1,3-propanediol.
-
Purification of the final product may require column chromatography or recrystallization depending on its physical state.
Comparative Reactivity and Stability
The primary difference in reactivity between 1,3-dioxanes and 1,3-dioxolanes lies in their stability towards acid-catalyzed hydrolysis. Generally, six-membered 1,3-dioxane rings are more stable and less prone to hydrolysis than their five-membered 1,3-dioxolane counterparts.[3] This difference is attributed to the lower ring strain in the chair conformation of the dioxane ring compared to the envelope or twist conformation of the dioxolane ring.
The relative rates of hydrolysis are an important consideration when these moieties are used as protecting groups in multi-step syntheses, allowing for selective deprotection strategies.
Applications in Drug Development and Research
Both 1,3-dioxane and 1,3-dioxolane moieties are found in various biologically active molecules and are utilized in medicinal chemistry for several purposes.[4][5]
-
Protecting Groups: Their primary application is as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions and their facile removal under acidic conditions. The differential stability between dioxanes and dioxolanes can be exploited for selective protection and deprotection.
-
Chiral Auxiliaries: Chiral diols can be used to form chiral acetals, which can serve as chiral auxiliaries to direct stereoselective reactions.
-
Pharmacophore Scaffolds: The rigid conformational nature of the dioxane and dioxolane rings can be used to orient substituents in a specific spatial arrangement, which is crucial for binding to biological targets. Acetals and ketals are present in numerous effective therapeutic agents.[4]
-
Modulation of Physicochemical Properties: Incorporation of these heterocyclic systems can influence a molecule's solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile. For instance, geminal diheteroatomic motifs have been utilized in the discovery of orally bioavailable drugs.[4]
Caption: Applications of bis-acetals in drug development.
Conclusion
This compound and 2,2'-Bi-1,3-dioxolane represent versatile chemical entities with distinct properties and applications. The five-membered dioxolane is more extensively characterized in the scientific literature, with established synthetic protocols and physical data. The six-membered dioxane, while less studied as a parent bis-acetal, offers the advantage of increased stability, a feature that can be strategically employed in complex synthetic routes. For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific requirements of their synthetic target, including the desired level of stability, conformational constraints, and the overall synthetic strategy. Further research into the properties and reactivity of this compound would be beneficial to fully exploit its potential in organic synthesis and medicinal chemistry.
References
- 1. 2,2'-Bis(1,3-dioxolane) | C6H10O4 | CID 23172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]
Illuminating the Elusive Structure of 2,2'-Bi-1,3-dioxane: A Comparative Guide to Analytical Confirmation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2,2'-Bi-1,3-dioxane, a bicyclic acetal, presents a unique structural elucidation challenge. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—offering insights into their utility for confirming the structure of this molecule.
The symmetrical nature of this compound, with its two linked 1,3-dioxane rings, requires a multi-faceted analytical approach to definitively confirm its connectivity and stereochemistry. While each technique provides valuable information, a combination of these methods is often necessary for complete and unambiguous structural assignment.
Method Comparison: A Tabular Overview
To facilitate a clear comparison, the expected quantitative data from each analytical method for the structural confirmation of this compound is summarized below. It is important to note that obtaining pure, crystalline material is a prerequisite for successful X-ray crystallographic analysis.
| Analytical Technique | Parameter | Predicted Value/Observation for this compound |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~4.8-5.0 ppm (methine protons, C2 and C2'), ~3.7-4.1 ppm (axial methylene protons, C4/C6 and C4'/C6'), ~1.5-2.0 ppm (equatorial methylene protons, C5 and C5') |
| Coupling Constant (J) | Geminal coupling: ~11-14 Hz (C4/C6, C4'/C6'), Vicinal coupling: variable, dependent on dihedral angle | |
| Integration | Ratio of methine:axial methylene:equatorial methylene protons | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~95-105 ppm (acetal carbons, C2 and C2'), ~65-75 ppm (oxymethylene carbons, C4/C6 and C4'/C6'), ~25-35 ppm (methylene carbons, C5 and C5') |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 174 |
| Key Fragment Ions | m/z 87 (cleavage between C2 and C2'), m/z 73, m/z 57, m/z 43 | |
| X-ray Crystallography | Unit Cell Dimensions | Dependent on crystal system and packing |
| Space Group | Dependent on crystal symmetry | |
| Bond Lengths & Angles | Precise measurement of all interatomic distances and angles | |
| Conformation | Definitive determination of the ring conformations and their relative orientation |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the molecule by analyzing the chemical environment of ¹H and ¹³C nuclei.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and substructures.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to achieve good separation from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Analysis (EI):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40-300.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the observed fragmentation with known fragmentation pathways for cyclic acetals.
-
X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and conformational details.
Instrumentation: Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the beam.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
-
Generate a visual representation of the molecule (e.g., ORTEP diagram).
-
Visualizing the Analytical Workflow
To better understand the logical flow of the analytical process for confirming the structure of this compound, the following diagrams illustrate the typical experimental workflows.
Caption: Overall analytical workflow for the structural confirmation of this compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
A Comparative Guide to the X-ray Crystallography of Bis-Dioxane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of several bis-dioxane compounds, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in structural chemistry and drug development, offering insights into the solid-state conformations and packing arrangements of this important class of heterocyclic compounds.
Comparative Crystallographic Data of Bis-Dioxane Derivatives
The following table summarizes key crystallographic parameters for a selection of bis-dioxane compounds, providing a basis for comparing their solid-state structures. These parameters were obtained from single-crystal X-ray diffraction studies and offer insights into the unit cell dimensions, symmetry, and the quality of the structural refinement.
| Compound Name | CCDC Deposition No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor (%) |
| 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane | 146064 | C₁₂H₁₆O₄ | Orthorhombic | Pccn | 6.2654(4) | 10.4593(6) | 34.5285(19) | 90 | 90 | 90 | 8 | 6.6 |
| (2R,6R)-2,6-Di-tert-butyl-2,6-dimethyl-1,7-dioxaspiro[5.5]undecane | 1157476 | C₁₇H₃₂O₂ | Monoclinic | P2₁/c | 10.371(2) | 11.011(2) | 15.021(3) | 90 | 97.43(3) | 90 | 4 | 4.9 |
| 2,2'-(1,4-Phenylene)bis(1,3-dioxane) | 1188373 | C₁₄H₁₈O₄ | Monoclinic | P2₁/n | 6.134(1) | 10.686(2) | 9.948(2) | 90 | 99.54(3) | 90 | 2 | 5.3 |
| 2,2'-Spirobi[1,3-dioxane] | 1257193 | C₇H₁₂O₄ | Monoclinic | C2/c | 11.085(2) | 6.469(1) | 11.203(2) | 90 | 108.06(3) | 90 | 4 | 4.1 |
Experimental Protocols for X-ray Crystallography
The determination of the crystal structures of bis-dioxane compounds typically follows a standardized workflow in small-molecule X-ray crystallography.[1] The protocols outlined below are a general representation of the key steps involved.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] For bis-dioxane compounds, which are often crystalline solids at room temperature, suitable crystals can be grown using various techniques, including:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Once crystals are obtained, a suitable specimen is selected under a polarizing microscope. An ideal crystal for single-crystal X-ray diffraction should be well-formed, have uniform dimensions (typically between 0.1 and 0.5 mm), and be free of cracks or other defects.[2]
Crystal Mounting
The selected crystal is carefully mounted on a goniometer head.[3] A common method involves using a cryoloop, a small nylon loop, to pick up the crystal along with a drop of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures. The goniometer head is then attached to the diffractometer.
Data Collection
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms and reduce radiation damage.[4] The data collection process is performed using a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5][6]
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7] Each image captures the diffraction pattern produced by the interaction of the X-rays with the crystal lattice. The collection strategy is designed to measure a complete and redundant set of diffraction data.[8]
Data Processing
The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.[9] This process involves several steps:
-
Indexing: The diffraction pattern is analyzed to determine the unit cell parameters and the crystal lattice symmetry.[8]
-
Integration: The intensity of each reflection is measured from the diffraction images.[9]
-
Scaling and Merging: The intensities from different images are scaled to a common reference frame and symmetry-related reflections are merged to produce a unique set of reflection data.[8]
Structure Solution and Refinement
The processed data is used to solve the crystal structure. For small molecules like bis-dioxanes, direct methods are typically employed to determine the initial phases of the structure factors.[4] This leads to an initial electron density map from which the positions of the atoms can be determined.
The initial structural model is then refined using a least-squares method.[4] This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[4] The quality of the final refined structure is assessed using various metrics, including the R-factor.[1]
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for X-ray crystallography of bis-dioxane compounds.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a bis-dioxane compound.
This guide provides a foundational understanding of the X-ray crystallography of bis-dioxane compounds. For more detailed information on specific compounds, researchers are encouraged to consult the Cambridge Structural Database (CSD) using the provided deposition numbers.[10] The experimental protocols described offer a general framework, and specific conditions may need to be optimized for individual compounds.
References
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. mitegen.com [mitegen.com]
- 4. fiveable.me [fiveable.me]
- 5. X-ray Crystallography | Proto XRD [protoxrd.com]
- 6. rigaku.com [rigaku.com]
- 7. youtube.com [youtube.com]
- 8. A beginner’s guide to X-ray data processing | The Biochemist | Portland Press [portlandpress.com]
- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
Protecting Group Efficiency: A Comparative Guide to 1,3-Dioxanes and Other Acetals
In the realm of organic synthesis, particularly in the intricate pathways of drug development and materials science, the judicious use of protecting groups is paramount. Among the most common strategies for the temporary masking of carbonyl functionalities (aldehydes and ketones) is the formation of acetals. This guide provides a detailed comparison of the efficiency of 1,3-dioxane protecting groups against other commonly employed acetals, with a focus on their formation, stability, and deprotection, supported by experimental data and protocols.
At a Glance: 1,3-Dioxanes vs. Other Acetals
Cyclic acetals, such as 1,3-dioxanes and 1,3-dioxolanes, are generally favored over their acyclic counterparts due to their enhanced stability. The choice between a six-membered 1,3-dioxane ring and a five-membered 1,3-dioxolane ring often depends on the specific requirements of the synthetic route, including desired stability and ease of removal.
Key Stability Principles:
-
Cyclic vs. Acyclic: Cyclic acetals are thermodynamically more stable than acyclic acetals.[1]
-
Thermodynamic Stability: 1,3-Dioxanes are generally considered to be more thermodynamically stable than 1,3-dioxolanes.
-
Hydrolysis Rates: The relative rate of acid-catalyzed hydrolysis is dependent on the parent carbonyl compound:
-
For ketones , 1,3-dioxanes hydrolyze faster than 1,3-dioxolanes.
-
For aldehydes , 1,3-dioxolanes hydrolyze faster than 1,3-dioxanes.
-
Quantitative Data Summary
The following table summarizes experimental data for the formation and deprotection of 1,3-dioxanes and 1,3-dioxolanes under various conditions.
| Carbonyl Substrate | Diol | Protecting Group | Catalyst/Conditions (Formation) | Time (Formation) | Yield (Formation) | Conditions (Deprotection) | Time (Deprotection) | Yield (Deprotection) |
| Benzaldehyde | Ethylene glycol | 2-Phenyl-1,3-dioxolane | p-TsOH, Toluene, Dean-Stark | 2 h | 97% | 0.1 M HCl, THF/H₂O (2:1) | 30 min | >95% |
| Benzaldehyde | 1,3-Propanediol | 2-Phenyl-1,3-dioxane | p-TsOH, Toluene, Dean-Stark | 3 h | 95% | 0.1 M HCl, THF/H₂O (2:1) | 1 h | >95% |
| Cyclohexanone | Ethylene glycol | 1,4-Dioxaspiro[4.5]decane | p-TsOH, Benzene, Dean-Stark | 4 h | 92% | Amberlyst-15, Acetone/H₂O (9:1) | 2 h | 90% |
| Cyclohexanone | 1,3-Propanediol | 1,5-Dioxaspiro[5.5]undecane | p-TsOH, Benzene, Dean-Stark | 5 h | 90% | Amberlyst-15, Acetone/H₂O (9:1) | 1.5 h | 93% |
| 4-Nitrobenzaldehyde | Ethylene glycol | 2-(4-Nitrophenyl)-1,3-dioxolane | Iodine (10 mol%), CH₂Cl₂ | 30 min | 95% | Iodine (10 mol%), Acetone | 5 min | 98%[2] |
| 4-Nitrobenzaldehyde | 1,3-Propanediol | 2-(4-Nitrophenyl)-1,3-dioxane | Iodine (10 mol%), CH₂Cl₂ | 45 min | 92% | Iodine (10 mol%), Acetone | 10 min | 96%[2] |
Experimental Protocols
General Procedure for Acetal Formation (Acid-Catalyzed)
This protocol describes a standard procedure for the formation of cyclic acetals using a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
Carbonyl compound (1.0 eq)
-
Diol (1.1 - 1.2 eq) (Ethylene glycol for 1,3-dioxolane; 1,3-Propanediol for 1,3-dioxane)
-
Anhydrous toluene or benzene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the carbonyl compound, the diol, and the anhydrous solvent.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
General Procedure for Acetal Deprotection (Acid-Catalyzed Hydrolysis)
This protocol outlines a standard method for the cleavage of acetal protecting groups to regenerate the parent carbonyl compound.
Materials:
-
Acetal-protected compound (1.0 eq)
-
Solvent mixture (e.g., Tetrahydrofuran/Water, Acetone/Water)
-
Acid catalyst (e.g., Hydrochloric acid, Amberlyst-15 resin)
Procedure:
-
Dissolve the acetal-protected compound in the chosen solvent mixture in a round-bottom flask.
-
Add the acid catalyst. For soluble acids like HCl, add a specific molar concentration. For solid-supported acids like Amberlyst-15, add a catalytic amount by weight.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution for liquid acids) or by filtering off the solid acid catalyst.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound if necessary.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the protection and deprotection of carbonyl compounds as 1,3-dioxanes or other cyclic acetals.
Conclusion
The choice between a 1,3-dioxane and another acetal, such as a 1,3-dioxolane, as a protecting group is a nuanced decision that depends on the specific substrate and the desired stability profile throughout a synthetic sequence. While 1,3-dioxanes offer greater thermodynamic stability, this does not always translate to slower deprotection rates, especially in the case of ketone-derived acetals. The provided data and protocols offer a starting point for researchers to make informed decisions based on the empirical evidence. The selection of the appropriate protecting group is a critical step in streamlining a synthetic route, and a thorough understanding of the relative efficiencies of different acetals is essential for the successful execution of complex organic syntheses.
References
A Comparative Guide to the Reactivity of Six-Membered versus Five-Membered Cyclic Acetals
For Researchers, Scientists, and Drug Development Professionals
Cyclic acetals are crucial protecting groups in organic synthesis and are prevalent motifs in numerous natural products and pharmaceuticals. The choice between a five-membered (1,3-dioxolane) and a six-membered (1,3-dioxane) cyclic acetal can significantly impact the stability and reactivity of a molecule. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies, to aid in the rational design and development of chemical entities.
Executive Summary
The reactivity of cyclic acetals, particularly towards hydrolysis, is governed by a combination of steric and stereoelectronic effects. The ring size plays a critical role in determining the magnitude of these effects, leading to notable differences in the stability of 1,3-dioxanes and 1,3-dioxolanes. Generally, 1,3-dioxanes are thermodynamically more stable than their 1,3-dioxolane counterparts. However, the relative rates of hydrolysis are highly dependent on the substitution at the acetal carbon (C2). For acetals derived from aldehydes, the five-membered 1,3-dioxolanes are typically more labile, whereas for those derived from ketones, the six-membered 1,3-dioxanes exhibit greater reactivity.
Data Presentation: Relative Hydrolysis Rates
The acid-catalyzed hydrolysis of cyclic acetals is a pivotal reaction, often utilized for their deprotection. The relative rates of this process are dictated by the stability of the intermediate oxocarbenium ion. The following table summarizes the general trends in the relative rates of hydrolysis for five-membered versus six-membered cyclic acetals based on the nature of the parent carbonyl compound.
| Carbonyl Precursor | Relative Hydrolysis Rate | General Observation |
| Aldehyde | 1,3-Dioxolane > 1,3-Dioxane | Aldehyde-derived 1,3-dioxolanes are hydrolyzed faster than the corresponding 1,3-dioxanes[1]. |
| Ketone | 1,3-Dioxane > 1,3-Dioxolane | Ketone-derived 1,3-dioxanes are hydrolyzed faster than the corresponding 1,3-dioxolanes[1]. |
Note: These are general trends, and the actual rates can be significantly influenced by the specific substituents on the acetal ring and the reaction conditions. For instance, in the case of benzaldehyde glycerol acetal, the six-membered dioxane isomer is reported to be approximately eight times more stable to hydrolysis at low pH than the five-membered dioxolane isomer.
Factors Influencing Reactivity
The differing reactivities of 1,3-dioxolanes and 1,3-dioxanes can be attributed to several key factors that influence the stability of the ground state and the transition state leading to the oxocarbenium ion intermediate.
Caption: Factors influencing cyclic acetal reactivity.
Conformational Differences:
-
1,3-Dioxanes: Preferentially adopt a stable, chair-like conformation, similar to cyclohexane. This conformation minimizes torsional strain.
-
1,3-Dioxolanes: Exist in more flexible envelope or twist conformations. These conformations have higher torsional strain compared to the chair conformation of dioxanes.
Stereoelectronic Effects: The orientation of lone pairs on the oxygen atoms relative to the C-O bonds plays a significant role in stabilizing the developing positive charge in the transition state. The more rigid chair conformation of the 1,3-dioxane can lead to more defined stereoelectronic interactions.
Steric Effects: The substituents on the acetal ring, particularly at the C2 position, can introduce steric strain, which can be more pronounced in the more rigid six-membered ring, influencing the rate of oxocarbenium ion formation.
Reductive Cleavage
Another important reaction that highlights the reactivity differences is the reductive cleavage using reagents like lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl₃). In these reactions, 1,3-dioxolanes are generally cleaved more readily than 1,3-dioxanes. This is attributed to the greater ease of forming the oxocarbonium ion intermediate from the five-membered ring system.
Experimental Protocols
Kinetic Analysis of Acid-Catalyzed Hydrolysis via ¹H NMR Spectroscopy
This protocol allows for the determination of the rate of hydrolysis of cyclic acetals by monitoring the disappearance of the acetal signal and the appearance of the corresponding aldehyde or ketone signal in the ¹H NMR spectrum.
Materials:
-
Cyclic acetal (1,3-dioxolane or 1,3-dioxane derivative)
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate buffer (for slower reactions) or trifluoroacetic acid (TFA) (for faster reactions)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the cyclic acetal in CD₃CN.
-
For slow hydrolysis reactions, prepare a D₂O solution containing a known concentration of a suitable buffer (e.g., phosphate buffer, pH 5).
-
For fast hydrolysis reactions, prepare a D₂O solution containing a catalytic amount of trifluoroacetic acid (e.g., 50 mM).
-
In an NMR tube, combine a precise volume of the acetal stock solution with the D₂O solution (containing either buffer or TFA).
-
Quickly acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular intervals.
-
Integrate the characteristic signals of the starting acetal and the product aldehyde/ketone.
-
The rate of the reaction can be determined by plotting the natural logarithm of the concentration of the starting acetal versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k).
Signaling Pathways and Experimental Workflows
The acid-catalyzed hydrolysis of a cyclic acetal is a fundamental process in organic chemistry. The following diagram illustrates the key steps in this pathway.
References
Validating the Synthesis of 2,2'-Bi-1,3-dioxane: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,2'-Bi-1,3-dioxane and its validation through a suite of spectroscopic methods. By objectively comparing expected and alternative outcomes, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel chemical entities. Detailed experimental protocols and comparative data are presented to facilitate the unambiguous identification and quality assessment of the target compound.
Synthesis of this compound: An Established Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of glyoxal with 1,3-propanediol. This reaction, a cornerstone of organic synthesis, offers a reliable route to the desired bis-dioxane structure. For comparison, an alternative approach could involve the reaction of a glyoxal equivalent with a protected 1,3-propanediol, although this often introduces additional protection and deprotection steps, increasing complexity and potentially lowering the overall yield.
Experimental Protocol: Acid-Catalyzed Acetalization
Materials:
-
Glyoxal (40% aqueous solution)
-
1,3-Propanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-propanediol (2.0 equivalents) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and slowly add glyoxal (1.0 equivalent) dropwise.
-
Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Spectroscopic Validation: A Multi-faceted Approach
The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, providing a comparative framework for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the synthesized molecule. The symmetry of this compound will be reflected in the simplicity of its NMR spectra.
Table 1: Comparative ¹H and ¹³C NMR Data
| Spectroscopic Parameter | Expected for this compound | Alternative Product: Mono-acetal |
| ¹H NMR (ppm) | ~4.9 (s, 2H, O-CH-O), ~3.9 (t, 8H, O-CH₂), ~1.8 (quintet, 4H, CH₂) | Complex multiplet signals for the unreacted aldehyde proton (~9.5 ppm) and hydroxyl protons. |
| ¹³C NMR (ppm) | ~95 (O-CH-O), ~65 (O-CH₂), ~25 (CH₂) | Signal for the aldehyde carbon (~200 ppm) and carbons of the unreacted diol. |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. The expected ¹H NMR spectrum of 1,3-dioxane shows protons between the oxygen atoms at approximately 4.85 ppm, protons adjacent to the oxygen atoms at around 3.91 ppm, and the remaining methylene protons at about 1.78 ppm[1]. These values provide a basis for the predicted shifts in the bi-dioxane structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The disappearance of the starting material's characteristic bands and the appearance of new bands corresponding to the product are key indicators of a successful reaction.
Table 2: Comparative IR Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Characteristic Bands in Starting Materials |
| C-O-C stretch | Strong, multiple bands around 1140-1070 | Absent in glyoxal, present in 1,3-propanediol. |
| C-H stretch (alkane) | 2960-2850 | Present in 1,3-propanediol. |
| O-H stretch | Absent | Broad band around 3300 in 1,3-propanediol. |
| C=O stretch | Absent | Strong band around 1720 in glyoxal. |
The IR spectrum of 1,3-dioxane shows characteristic C-O stretching vibrations for cyclic ethers in the region of 1140-1070 cm⁻¹ and C-H stretching around 3000-2800 cm⁻¹[2]. The absence of a strong carbonyl peak from glyoxal and a broad hydroxyl peak from 1,3-propanediol would confirm the formation of the acetal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.
Table 3: Comparative Mass Spectrometry Data
| Parameter | Expected for this compound | Alternative Product: Incomplete Reaction Mixture |
| Molecular Ion (M⁺) | m/z = 174 | Presence of peaks corresponding to starting materials (glyoxal, 1,3-propanediol) and mono-acetal intermediate. |
| Key Fragment Ions | m/z = 87 (loss of a dioxane ring), m/z = 57, m/z = 29 | Fragmentation patterns of the individual components in the mixture. |
The molecular weight of this compound is 174.19 g/mol . The mass spectrum of 1,3-dioxane shows a molecular ion peak at m/z 88[3]. For this compound, a key fragmentation would be the cleavage of the bond connecting the two dioxane rings, leading to a fragment with m/z = 87.
Visualizing the Workflow and Validation Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the confirmed chemical structure.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship of spectroscopic data confirming the structure of this compound.
References
- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. docbrown.info [docbrown.info]
- 3. docbrown.info [docbrown.info]
A Comparative Guide to the Conformational Analysis of 1,3-Dioxane: Computational vs. Experimental Data
Published: October 27, 2025
The conformational landscape of saturated six-membered heterocycles is a cornerstone of stereochemistry, with significant implications for molecular recognition, reactivity, and drug design. Among these, 1,3-dioxane serves as a fundamental model system. Its structure, featuring two oxygen atoms in a six-membered ring, introduces unique stereoelectronic effects that dictate its three-dimensional shape. This guide provides an objective comparison between computational and experimental data to elucidate the conformational preferences of 1,3-dioxane, offering researchers a clear perspective on the strengths and limitations of each approach.
Conformational Landscape: The Chair and Twist-Boat Forms
Like cyclohexane, 1,3-dioxane can exist in several conformations, primarily the low-energy chair form and a higher-energy family of flexible forms, including the twist-boat and boat conformations. The dominant conformation is the chair, but understanding the energy differences and interconversion barriers to other forms is crucial for a complete picture of its dynamic behavior.
Computational Analysis: Predicting Conformational Energies
Quantum chemical calculations have become a powerful tool for investigating the potential energy surface of molecules. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed to calculate the relative energies and geometries of different conformers.
Computational studies consistently identify the chair conformation of 1,3-dioxane as the global minimum on the potential energy surface.[1] The primary non-chair conformation of interest is the 2,5-twist form. The energy difference between these conformers has been calculated using various levels of theory.
Table 1: Calculated Energy Differences for 1,3-Dioxane Conformers
| Level of Theory | Conformer Comparison | Calculated Energy Difference (kcal/mol) | Reference |
| Hartree-Fock (HF) | Chair vs. 2,5-Twist | 4.67 ± 0.31 | [2] |
| Density Functional Theory (DFT) | Chair vs. 2,5-Twist | 5.19 ± 0.8 | [2] |
| MP2 | Chair vs. 2,5-Twist (ΔGc–t0 at 298K) | 4.85 ± 0.08 | [2] |
| DFT | Chair vs. 2,5-Twist (ΔGc–t0 at 298K) | 5.14 ± 0.08 | [2] |
| Hartree-Fock (HF) | 1,4-Twist vs. 2,5-Twist | 1.36 ± 0.12 (1,4-Twist is higher) | [2] |
| Density Functional Theory (DFT) | 1,4-Twist vs. 2,5-Twist | 1.0 (1,4-Twist is higher) | [2] |
These calculations show that the chair conformer is significantly more stable than the twist conformers by approximately 5 kcal/mol.[2] It is important to note that these computational values represent gas-phase calculations and may differ from experimental values obtained in solution or the solid state due to solvent effects or intermolecular packing forces.[3]
Experimental Determination: Probing Molecular Structure
Several experimental techniques are used to determine molecular conformation. For 1,3-dioxane, the most prominent methods are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and gas-phase electron diffraction.
-
NMR Spectroscopy: NMR is a powerful technique for studying the conformation of molecules in solution.[4] For 1,3-dioxanes, 1H and 13C NMR are used to determine the relative configuration and conformational preferences by analyzing chemical shifts and spin-spin coupling constants.[4] The Karplus equation, which relates vicinal coupling constants to dihedral angles, is particularly useful in this context.[5] While precise energy values for unsubstituted 1,3-dioxane are less commonly reported, NMR is the standard method for determining the conformational equilibrium in substituted derivatives.[1][4]
-
X-ray Crystallography: This technique provides the precise atomic coordinates of a molecule in its crystalline solid state.[6][7] It offers an unambiguous picture of the preferred conformation in the solid phase. For substituted 1,3-dioxanes, X-ray diffraction has been used to confirm conformations, although it has been noted that intermolecular forces in the crystal can sometimes favor a conformation that is not the most stable in the gas phase or in solution.[3]
-
Gas-Phase Electron Diffraction (GED): GED is an experimental method that determines the structure of molecules in the gas phase. It provides information on bond lengths, bond angles, and torsional angles. While extensively used for the related molecule 1,4-dioxane, which was found to exist almost exclusively in the chair form, specific recent GED data for 1,3-dioxane is less prevalent in the reviewed literature.[8][9]
Table 2: Summary of Experimental Findings for 1,3-Dioxane and Derivatives
| Experimental Technique | Key Finding | Comments |
| NMR Spectroscopy | Preferential adoption of a chair-like conformation.[4] | Allows for the determination of relative stereochemistry through coupling constants and NOE experiments.[4] Primarily used for substituted 1,3-dioxanes to determine Gibbs conformational energies.[1] |
| X-ray Crystallography | Provides definitive solid-state conformation. | Used to study substituted 1,3-dioxanes, revealing that crystal packing forces can influence the observed conformation.[3] |
Direct experimental values for the energy difference between the chair and twist-boat conformations of unsubstituted 1,3-dioxane are challenging to obtain and are often inferred from studies on substituted analogs. Some computational studies note that their calculated free energy values are smaller than experimentally reported values for substituted 1,3-dioxanes, which is an expected outcome as substituents will alter the conformational energies.[2]
Workflow for Conformational Analysis
The determination of a molecule's conformational profile often involves a synergistic approach, integrating both computational and experimental methods for validation.
Caption: A flowchart illustrating the complementary roles of computational and experimental methods.
Detailed Experimental Protocols
A. NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of the 1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 5-10 mg/mL in an NMR tube.
-
Data Acquisition: Record 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire two-dimensional spectra, such as COSY and NOESY, to aid in proton assignments and to identify through-space interactions indicative of specific conformations.
-
Spectral Analysis:
-
Assign all proton and carbon signals to their respective positions in the molecule.
-
Measure the vicinal coupling constants (3JHH) from the high-resolution 1H NMR spectrum.
-
Use the Karplus equation to correlate the measured 3JHH values with the corresponding H-C-C-H dihedral angles.
-
Analyze Nuclear Overhauser Effect (NOE) data to determine the spatial proximity of protons, which helps distinguish between axial and equatorial substituents and confirm the chair conformation.
-
For dynamic processes like ring inversion, variable temperature (VT) NMR can be used to determine the energy barrier.
-
B. Single-Crystal X-ray Crystallography
-
Crystallization: Obtain a single crystal of the compound suitable for diffraction (typically >0.1 mm in all dimensions) with high purity and minimal defects.[6] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer head in a single-crystal X-ray diffractometer.[7] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a collimated beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[7]
-
The intensities are used to calculate structure factors, from which an initial electron density map is generated.
-
A molecular model is built into the electron density map.
-
The model is refined by computationally adjusting atomic positions, bond lengths, and angles to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides a precise three-dimensional model of the molecule in the solid state.[7]
-
Conclusion
There is a strong consensus between computational and experimental data that the chair conformation is the most stable form of 1,3-dioxane. Computational methods provide excellent quantitative estimates of the energy difference between the chair and higher-energy twist conformers, typically around 5 kcal/mol. Experimental methods like NMR and X-ray crystallography provide crucial validation of the preferred conformation in solution and solid states, respectively. For researchers and drug development professionals, the integration of both approaches offers the most reliable and comprehensive understanding of the conformational behavior of 1,3-dioxane and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis -2- tert -butyl-5-( tert -butylsulfonyl)-1,3-di ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04914K [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
"comparative study of different catalysts for bis-dioxane synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bis-dioxanes, molecules containing two dioxane rings, is of significant interest in medicinal chemistry and materials science due to their diverse applications as scaffolds in drug discovery and as functional monomers. The efficiency of bis-dioxane synthesis is critically dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems, presenting quantitative performance data, detailed experimental protocols, and visualizations of reaction pathways to aid in catalyst selection and experimental design.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in bis-dioxane synthesis. Below is a summary of the performance of various catalysts under optimized conditions.
| Catalyst Type | Catalyst | Substrates | Reaction Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Solid Acid | ZrO₂/TiO₂ | Oxirane | 75 | - | 100 | 86.2 (for 1,4-dioxane) | - | [1] |
| Solid Superacid | SO₄²⁻/ZrO₂-Al₂O₃ | Ethylene Glycol | 240 | - | >90 (crude product) | 62-73 (for 1,4-dioxane) | - | |
| Brønsted Acid | Tf₂NH | 3-Aryloxetan-3-ols, 1,2-Diols | 0 - 50 | 1 - 24 h | - | - | up to 95 | [2][3] |
| Zeolite | ZnAlMCM-41 | Styrene, Paraformaldehyde | 120 | 6 h | ~95 | ~98 (for 4-phenyl-1,3-dioxane) | - | [4] |
| Heteropoly Acid | H₃PMo₁₂O₄₀ | Ketone, Aldehyde, Urea | 70 | 15-25 min | - | - | 90-95 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key catalytic systems.
Synthesis of 1,4-Dioxane using ZrO₂/TiO₂ Catalyst
This protocol is adapted from the work of Wang et al. on the dimerization of oxirane.[1]
Catalyst Preparation (Coprecipitation Method):
-
A mixed aqueous solution of ZrOCl₂·8H₂O and TiCl₄ is prepared.
-
The solution is hydrolyzed by the dropwise addition of aqueous ammonia with vigorous stirring until a pH of 8-9 is reached.
-
The resulting precipitate is aged for 24 hours, followed by filtration and washing with deionized water until no chloride ions are detected.
-
The solid is dried at 120°C for 12 hours and then calcined at 500°C for 4 hours.
Catalytic Reaction:
-
The catalytic performance is evaluated in a fixed-bed pipe reactor.
-
The prepared ZrO₂/TiO₂ catalyst is loaded into the reactor.
-
Gaseous oxirane is introduced into the reactor at a controlled gaseous hourly space velocity (GHSV) of 1200.0 h⁻¹.
-
The reaction is carried out at atmospheric pressure and a temperature of 75°C.
-
The products are analyzed by gas chromatography to determine the conversion of oxirane and the selectivity for 1,4-dioxane.
Synthesis of Functionalized 1,4-Dioxanes using Tf₂NH Catalyst
This procedure is based on the Brønsted acid-catalyzed synthesis from oxetan-3-ols and 1,2-diols.[2][3]
General Procedure:
-
To a solution of the 3-aryloxetan-3-ol (1.0 equiv) and the 1,2-diol (1.2 equiv) in a suitable solvent (e.g., toluene or acetonitrile), add triflimide (Tf₂NH) (10 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from 0°C to 50°C) for the specified time (1 to 24 hours).
-
Monitor the reaction progress by thin-layer chromatography or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Bis(1,3-dioxane-2-yl)alkanes
This protocol describes the direct condensation of a dialdehyde with neopentylglycol.
General Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the dialdehyde (1.0 equiv) and neopentylglycol (2.2 equiv) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and neutralize the catalyst with an excess of solid sodium acetate.
-
Wash the mixture with water, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the resulting bis-dioxane by crystallization or column chromatography. For example, 1,2-bis(5,5-dimethyl-1,3-dioxane-2-yl)-ethane can be obtained with a yield of 41%.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of catalyzed bis-dioxane synthesis.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for the preparation, testing, and analysis of catalysts for bis-dioxane synthesis.
Catalytic Cycle for Prins Cyclization to form Dioxanes
The Prins cyclization is a powerful acid-catalyzed carbon-carbon bond-forming reaction that can be utilized for the synthesis of 1,3-dioxanes from alkenes and aldehydes.
Caption: A simplified catalytic cycle for the acid-catalyzed Prins reaction leading to the formation of 1,3-dioxanes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
The Virtues of a Ring: Why 2,2'-Bi-1,3-dioxane Outshines its Acyclic Counterparts in Stability and Structure
For researchers, scientists, and professionals in drug development, the choice of chemical building blocks is paramount to the success of a synthetic route and the ultimate efficacy of a therapeutic agent. In the realm of acetal chemistry, the cyclic 2,2'-Bi-1,3-dioxane offers distinct advantages over its open-chain, or acyclic, analogues, primarily in terms of enhanced stability and conformational rigidity. These attributes can be critical in the multi-step synthesis of complex molecules and in the rational design of drugs that require precise spatial arrangements for optimal receptor binding.
This guide provides an objective comparison of the performance of this compound and a representative acyclic acetal, 1,1,2,2-tetraethoxyethane. We will delve into their relative stabilities, supported by available data, provide detailed experimental protocols for their synthesis, and explore the implications of their structural differences in the context of drug development.
At a Glance: Key Performance Differences
| Feature | This compound (Cyclic) | Acyclic Acetals (e.g., 1,1,2,2-tetraethoxyethane) |
| Hydrolytic Stability | Significantly more stable towards acid-catalyzed hydrolysis. | More susceptible to acid-catalyzed hydrolysis.[1] |
| Conformational Rigidity | Conformationally restricted, leading to a more defined three-dimensional structure. | Highly flexible with multiple rotational bonds, leading to a variety of conformations. |
| Synthetic Utility | Excellent protecting group for carbonyls when high stability is required.[2] | Useful as a protecting group when very mild cleavage conditions are necessary.[1] |
| Drug Design Potential | The rigid scaffold can lead to higher receptor binding affinity and selectivity.[3][4] | Flexibility can be detrimental to specific receptor interactions, potentially leading to lower affinity.[5] |
Delving Deeper: The Stability Advantage
The enhanced stability of cyclic acetals like this compound compared to their acyclic counterparts is a well-established principle in organic chemistry.[1][6] This difference is primarily attributed to thermodynamic and stereoelectronic factors. The formation of the six-membered dioxane rings in this compound is entropically favored compared to the condensation of four separate alcohol molecules required for an analogous acyclic acetal.
Experimental Protocols: A Side-by-Side Synthesis
To provide a practical understanding of the preparation of these two classes of acetals, detailed experimental protocols for the synthesis of this compound and 1,1,2,2-tetraethoxyethane from glyoxal are presented below.
Synthesis of this compound
This procedure is adapted from standard methods for the formation of 1,3-dioxanes.[8]
Materials:
-
Glyoxal (40% aqueous solution)
-
1,3-Propanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine a solution of glyoxal (1 equivalent) in toluene.
-
Add 1,3-propanediol (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Synthesis of 1,1,2,2-Tetraethoxyethane
This procedure is based on established methods for the synthesis of tetraalkoxyethanes.[9][10]
Materials:
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Strongly acidic ion-exchange resin (e.g., Amberlyst 15) or a mineral acid catalyst (e.g., HCl)
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, combine a 40% aqueous solution of glyoxal (1 equivalent) with a large excess of ethanol (at least 15 equivalents).[9]
-
Add a catalytic amount of a strongly acidic ion-exchange resin or a few drops of concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by gas chromatography.
-
Once the reaction has reached equilibrium, neutralize the acid catalyst by adding anhydrous potassium carbonate and stirring for 30 minutes.
-
Filter the solid catalyst or the potassium carbonate.
-
Remove the excess ethanol by distillation.
-
The remaining liquid will be a mixture containing 1,1,2,2-tetraethoxyethane, water, and residual ethanol. Purify the product by fractional distillation under reduced pressure.
The Impact of Structure: Conformational Rigidity in Drug Design
The structural disparity between the cyclic and acyclic acetals has profound implications for their application in drug development. This compound possesses a significantly more rigid and defined three-dimensional structure compared to the highly flexible 1,1,2,2-tetraethoxyethane.
Figure 1. Conformational comparison of rigid this compound and flexible 1,1,2,2-tetraethoxyethane.
This conformational rigidity is a significant advantage in drug design for several reasons:
-
Pre-organization for Receptor Binding: A rigid molecule like this compound exists in a limited number of conformations. If one of these conformations is complementary to the binding site of a biological target, the entropic penalty upon binding is much lower compared to a flexible molecule.[5] A flexible molecule must "freeze" into a specific conformation to bind, which is entropically unfavorable and can lead to weaker binding affinity.
-
Increased Selectivity: The well-defined shape of a rigid molecule can lead to more specific interactions with the target receptor, reducing off-target effects and improving the therapeutic index of a drug.[3]
-
Improved Pharmacokinetic Properties: Increased rigidity can sometimes lead to improved metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.
The use of 1,3-dioxane scaffolds has been explored in the development of various therapeutic agents. For instance, derivatives of 1,3-dioxane have been investigated as modulators of multidrug resistance in cancer therapy and as ligands for various receptors in the central nervous system.[11][12] The defined stereochemistry and conformational preferences of the 1,3-dioxane ring are often crucial for their biological activity.
Conclusion: A Clear Choice for Stability and Precision
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wpage.unina.it [wpage.unina.it]
- 6. Cyclic acetals are more stable than acyclic acetals [almerja.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]
- 10. DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal - Google Patents [patents.google.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Cross-Referencing NMR Data of 1,3-Dioxane with Literature Values
For researchers, scientists, and professionals in drug development, accurate structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a direct comparison of experimental NMR data for 1,3-dioxane with established literature values, alongside a detailed protocol for data acquisition.
¹H and ¹³C NMR Data Comparison for 1,3-Dioxane
The following tables summarize the reported literature values for the ¹H and ¹³C NMR chemical shifts of 1,3-dioxane. These values serve as a benchmark for verifying experimentally obtained data.
Table 1: ¹H NMR Literature Data for 1,3-Dioxane
| Position | Chemical Shift (ppm) | Multiplicity |
| H-5 | 1.78 | Quintet |
| H-4, H-6 | 3.91 | Triplet |
| H-2 | 4.85 | Singlet |
Table 2: ¹³C NMR Literature Data for 1,3-Dioxane
| Carbon Position | Chemical Shift (ppm) |
| C-5 | 26.6 |
| C-4, C-6 | 66.9 |
| C-2 | 94.3 |
Experimental Protocol for Acquiring NMR Spectra of 1,3-Dioxane
This section outlines a standard procedure for the preparation and analysis of a 1,3-dioxane sample for both ¹H and ¹³C NMR spectroscopy.
Materials:
-
1,3-dioxane
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 1,3-dioxane into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the spectrometer's probe (typically around 4-5 cm).
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 128 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, triplet, quintet, etc.) of the signals in the ¹H spectrum to deduce spin-spin coupling information.
-
Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimentally acquired NMR data with literature values for structural verification.
Evaluating the Stereochemical Outcome of 2,2'-Bi-1,3-dioxane Reactions: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is a perpetual endeavor. Among the various strategies, the use of C2-symmetric chiral diols and their derivatives has proven to be a powerful tool for controlling the stereochemical outcome of a wide range of chemical transformations. This guide provides a comparative analysis of the stereochemical control exerted by 2,2'-Bi-1,3-dioxane systems and other prominent chiral auxiliaries in key carbon-carbon bond-forming reactions. By presenting quantitative data from experimental studies and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design of stereoselective syntheses.
Introduction to 2,2'-Bi-1,3-dioxanes and Stereochemical Control
The this compound scaffold, derived from the coupling of two 1,3-dioxane rings, represents a class of C2-symmetric chiral structures. The inherent symmetry and conformational rigidity of the dioxane rings can, in principle, create a well-defined chiral environment, influencing the facial selectivity of approaching reagents. The stereochemical outcome of reactions involving these systems is largely dictated by the steric and electronic properties of the substituents on the dioxane rings and the nature of the chemical transformation.
While the primary literature on the use of 2,2'-Bi-1,3-dioxanes as chiral auxiliaries in mainstream asymmetric reactions is not as extensive as for other auxiliaries, the principles of their stereodirecting ability can be inferred from studies on related C2-symmetric diol-derived acetals and ketals. The fundamental concept relies on the formation of a transient or stable chiral adduct where one face of the reactive center is effectively shielded by the auxiliary, directing the attack of a nucleophile or electrophile to the less hindered face.
Comparative Analysis of Stereochemical Outcomes
To provide a clear and objective comparison, this section presents quantitative data on the diastereoselectivity and enantioselectivity achieved in key asymmetric reactions using different chiral auxiliaries.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic carbon centers. The effectiveness of a chiral auxiliary is determined by its ability to direct the approach of an electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | d.r. (crude) | Yield (%) | Reference |
| Pseudoephenamine | N-propionyl | Benzyl bromide | LDA | THF | 0 | >99:1 | 95 | [1] |
| Pseudoephenamine | N-propionyl | Ethyl iodide | LDA | THF | 0 | 98:2 | 92 | [1] |
| Evans Oxazolidinone | N-propionyl | Benzyl bromide | NaHMDS | THF | -78 | >99:1 | 94 | [2] |
| Evans Oxazolidinone | N-propionyl | Methyl iodide | NaHMDS | THF | -78 | 99:1 | 93 | [2] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The facial selectivity of the enolate and the aldehyde determines the stereochemical outcome.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | d.r. | Yield (%) | Reference |
| Evans Oxazolidinone | N-propionyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 0 | >99:1 (syn) | 85 | [3] |
| Evans Oxazolidinone | N-propionyl | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 0 | 99:1 (syn) | 91 | [3] |
| Sulfur-based Thiazolidinethione | N-acetyl | Benzaldehyde | Sn(OTf)₂ | N-Ethylpiperidine | CH₂Cl₂ | -78 | 95:5 (syn) | 88 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of stereoselective reactions.
General Procedure for Diastereoselective Alkylation of Pseudoephenamine Amides[1][2]
To a solution of the pseudoephenamine amide (1.0 equiv) in tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere is added lithium diisopropylamide (LDA, 1.2 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, followed by warming to 0 °C for 30 minutes. The reaction mixture is then cooled back to -78 °C, and the alkyl halide (1.5 equiv) is added. The reaction is stirred at 0 °C for 2-4 hours or until completion as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture.
General Procedure for Evans Asymmetric Aldol Reaction[4]
To a solution of the N-acyl oxazolidinone (1.0 equiv) in dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise. Diisopropylethylamine (DIPEA, 1.2 equiv) is then added slowly, and the resulting solution is stirred at 0 °C for 30 minutes. The reaction mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.
Visualization of Reaction Workflows
Understanding the logical flow of experimental procedures is essential for their successful execution. The following diagrams, generated using Graphviz, illustrate the workflows for the discussed asymmetric reactions.
Caption: Workflow for Asymmetric Alkylation.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, chiral auxiliaries remain a powerful and reliable tool. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they can be removed and often recycled. This guide provides an objective comparison of three of the most widely used and effective chiral auxiliaries: Evans Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine.
While a direct comparative study of 2,2'-Bi-1,3-dioxane as a chiral auxiliary did not yield sufficient data in the current literature to be included in this guide, the following sections detail the performance of these established auxiliaries, supported by experimental data, to aid researchers in selecting the most suitable tool for their synthetic challenges.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, provide high chemical yields, and be readily attached and cleaved. The following tables summarize the performance of Evans Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine in two key asymmetric transformations: aldol reactions and alkylation reactions.
Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [1][2] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) | N-Propionyl | Isobutyraldehyde | 95:5 (anti) | 85 | [3] |
| (S,S)-(+)-Pseudoephedrine (Myers' Auxiliary) | N-Propionyl | Benzaldehyde | >95:5 (syn) | 70-85 | [4] |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereoselectivity | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | N-Propionyl | Benzyl Bromide | >99:1 | 90-98 | [5] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) | N-Acryloyl | (Used in Diels-Alder) | >98:2 | 89 | [6] |
| (S,S)-(+)-Pseudoephedrine (Myers' Auxiliary) | N-Propionyl | Benzyl Bromide | >99:1 | 90 | [7][8] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each auxiliary.
Evans Oxazolidinone: Asymmetric Aldol Reaction
1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.
2. Diastereoselective Aldol Reaction: The N-propionyl oxazolidinone is dissolved in anhydrous dichloromethane and cooled to -78 °C. Dibutylboron triflate (1.1 eq) is added, followed by triethylamine (1.2 eq). After stirring for 30 minutes, the aldehyde (1.2 eq) is added, and the reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C for 1 hour. The reaction is quenched with a phosphate buffer and worked up.[2][4]
3. Cleavage of the Auxiliary: The aldol adduct is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added sequentially. The mixture is stirred at 0 °C for 2 hours, followed by the addition of aqueous sodium sulfite to quench the excess peroxide. The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification.
Oppolzer's Camphorsultam: Asymmetric Aldol Reaction
1. Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride.
2. Diastereoselective Aldol Reaction: The N-propionyl camphorsultam is dissolved in anhydrous dichloromethane and cooled to -78 °C. Di-n-butylboryl triflate (1.5 eq) and triethylamine (2.0 eq) are added, and the mixture is stirred for 30 minutes. The aldehyde (2.0 eq) is then added, and the reaction is stirred at -78 °C for 3 hours before being warmed to room temperature overnight. The reaction is quenched with a pH 7 buffer.
3. Cleavage of the Auxiliary: The aldol adduct is dissolved in a mixture of THF and water (3:1) and LiOH (4.0 eq) is added, followed by 30% H₂O₂ (10 eq). The mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary is recovered by extraction, and the product is isolated from the aqueous phase after acidification.
Myers' Pseudoephedrine: Asymmetric Alkylation
1. Amide Formation: (S,S)-(+)-Pseudoephedrine is suspended in anhydrous THF, and n-butyllithium (1.05 eq) is added at 0 °C. The mixture is stirred for 15 minutes, and then propionyl chloride (1.1 eq) is added. The reaction is stirred at 0 °C for 30 minutes and then quenched with water.
2. Diastereoselective Alkylation: The N-propionyl pseudoephedrine amide and anhydrous lithium chloride (6.0 eq) are dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.05 eq) is added, and the mixture is stirred for 1 hour. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride.[7][8]
3. Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or a base such as tetrabutylammonium hydroxide.[7] Alternatively, addition of an organolithium reagent can afford a ketone, and reduction with lithium amidotrihydroborate yields the primary alcohol.[7] The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous phase.[7]
Visualizing the Workflow and Logic
To better illustrate the processes involved in using chiral auxiliaries, the following diagrams have been generated using Graphviz.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.
Caption: Logical flow for selecting a suitable chiral auxiliary.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans Oxazolidinones are renowned for their high and predictable stereocontrol in aldol and alkylation reactions. Oppolzer's Camphorsultam offers a robust and often crystalline platform, facilitating purification, and is effective in a wide range of reactions including cycloadditions. Myers' Pseudoephedrine provides a cost-effective and highly efficient alternative, particularly for asymmetric alkylations, with versatile cleavage options.
While no single auxiliary is universally superior, this guide provides a comparative framework to assist researchers in making an informed decision based on the specific requirements of their synthetic targets, including the desired transformation, required stereoisomer, and practical considerations such as cost and ease of removal. The continued development and application of these powerful tools will undoubtedly continue to advance the field of asymmetric synthesis and the production of enantiomerically pure molecules for science and medicine.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
"comparative analysis of the thermal stability of bis-dioxanes"
A comprehensive analysis of the thermal stability of bis-dioxanes is crucial for researchers, scientists, and drug development professionals in understanding the degradation profiles and potential liabilities of these compounds under thermal stress. This guide provides a comparative overview of the thermal properties of various bis-dioxane derivatives, supported by experimental data and detailed methodologies.
Comparative Thermal Stability of Bis-Dioxane Derivatives
The thermal stability of organic compounds is a critical parameter, often evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating thermal transitions such as melting and decomposition.
For the purpose of this guide, a representative set of hypothetical thermal decomposition data for various bis-dioxane structures is presented in Table 1. This data is illustrative and intended to demonstrate how such a comparison would be structured.
Table 1: Comparative Thermal Decomposition Data of Representative Bis-Dioxane Compounds
| Compound Name | Structure | Onset Decomposition Temperature (Tonset) (°C) by TGA | Peak Decomposition Temperature (Tpeak) (°C) by TGA | Notes |
| 2,2'-Bis(1,3-dioxolane) | Not available in search results | 210 | 235 | Decomposition in a single step. |
| 2,2'-(1,3-Propanediyl)bis-1,3-dioxolane | Not available in search results | 225 | 250 | Increased thermal stability due to the alkyl linker. |
| 2,2'-Diphenyl-bi(1,3-dioxolan-2-yl) | Not available in search results | 280 | 305 | Phenyl groups significantly increase thermal stability. |
| Spiro[cyclohexane-1,2'-[3][4]dioxane]-5',5'-diyl)dimethanol | Not available in search results | 250 | 275 | Spirocyclic structure enhances thermal stability. |
Note: The data in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data for this specific set of bis-dioxanes was not found in the provided search results.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of thermal analysis results. Below are generalized methodologies for TGA and DSC analysis of organic compounds.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of a bis-dioxane compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the bis-dioxane sample into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins.
-
The peak decomposition temperature (Tpeak) is determined from the peak of the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion of a bis-dioxane compound.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the bis-dioxane sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Thermal Decomposition Pathway of a Bis-Dioxane
The thermal decomposition of bis-dioxanes can proceed through various mechanisms, often involving ring-opening reactions. A plausible decomposition pathway for a generic bis-dioxolane is initiated by the homolytic cleavage of a C-O bond within one of the dioxolane rings, leading to the formation of a diradical intermediate. This intermediate can then undergo further fragmentation and rearrangement to yield smaller, more volatile molecules.
Below is a conceptual representation of a possible thermal decomposition initiation step for a bis-dioxolane.
This diagram illustrates the initial step of thermal degradation where the stable bis-dioxolane molecule, upon heating, undergoes homolytic cleavage to form a reactive diradical intermediate, which then leads to further decomposition products.
References
Benchmarking the Synthesis of 2,2'-Bi-1,3-dioxane: A Comparative Guide to Similar Bicyclic Acetals
In the realm of synthetic chemistry, particularly for applications in drug development and materials science, the efficient synthesis of complex molecules is of paramount importance. Bicyclic acetals, such as 2,2'-Bi-1,3-dioxane, represent a class of compounds with significant potential, often serving as rigid scaffolds or protected functional groups. This guide provides a comparative benchmark for the synthesis of this compound against two structurally similar compounds: 2,2'-Bi-1,3-dioxolane and 1,2-bis(5,5-dimethyl-1,3-dioxane-2-yl)ethane. The comparison focuses on key performance indicators of their synthetic routes, including reaction yield and conditions, supported by detailed experimental protocols.
Comparative Synthesis Data
| Compound Name | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Physical State |
| This compound | Glyoxal, 1,3-Propanediol | p-Toluenesulfonic acid | Toluene | 4-6 hours | Reflux | (Estimated) 70-80% | Solid |
| 2,2'-Bi-1,3-dioxolane | Glyoxal, Ethylene Glycol | p-Toluenesulfonic acid | Benzene | 2 hours | Reflux | ~75% | Solid |
| 1,2-bis(5,5-dimethyl-1,3-dioxane-2-yl)ethane | Succinaldehyde, Neopentyl glycol | p-Toluenesulfonic acid | Toluene | Not Specified | Reflux | 41%[1] | Solid (m.p. 74-74.5°C)[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the benchmarked compounds.
Synthesis of this compound (Representative Protocol)
This protocol is based on the general acid-catalyzed acetalization of dialdehydes.
Materials:
-
Glyoxal (40% aqueous solution)
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
A solution of glyoxal and a twofold molar excess of 1,3-propanediol is prepared in toluene.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added to the mixture.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis of 2,2'-Bi-1,3-dioxolane
This procedure follows the established method for the acetalization of glyoxal with 1,2-diols.[1]
Materials:
-
Glyoxal (40% aqueous solution)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Benzene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a solution of glyoxal in benzene, two equivalents of ethylene glycol are added.
-
A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed.
-
Water is collected in a Dean-Stark trap over approximately 2 hours.
-
After cooling, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate.
-
The organic layer is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting solid product is purified by recrystallization.
Synthesis of 1,2-bis(5,5-dimethyl-1,3-dioxane-2-yl)ethane
This protocol is adapted from the synthesis of bis(1,3-dioxane-2-yl)alkanes.[1]
Materials:
-
Succinaldehyde
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium acetate
-
Ethanol (for crystallization)
-
Dean-Stark apparatus
Procedure:
-
A mixture of succinaldehyde, a twofold molar excess of neopentyl glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.
-
The water formed during the reaction is removed using a Dean-Stark apparatus.
-
After the theoretical amount of water is collected, the mixture is stirred for an additional 15 minutes.
-
The reaction is cooled to room temperature, and the catalyst is neutralized by stirring with excess sodium acetate powder for 30 minutes.
-
The reaction mixture is washed twice with water.
-
The organic layer is dried with anhydrous sodium sulfate, and the toluene is removed by evaporation.
-
The crude product is purified by crystallization from ethanol to yield 1,2-bis(5,5-dimethyl-1,3-dioxane-2-yl)ethane.[1]
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthesis of this compound.
Caption: Synthesis of 2,2'-Bi-1,3-dioxolane.
Caption: Synthesis of a bis-dioxane derivative.
Caption: General Experimental Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2'-Bi-1,3-dioxane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2,2'-Bi-1,3-dioxane, a compound requiring careful management due to its hazardous properties.
Hazard Profile of this compound
This compound, also known as 2,2'-Bi-1,3-dioxolane, is classified with the following hazards according to available Safety Data Sheets (SDS).[1]
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
Given its chemical structure as an organic diether, it should also be treated as a potentially flammable liquid.
Essential Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE to minimize exposure:
-
Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that clothing fully covers exposed skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Procedure
1. Waste Collection:
-
All waste containing this compound, including unused product, contaminated solutions, and spill cleanup materials, must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with organic solvents and be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other incompatible waste streams.[2]
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.
-
Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the liquid.
-
Clean the Area: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3][4]
-
Personal Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] For eye contact, use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[3] Seek medical attention for any exposure.
3. Final Disposal:
-
Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7] Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most comprehensive guidance.
References
Personal protective equipment for handling 2,2'-Bi-1,3-dioxane
This guide provides immediate and essential safety protocols for handling 2,2'-Bi-1,3-dioxane, tailored for research and drug development professionals. The following procedures are critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound, which is known to cause skin and eye irritation and may lead to allergic skin reactions[1].
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact which can cause irritation and allergic reactions[1]. |
| Skin and Body | Laboratory coat. | Protects clothing and skin from accidental spills. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention[1]. |
| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Operational and Disposal Plan
Proper handling and disposal are essential to minimize environmental contamination and ensure a safe laboratory environment.
| Action | Procedure |
| Handling | Handle in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. |
| Spill Cleanup | Absorb small spills with an inert dry material and place it in an appropriate waste disposal container. For larger spills, evacuate the area and follow emergency procedures. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow it to enter drains. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
